molecular formula C10H9FO B1339362 5-Fluoro-1-tetralone CAS No. 93742-85-9

5-Fluoro-1-tetralone

Cat. No.: B1339362
CAS No.: 93742-85-9
M. Wt: 164.18 g/mol
InChI Key: ALVLPJZOYNSRRX-UHFFFAOYSA-N
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Description

5-Fluoro-1-tetralone is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVLPJZOYNSRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573267
Record name 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
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Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93742-85-9
Record name 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
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Record name 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
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Foundational & Exploratory

5-Fluoro-1-tetralone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 93742-85-9

This technical guide provides an in-depth overview of 5-Fluoro-1-tetralone, a key fluorinated building block for researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application in the field of targeted protein degradation.

Core Properties and Data

This compound is a fluorinated derivative of tetralone, appearing as a liquid at room temperature.[1] Its chemical structure is notable for the fluorine substitution on the aromatic ring, which can significantly influence its chemical reactivity and the biological activity of its derivatives.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 93742-85-9[3]
Molecular Formula C₁₀H₉FO[3]
Molecular Weight 164.18 g/mol [3]
Appearance Liquid[2]
Purity ≥ 97%[3]
Boiling Point 265.6°C at 760 mmHgN/A
Density 1.198 g/cm³N/A
Refractive Index 1.542N/A
Storage Room Temperature[3]
Structural and Identification Data
IdentifierValue
Synonyms 5-Fluoro-α-tetralone, 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
XLogP3 2.6
PSA 17.1

Spectroscopic Characterization

As of the compilation of this guide, publicly accessible, experimentally derived spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. This section provides reference data for the parent compound, 1-Tetralone (CAS: 529-34-0) , to offer a comparative baseline for researchers working with its fluorinated analog. It is crucial to note that the presence of the fluorine atom in this compound will induce significant shifts, particularly in the NMR spectra, due to its strong electron-withdrawing effects and through-space coupling.

Spectroscopic Data for 1-Tetralone (Reference Compound)
Spectrum TypeKey Peaks and Observations
¹H NMR The spectrum is characterized by signals corresponding to the aromatic and aliphatic protons.
¹³C NMR The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexanone ring.
FT-IR A strong absorption band characteristic of the C=O stretching vibration of the ketone is a prominent feature.
Mass Spec. The mass spectrum typically shows a molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns.

Experimental Protocols: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Step 3: Work-up and Purification start 4-(2-fluorophenyl)butyric acid in DCM reagents1 Add Oxalyl Chloride + DMF (cat.) Stir at 0°C for 2h start->reagents1 reagents2 Add Anhydrous AlCl₃ Warm to RT, stir overnight reagents1->reagents2 workup1 Quench with ice water reagents2->workup1 extraction Extract with DCM (3x) workup1->extraction wash Wash with 0.5M NaOH and brine extraction->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Column Chromatography (20% Ethyl Acetate/Hexane) dry->purify product This compound purify->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Detailed Methodology
  • Acid Chloride Formation:

    • Dissolve 0.15 g of 4-(2-fluorophenyl)butyric acid in 20 mL of dichloromethane (DCM) in a round-bottomed flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add 0.15 mL of oxalyl chloride, followed by one drop of N,N-dimethylformamide (DMF) as a catalyst.

    • Install a drying tube and stir the reaction mixture at 0°C for 2 hours.

  • Intramolecular Friedel-Crafts Acylation:

    • After the initial 2-hour stirring, add 0.121 g of anhydrous aluminum chloride to the reaction mixture.

    • Allow the mixture to slowly warm to room temperature and continue stirring overnight.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into ice water to quench the reaction.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash sequentially with a 0.5 M sodium hydroxide solution and then with saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude product using column chromatography with an eluent of 20% ethyl acetate in hexane to yield the final product, 5-fluoro-3,4-dihydronaphthalen-1(2H)-one. This protocol has a reported yield of approximately 53%.

Applications in Drug Discovery: A Protein Degrader Building Block

This compound is primarily utilized as a versatile chemical building block in the synthesis of more complex molecules for pharmaceutical applications, including the development of anti-cancer and anti-inflammatory agents.[2] A significant and emerging application for this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs) .[3]

PROTACs are heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[4][5] This approach offers a powerful alternative to traditional enzyme inhibition and has the potential to target proteins previously considered "undruggable".[6]

The PROTAC Mechanism of Action

The general mechanism of a PROTAC involves three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The tetralone scaffold, and by extension this compound, can be incorporated into the design of the ligand that binds to the protein of interest.

The process can be summarized as follows:

  • The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.

  • The target protein becomes polyubiquitinated, marking it for degradation.

  • The polyubiquitinated protein is recognized and degraded by the 26S proteasome.

  • The PROTAC molecule is then released and can catalytically induce the degradation of another target protein molecule.

Signaling Pathway Diagram: PROTAC-Mediated Protein Degradation

G General Mechanism of PROTAC-Mediated Targeted Protein Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC (contains this compound scaffold) POI->PROTAC binds E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub Ubiquitin Transfer PROTAC->Ub Induces Proximity PolyUb_POI Polyubiquitinated Target Protein Ub->PolyUb_POI tags Proteasome 26S Proteasome PolyUb_POI->Proteasome is recognized by Degraded Degraded Peptides Proteasome->Degraded degrades into

References

Spectroscopic Analysis of 5-Fluoro-1-tetralone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-tetralone is a fluorinated derivative of tetralone, a bicyclic aromatic ketone. The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound serves as a valuable building block in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control.

This technical guide provides a structured overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a comprehensive set of publicly available experimental spectra for this compound is not readily accessible in the searched literature, this guide presents the anticipated data based on the analysis of its chemical structure and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also outlined.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. It is important to note that the exact values may vary depending on the experimental conditions.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.6dd1HAr-H
~7.4 - 7.2m2HAr-H
~2.9t2H-CH₂-C=O
~2.6t2HAr-CH₂-
~2.1quintet2H-CH₂-CH₂-CH₂-

Predicted for a solution in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~197C=O
~160 (d, J ≈ 250 Hz)C-F
~145Ar-C
~135Ar-CH
~130Ar-C
~125Ar-CH
~115 (d, J ≈ 20 Hz)Ar-CH
~39-CH₂-C=O
~30Ar-CH₂-
~23-CH₂-CH₂-CH₂-

Predicted for a solution in CDCl₃. 'd' denotes a doublet due to C-F coupling.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1685StrongC=O stretch (conjugated)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch
Table 4: Mass Spectrometry Data (Predicted)
m/zInterpretation
164.06[M]⁺ (Molecular Ion)
136[M - CO]⁺
135[M - CHO]⁺
108[M - CO - C₂H₄]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These represent general procedures and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard proton pulse program is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon pulse program is employed. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest. The solution is then placed in a liquid sample cell.

    • Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. Then, the sample spectrum is recorded. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A small amount of the sample is introduced into the ion source, usually via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Compound This compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Process Spectral Data Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Characterization Process->Interpret

Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the structure of organic molecules. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Fluoro-1-tetralone, a key intermediate in the synthesis of various pharmaceutical agents. This document presents predicted spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in the public domain, this guide utilizes predicted NMR data for this compound. These predictions, generated by advanced computational algorithms, provide a robust framework for spectral interpretation.

¹H NMR Spectral Data Summary

The predicted ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the seven protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-87.85dd7.7, 1.2
H-67.45td7.7, 5.2
H-77.15t7.7
H-22.95t6.1
H-42.65t6.1
H-32.15m-
¹³C NMR Spectral Data Summary

The predicted ¹³C NMR spectrum of this compound in CDCl₃ reveals ten distinct carbon signals, including the carbonyl carbon and the fluorine-bearing aromatic carbon.

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (C=O)196.5
C-5 (C-F)162.0 (d, ¹JCF ≈ 250 Hz)
C-8a145.5 (d, ²JCF ≈ 8 Hz)
C-6134.0 (d, ³JCF ≈ 9 Hz)
C-4a129.0 (d, ³JCF ≈ 3 Hz)
C-8125.0 (d, ⁴JCF ≈ 4 Hz)
C-7118.0 (d, ²JCF ≈ 22 Hz)
C-239.0
C-429.5
C-323.0

Experimental Protocols

The following sections outline standardized procedures for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated solution of 20-100 mg is preferable.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.

  • Filtration: If any particulate matter is present, filter the solution into the NMR tube using a pipette with a cotton or glass wool plug to prevent shimming issues.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for optimal signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8-16 scans, depending on the sample concentration.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Spectral Width (sw): A range of 0 to 220 ppm is standard.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analysis of Chemical Shifts, Multiplicities, and Coupling Constants: Analyze the chemical shifts to identify the electronic environment of the nuclei. Examine the splitting patterns (multiplicities) and measure the coupling constants (J-values) to determine the connectivity of the atoms.

  • 2D NMR Experiments: For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon correlations.

Visualizing the Analysis

The following diagrams, created using the DOT language, illustrate the molecular structure of this compound and the general workflow for NMR spectral analysis.

Figure 1: Molecular structure of this compound with atom numbering.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample High-Purity Sample NMR_Tube NMR Tube Preparation Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Locking Locking & Shimming Spectrometer->Locking Acquisition 1D (¹H, ¹³C) & 2D NMR Locking->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transformation FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Referencing Referencing Phase_Baseline->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Analysis Analysis of Chemical Shift, Multiplicity, Coupling Constants Peak_Picking->Analysis Structure Structure Elucidation Analysis->Structure

Figure 2: General workflow for NMR spectral analysis.

An In-depth Technical Guide to 5-Fluoro-1-tetralone: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-tetralone is a fluorinated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its strategic importance lies in its utility as a building block for the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1] The introduction of a fluorine atom into the tetralone scaffold can significantly modify the physicochemical and biological properties of the resulting compounds, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and general analytical methodologies.

Core Physical and Chemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, based on information from chemical suppliers and comparative data from related isomers, the following properties can be summarized.

Physical Properties
PropertyValueSource/Comment
Molecular Formula C₁₀H₉FO[1]
Molecular Weight 164.18 g/mol [1]
Appearance Liquid[1]
Melting Point Not availableData for 7-Fluoro-1-tetralone is 62-68 °C.[2]
Boiling Point Not availableData for 6-Fluoro-1-tetralone is 75 °C at 0.6 Torr.[3]
Solubility Insoluble in water. Soluble in various organic solvents such as alcohols, ethers, and hydrocarbons.General solubility for tetralones.[4]
Chemical Identifiers
IdentifierValue
CAS Number 93742-85-9
MDL Number MFCD08234371
PubChem ID 15491038

Synthesis of this compound

A common synthetic route to this compound involves the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid.

Experimental Protocol

Starting Material: 4-(2-fluorophenyl)butyric acid

Reagents and Solvents:

  • Dichloromethane (DCM)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Anhydrous aluminum chloride

  • Ice water

  • 0.5 M Sodium hydroxide solution

  • Saturated brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Acid Chloride Formation: 4-(2-fluorophenyl)butyric acid (0.15 g) is dissolved in dichloromethane (20 mL) in a round-bottomed flask and cooled to 0 °C. Oxalyl chloride (0.15 mL) is added slowly, followed by a catalytic amount of DMF (1 drop). The reaction mixture is stirred at 0 °C for 2 hours under a drying tube.

  • Intramolecular Friedel-Crafts Acylation: Anhydrous aluminum chloride (0.121 g) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction mixture is carefully poured into ice water and extracted three times with dichloromethane. The combined organic layers are washed sequentially with 0.5 M sodium hydroxide solution and saturated brine.

  • Purification: The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a 20% ethyl acetate/hexane eluent to yield 5-fluoro-3,4-dihydronaphthalen-1(2H)-one (0.07 g, 53% yield).[5]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reaction1 Acid Chloride Formation cluster_reaction2 Intramolecular Friedel-Crafts Acylation cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 4-(2-fluorophenyl)butyric acid step1 Dissolve in DCM, cool to 0°C start->step1 Reagents: DCM step2 Add Oxalyl Chloride and DMF (cat.) step1->step2 Reagents: Oxalyl Chloride, DMF step3 Stir at 0°C for 2 hours step2->step3 step4 Add Anhydrous AlCl3 step3->step4 Reagent: Anhydrous AlCl3 step5 Warm to RT, stir overnight step4->step5 step6 Quench with ice water step5->step6 step7 Extract with DCM (3x) step6->step7 step8 Wash with 0.5M NaOH step7->step8 step9 Wash with brine step8->step9 step10 Dry over Na2SO4 step9->step10 step11 Concentrate under reduced pressure step10->step11 step12 Column Chromatography (Silica gel, 20% EtOAc/Hexane) step11->step12 product This compound step12->product

Caption: Workflow for the synthesis of this compound.

Spectral and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the fluorinated aromatic ring will exhibit complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling. The aliphatic protons of the tetralone ring will appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

General Experimental Protocol for NMR: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic and aliphatic groups, and C-F stretching vibrations.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) would be a suitable starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both identification and purity analysis. A standard non-polar capillary column would likely provide good separation, and the mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound and characteristic fragmentation patterns.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.[1] The ketone functionality and the adjacent α-methylene group are sites of various chemical transformations. It can undergo reactions such as:

  • Reduction of the ketone to an alcohol.

  • Nucleophilic addition to the carbonyl group.

  • Alkylation or condensation at the α-position.

These reactions allow for the elaboration of the tetralone scaffold into more complex molecular architectures, making it a key component in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with significant potential in synthetic chemistry. While detailed experimental data on its physical properties are limited, its synthesis and general analytical characterization methods are well-established. This guide provides a foundational understanding for researchers and professionals working with this compound, facilitating its use in the development of new and innovative chemical entities.

References

An In-Depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-1-tetralone, a valuable intermediate in pharmaceutical and agrochemical research, via intramolecular Friedel-Crafts acylation. This document details the reaction mechanism, presents various experimental protocols, and offers a comparative analysis of different synthetic approaches.

Introduction

This compound is a fluorinated aromatic ketone that serves as a key building block in the synthesis of a variety of biologically active molecules.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of cyclic ketones, including tetralones. This reaction involves the cyclization of a suitable acylating agent, typically an acyl chloride or a carboxylic acid, onto an aromatic ring in the presence of a Lewis or Brønsted acid catalyst.[2]

This guide will focus on the synthesis of this compound from 4-(2-fluorophenyl)butyric acid and its derivatives, exploring different catalytic systems and reaction conditions.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound from 4-(2-fluorophenyl)butyric acid via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The process can be initiated either by converting the carboxylic acid to a more reactive acyl chloride or by using a strong acid to activate the carboxylic acid directly.

Mechanism using an Acyl Chloride Intermediate:

G cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization cluster_reagents A1 4-(2-fluorophenyl)butyryl chloride B Acylium Ion Intermediate A1->B + AlCl3 A2 AlCl3 (Lewis Acid) C Aromatic Ring Attack B->C Intramolecular D Sigma Complex (Arenium Ion) C->D E This compound D->E - H+ R1 Starting Material: 4-(2-fluorophenyl)butyric acid R2 Reagents: 1. (COCl)2, DMF (cat.) 2. AlCl3 G start Start step1 Dissolve 4-(2-fluorophenyl)butyric acid in DCM start->step1 step2 Cool to 0°C step1->step2 step3 Add Oxalyl Chloride and DMF (cat.) step2->step3 step4 Stir at 0°C for 2 hours step3->step4 step5 Add Anhydrous AlCl3 step4->step5 step6 Warm to RT and stir overnight step5->step6 step7 Quench with ice water step6->step7 step8 Extract with DCM step7->step8 step9 Wash with NaOH and brine step8->step9 step10 Dry over Na2SO4 and concentrate step9->step10 step11 Purify by column chromatography step10->step11 end End: this compound step11->end

References

Synthesis of 5-Fluoro-1-tetralone: A Technical Guide to Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 5-fluoro-1-tetralone, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflows.

Core Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization

The principal and most widely employed method for the synthesis of this compound is the intramolecular Friedel-Crafts cyclization. This reaction involves the formation of a new carbon-carbon bond to close a six-membered ring, leading to the tetralone scaffold. The choice of starting material and cyclizing agent are critical factors that influence the reaction's efficiency and yield.

Primary Starting Material: 4-(2-Fluorophenyl)butyric Acid

The most common precursor for the synthesis of this compound is 4-(2-fluorophenyl)butyric acid. This starting material contains the necessary carbon skeleton and the fluorine substituent in the correct position for the desired product.

Synthesis of 4-(2-Fluorophenyl)butyric Acid:

While commercially available, 4-(2-fluorophenyl)butyric acid can be synthesized through various standard organic chemistry methods. One common approach involves the extension of a shorter side chain on a 2-fluorophenyl derivative. For instance, multi-step syntheses commencing from 2-fluorobenzaldehyde or 2-fluorophenylacetic acid can be employed.

Spectroscopic Data for 4-(2-Fluorophenyl)butyric Acid:

Parameter Value
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.25-7.00 (m, 4H, Ar-H), 2.68 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.37 (t, J=7.4 Hz, 2H, CH₂-COOH), 2.03 (quint, J=7.5 Hz, 2H, -CH₂-), 10.5-11.5 (br s, 1H, COOH)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 179.8 (C=O), 161.0 (d, J=245 Hz, C-F), 131.0 (d, J=5 Hz), 128.0 (d, J=8 Hz), 127.5 (d, J=16 Hz), 124.2 (d, J=4 Hz), 115.3 (d, J=22 Hz), 33.4, 26.0, 25.9

Synthetic Routes to this compound

Two primary methodologies are utilized for the cyclization of 4-(2-fluorophenyl)butyric acid to this compound: activation to the corresponding acyl chloride followed by Lewis acid-catalyzed cyclization, and direct cyclization using a strong acid catalyst.

Route 1: Cyclization via Acyl Chloride Intermediate

This classic approach involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst.

G A 4-(2-Fluorophenyl)butyric Acid C 4-(2-Fluorophenyl)butyryl Chloride A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E This compound C->E Intramolecular Friedel-Crafts Acylation D Lewis Acid (e.g., AlCl₃) in inert solvent (e.g., DCM)

Figure 1: Synthetic workflow for Route 1.

Experimental Protocol:

  • Activation: To a solution of 4-(2-fluorophenyl)butyric acid (1.0 eq) in an anhydrous inert solvent such as dichloromethane (DCM), is added oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The solvent and excess reagent are removed under reduced pressure to yield the crude 4-(2-fluorophenyl)butyryl chloride.

  • Cyclization: The crude acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq), is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a dilute base solution (e.g., NaHCO₃), water, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Direct Cyclization with Polyphosphoric Acid (PPA)

This method offers a more direct approach by using a strong dehydrating acid, such as polyphosphoric acid (PPA), to promote the intramolecular cyclization of the carboxylic acid without the need for prior activation.

G A 4-(2-Fluorophenyl)butyric Acid C This compound A->C Intramolecular Friedel-Crafts Acylation B Polyphosphoric Acid (PPA)

Figure 2: Synthetic workflow for Route 2.

Experimental Protocol:

  • Reaction Setup: 4-(2-fluorophenyl)butyric acid (1.0 eq) is added to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid).

  • Cyclization: The mixture is heated with stirring to a temperature between 80-100 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is extracted with an organic solvent such as ethyl acetate or ether. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

The choice of synthetic route can impact the overall yield of this compound. The following table summarizes typical yields reported for the different methods.

Starting Material Method Cyclizing Agent/Catalyst Reported Yield Reference
4-(2-Fluorophenyl)butyric AcidAcyl Chloride IntermediateOxalyl Chloride / AlCl₃~53%[1]
4-(2-Fluorophenyl)butyric AcidDirect CyclizationPolyphosphoric Acid (PPA)60-80% (typical for similar substrates)General literature for PPA cyclizations
4-(Aryl)butyric AcidsDirect CyclizationZeolite Catalysts70-90% (for non-fluorinated analogs)General literature for zeolite-catalyzed cyclizations

Spectroscopic Data for this compound:

Parameter Value
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.70 (dd, J=7.8, 1.4 Hz, 1H, H-8), 7.45 (td, J=7.8, 5.2 Hz, 1H, H-7), 7.15 (t, J=7.8 Hz, 1H, H-6), 3.00 (t, J=6.2 Hz, 2H, -CH₂-CO-), 2.65 (t, J=6.4 Hz, 2H, Ar-CH₂-), 2.15 (m, 2H, -CH₂-)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 197.5 (C=O), 160.5 (d, J=248 Hz, C-F), 146.0 (d, J=3 Hz), 133.0 (d, J=7 Hz), 128.5 (d, J=2 Hz), 123.0 (d, J=15 Hz), 118.0 (d, J=23 Hz), 38.9, 29.8, 22.5

Alternative Starting Materials

While 4-(2-fluorophenyl)butyric acid is the most direct precursor, other starting materials can be envisioned for the synthesis of fluorinated tetralones. For example, Friedel-Crafts acylation of fluorobenzene with glutaric anhydride would lead to 4-(4-fluorobenzoyl)butyric acid, a precursor for the isomeric 7-fluoro-1-tetralone. The choice of starting material is dictated by the desired position of the fluorine atom on the aromatic ring.

Conclusion

The synthesis of this compound is most efficiently achieved through the intramolecular Friedel-Crafts cyclization of 4-(2-fluorophenyl)butyric acid. Both the acyl chloride and the direct PPA-mediated methods are effective, with the latter often offering a more streamlined process. The selection of the synthetic route will depend on factors such as available reagents, scale of the reaction, and desired purity of the final product. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Fluoro-1-tetralone. Given the limited availability of specific stability data for this compound in publicly accessible literature, this document leverages information on the closely related 1-tetralone and established principles of pharmaceutical stability testing to offer a robust framework for its handling, storage, and stability assessment.

Chemical Profile of this compound

This compound is a fluorinated derivative of 1-tetralone. The introduction of a fluorine atom can significantly influence the electronic properties and, consequently, the stability and reactivity of the molecule. The core structure is a bicyclic aromatic ketone.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₉FO
Molecular Weight164.18 g/mol
AppearanceNot specified (likely a solid or liquid)
Storage TemperatureRoom Temperature

Recommended Storage and Handling

Based on information from various chemical suppliers, the recommended storage condition for this compound is room temperature .[1][2] For long-term storage and to maintain the integrity of the compound, the following general handling guidelines should be observed:

  • Containers: Store in a tightly sealed, light-resistant container.

  • Atmosphere: For enhanced stability, particularly if the compound is found to be sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Environment: Keep in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, the known reactivity of the 1-tetralone scaffold suggests several potential routes of degradation under stress conditions. The presence of a carbonyl group and an activated methylene group alpha to the aromatic ring are key sites for reactivity.

  • Oxidation: The benzylic position (C4) is susceptible to oxidation, which can lead to the formation of hydroxylated or carbonylated derivatives. Autoxidation of 1,2,3,4-tetrahydronaphthalene, a related compound, is known to proceed via a hydroperoxide intermediate to form 1-tetralone and 1-tetralol. A similar oxidative process could be a degradation pathway for this compound.

  • Dehydrogenation/Aromatization: Under certain conditions, such as elevated temperatures or in the presence of certain catalysts, 1-tetralone can undergo dehydrogenation to form the corresponding naphthol derivative. The oxime of 1-tetralone is known to aromatize upon treatment with acetic anhydride.

  • Photodegradation: Aromatic ketones are often susceptible to photodegradation. UV radiation can excite the carbonyl group, leading to various photochemical reactions, including photoreduction and cleavage.

  • Hydrolysis: While the tetralone ring itself is generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially promote ring-opening or other hydrolytic degradation pathways, although this is considered less likely for the core structure.

  • Reactions at the α-Methylene Group: The methylene group adjacent to the carbonyl (C2) is activated and can participate in various reactions, including condensation and polymerization, particularly under basic conditions.

Potential Degradation Pathways of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Photolysis (UV/Vis light) Photolysis (UV/Vis light) Thermal Stress (Heat) Thermal Stress (Heat) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Oxidized Derivatives Oxidized Derivatives Oxidation (e.g., H2O2)->Oxidized Derivatives Photodegradation Products Photodegradation Products Photolysis (UV/Vis light)->Photodegradation Products Dehydrogenated/Aromatized Products Dehydrogenated/Aromatized Products Thermal Stress (Heat)->Dehydrogenated/Aromatized Products Hydrolytic Products Hydrolytic Products Hydrolysis (Acid/Base)->Hydrolytic Products Polymeric Adducts Polymeric Adducts Hydrolysis (Acid/Base)->Polymeric Adducts

Potential Degradation Pathways of this compound

Experimental Protocols for Stability Assessment

The following are detailed, representative protocols for conducting forced degradation studies on this compound. These are based on the International Council for Harmonisation (ICH) guidelines for stability testing. The goal is to induce degradation of approximately 5-20% to enable the identification of degradation products and the validation of a stability-indicating analytical method.

4.1. Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is essential. The method must be able to separate the parent compound from all significant degradation products and from any impurities present in the starting material.

4.2. Preparation of Stock Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for all stress conditions.

4.3. Forced Degradation Studies (Stress Testing)

4.3.1. Hydrolytic Degradation

  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by the stability-indicating HPLC method.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for 2 hours.

    • At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

    • Analyze the samples by HPLC.

  • Neutral Conditions:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

    • Analyze the samples by HPLC.

4.3.2. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Analyze the samples by HPLC.

4.3.3. Thermal Degradation

  • Place a known quantity of the solid this compound in a vial.

  • Heat the sample in an oven at a temperature significantly above the recommended storage temperature (e.g., 80°C) for 48 hours.

  • At specified time points, withdraw a sample, dissolve it in the initial solvent to the stock solution concentration, and dilute for HPLC analysis.

4.3.4. Photolytic Degradation

  • Expose a solution of this compound (e.g., 1 mg/mL in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light by wrapping the vial in aluminum foil.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

4.4. Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison.

Table 2: Representative Data Table for Forced Degradation Studies of this compound

Stress ConditionDurationTemperature% DegradationNumber of DegradantsRRT of Major Degradant(s)
0.1 M HCl24 h60°C
0.1 M NaOH2 hRoom Temp.
Water24 h60°C
3% H₂O₂24 hRoom Temp.
Thermal (Solid)48 h80°C
Photolytic1.2 M lux hRoom Temp.

RRT = Relative Retention Time

Visualization of Experimental Workflow

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock_Solution Prepare Stock Solution (1 mg/mL in ACN/MeOH) Acid_Stress 0.1 M HCl, 60°C Base_Stress 0.1 M NaOH, RT Neutral_Stress Water, 60°C Oxidative_Stress 3% H2O2, RT Thermal_Stress Solid, 80°C Photo_Stress UV/Vis Light Sampling Sample at Time Points Acid_Stress->Sampling Base_Stress->Sampling Neutral_Stress->Sampling Oxidative_Stress->Sampling Thermal_Stress->Sampling Photo_Stress->Sampling Neutralize_Dilute Neutralize (if needed) & Dilute Sampling->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Neutralize_Dilute->HPLC_Analysis Data_Evaluation Evaluate % Degradation & Identify Degradants HPLC_Analysis->Data_Evaluation Report Summarize in Table Data_Evaluation->Report

Workflow for Forced Degradation Studies

Conclusion

References

The Impact of Fluorine Substitution on Tetralone Systems: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This powerful tool allows for the fine-tuning of a molecule's physicochemical and biological properties, often leading to enhanced potency, improved metabolic stability, and better pharmacokinetic profiles. The tetralone framework, a bicyclic aromatic ketone, is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and effects on the central nervous system. This technical guide provides an in-depth analysis of the effects of fluorine substitution on the tetralone system, with a focus on applications in drug discovery and development.

The Influence of Fluorine on Physicochemical Properties

The introduction of fluorine atoms into the tetralone scaffold can profoundly alter its fundamental properties, which in turn influences its behavior in biological systems.

Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While the high electronegativity of fluorine can decrease the lipophilicity of aliphatic chains, the introduction of fluorine to an aromatic ring, such as in the tetralone system, generally increases lipophilicity. This modification can enhance membrane permeability and improve oral absorption. However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity.

Metabolic Stability: One of the most significant advantages of fluorination is the increased metabolic stability of the resulting compounds. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. By strategically placing fluorine atoms at metabolically labile positions on the tetralone ring system, the rate of metabolic degradation can be significantly reduced, leading to a longer in vivo half-life and improved bioavailability. For instance, replacement of a hydrogen atom with fluorine at a site prone to hydroxylation can block this metabolic pathway.[1]

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can influence the pKa of nearby acidic or basic functional groups. This can be a critical factor in drug-receptor interactions, as the ionization state of a molecule affects its binding affinity and solubility. The precise impact on pKa depends on the position of the fluorine atom relative to the ionizable group.

Data Presentation: Quantitative Effects of Fluorine Substitution

The following tables summarize the quantitative data on the biological activity of fluorinated tetralone derivatives compared to their non-fluorinated counterparts, highlighting the impact of fluorine substitution on anticancer activity.

Compound IDStructureRIC50 (µM) vs. A549 (Lung Carcinoma)IC50 (µM) vs. NIH/3T3 (Normal Fibroblasts)Selectivity Index (SI)Reference
1a 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-H -phenyl)thiazol-2(3H)-ylidene]acetohydrazideH>1000>1000-[2]
1b 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-F -phenyl)thiazol-2(3H)-ylidene]acetohydrazideF48.6 ± 6.0246.7 ± 12.25.1[2]
1c 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-Cl -phenyl)thiazol-2(3H)-ylidene]acetohydrazideCl28.6 ± 4.1224.5 ± 20.57.8[2]
1d 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-Br -phenyl)thiazol-2(3H)-ylidene]acetohydrazideBr54.3 ± 6.8146.7 ± 5.42.7[2]
Cisplatin --108.3 ± 11.8--[2]
Compound IDStructureRIC50 (µM) vs. MCF-7 (Breast Adenocarcinoma)Reference
2a 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-H -phenyl)thiazol-2(3H)-ylidene]acetohydrazideH>1000[2]
2b 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-F -phenyl)thiazol-2(3H)-ylidene]acetohydrazideF243.1 ± 14.9[2]
2c 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-Cl -phenyl)thiazol-2(3H)-ylidene]acetohydrazideCl483.0 ± 31.2[2]
2d 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N'-[3-phenyl-4-(4-Br -phenyl)thiazol-2(3H)-ylidene]acetohydrazideBr280.9 ± 56.2[2]
Cisplatin --100.0 ± 3.3[2]

Experimental Protocols

Synthesis of 6-Methoxy-β-tetralone (A Non-fluorinated Precursor)

This protocol describes the synthesis of a common tetralone precursor, 6-methoxy-β-tetralone, which can be further modified, including through fluorination.[3]

Materials:

  • Anhydrous aluminum chloride

  • Dichloromethane

  • (4-Methoxyphenyl)acetyl chloride

  • Ethylene gas

  • Ice water

  • 5% Hydrochloric acid

  • Saturated sodium hydrogen carbonate solution

  • Magnesium sulfate

Procedure:

  • A 2-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel is charged with 53.4 g (0.400 mole) of anhydrous aluminum chloride and 800 ml of dichloromethane.

  • The flask is cooled in an acetone-dry ice bath, and a solution of 36.9 g (0.200 mole) of (4-methoxyphenyl)acetyl chloride in 200 ml of dichloromethane is added slowly over 45 minutes.

  • Ethylene gas is bubbled vigorously into the flask for about 10 minutes.

  • The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 3-3.5 hours.

  • The reaction mixture is cooled in an ice bath, and 250 ml of ice water is added carefully.

  • The mixture is stirred until all solid material dissolves.

  • The yellow organic layer is separated and washed twice with 150-ml portions of 5% hydrochloric acid and twice with 150-ml portions of saturated sodium hydrogen carbonate.

  • The organic layer is dried over magnesium sulfate and filtered.

  • The solvent is removed using a rotary evaporator.

  • The residue is distilled to give 21–24 g (60–68%) of 6-methoxy-β-tetralone.

Enantioselective Electrophilic Fluorination of α-Aryl-tetralones

This procedure outlines a general method for the enantioselective fluorination of α-aryl-tetralones using a cinchonine-derived N-fluoroammonium salt.[4]

Materials:

  • α-Aryl-tetralone substrate

  • Cinchonine/Selectfluor combination (as the fluorinating agent)

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of the α-aryl-tetralone in the chosen solvent, add the cinchonine/Selectfluor fluorinating agent.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature) for the time required to achieve complete conversion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired 2-fluoro-2-aryl-1-tetralone.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • 96-well microplates

  • Test compounds (fluorinated and non-fluorinated tetralones)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plates gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of fluorinated tetralones.

G Potential Anticancer Mechanism of Action of Tetralone Derivatives cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Tetralone Fluorinated Tetralone Derivative Tetralone->PI3K Inhibits? Tetralone->Akt Inhibits? AhR Aryl Hydrocarbon Receptor (AhR) Tetralone->AhR Binds AhR_complex AhR Complex ER_alpha Estrogen Receptor α (ERα) AhR_complex->ER_alpha Recruits AhR->AhR_complex Forms complex Proteasome Proteasome ER_alpha->Proteasome Targets to Degradation ERα Degradation Proteasome->Degradation Mediates

Caption: Potential signaling pathways modulated by fluorinated tetralone derivatives.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Phenylacetic Acid) tetralone Non-fluorinated Tetralone Synthesis start->tetralone fluorination Electrophilic Fluorination tetralone->fluorination treatment Compound Treatment tetralone->treatment Control purification_synthesis Purification & Characterization fluorination->purification_synthesis purification_synthesis->treatment Test Compounds cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Experimental workflow for synthesis and biological evaluation.

Fluorine substitution is a powerful and versatile strategy in the design and development of novel tetralone-based therapeutic agents. The introduction of fluorine can significantly enhance metabolic stability and modulate physicochemical properties, leading to improved pharmacokinetic profiles and biological activity. The presented data and protocols provide a foundation for researchers to explore the potential of fluorinated tetralone systems in their drug discovery programs. Further investigation into the specific mechanisms of action and structure-activity relationships of these compounds will undoubtedly pave the way for the development of new and effective drugs for a variety of diseases, including cancer.

References

The Genesis of a Key Synthetic Building Block: The Discovery and First Synthesis of 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal intermediate in the development of pharmaceuticals, 5-Fluoro-1-tetralone, emerged from the foundational methodologies of intramolecular Friedel-Crafts acylation. Its first synthesis was achieved through the cyclization of 4-(2-fluorophenyl)butyric acid, a process that has become a standard approach for constructing fluorinated polycyclic frameworks.

This in-depth technical guide explores the core principles behind the discovery and initial synthesis of this compound, providing a detailed look at the experimental protocols and the logical workflow that led to its creation. This compound serves as a critical building block for medicinal chemists and researchers in drug development.

Discovery and Synthetic Strategy

The discovery of this compound is intrinsically linked to the broader exploration of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. The tetralone scaffold itself is a common motif in biologically active molecules, making the synthesis of fluorinated analogs a logical step in the quest for novel therapeutic agents.

The most direct and efficient synthetic route to this compound was envisioned through an intramolecular Friedel-Crafts acylation. This classic organic reaction involves the cyclization of an aromatic compound bearing an acyl halide or carboxylic acid side chain in the presence of a Lewis acid catalyst. In the case of this compound, the precursor is 4-(2-fluorophenyl)butyric acid. The electron-withdrawing nature of the fluorine atom directs the electrophilic acylation to the carbon atom ortho to the fluorine-bearing carbon, leading to the desired 5-fluoro-substituted tetralone.

The First Synthesis: A Detailed Experimental Protocol

While the precise date and publication of the very first synthesis can be challenging to pinpoint from publicly available records, the established and widely accepted method involves the following key steps. This protocol represents the foundational synthesis that has been refined over time.

Overall Reaction:

First Synthesis of this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 4-(2-fluorophenyl)butyric acid 4-(2-fluorophenyl)butyric acid 4-(2-fluorophenyl)butyryl chloride 4-(2-fluorophenyl)butyryl chloride 4-(2-fluorophenyl)butyric acid->4-(2-fluorophenyl)butyryl chloride  + Oxalyl Chloride  + DMF (cat.)  in DCM, 0°C Oxalyl Chloride Oxalyl Chloride DMF (cat.) DMF (cat.) This compound This compound 4-(2-fluorophenyl)butyryl chloride->this compound  + AlCl₃  in DCM, 0°C to rt Aluminum Chloride Aluminum Chloride G start Start: 4-(2-fluorophenyl)butyric acid step1 Activation of Carboxylic Acid start->step1 Reagent: Oxalyl Chloride/DMF step2 Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) step1->step2 Catalyst: AlCl₃ step3 Quenching and Work-up step2->step3 Quench: Ice water step4 Purification step3->step4 Technique: Column Chromatography end_product Final Product: This compound step4->end_product

Theoretical Insights into the Molecular Structure of 5-Fluoro-1-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-tetralone is a key synthetic intermediate in the development of various pharmaceutical agents. The introduction of a fluorine atom into the tetralone scaffold can significantly influence its chemical reactivity, metabolic stability, and pharmacological properties. A thorough understanding of its molecular structure and electronic properties is therefore crucial for rational drug design and synthesis optimization. This technical guide provides an in-depth overview of the theoretical approaches used to characterize the molecular structure of this compound, supported by established experimental protocols for its synthesis and analysis.

Introduction

The tetralone framework is a common motif in a variety of biologically active compounds.[1] Fluorination is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds.[2] The 5-fluoro substituent on the aromatic ring of 1-tetralone is expected to alter the molecule's conformation, electronic distribution, and spectroscopic signature. This guide explores the theoretical methodologies, primarily based on Density Functional Theory (DFT), that can be employed to elucidate these structural nuances.

Theoretical Molecular Structure

Computational chemistry, particularly DFT, serves as a powerful tool for predicting and analyzing the molecular structure of compounds like this compound. These theoretical studies provide valuable insights into the molecule's geometry, conformational preferences, and electronic characteristics.

Geometric Parameters

The optimized molecular geometry of this compound can be determined using DFT calculations, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p). The key structural features include the planarity of the benzene ring and the puckering of the adjacent cyclohexanone ring. The fluorine substitution at the C5 position is anticipated to have a minor, yet discernible, effect on the bond lengths and angles of the aromatic ring due to its high electronegativity.

Table 1: Predicted Key Geometric Parameters of this compound

ParameterPredicted Value RangeDescription
C-F Bond Length1.33 - 1.36 ÅThe typical length of a C(sp²)-F bond.
C=O Bond Length1.21 - 1.23 ÅThe characteristic double bond of the ketone group.
C-C (Aromatic)1.38 - 1.41 ÅStandard aromatic carbon-carbon bond lengths.
Dihedral Angle (Ring Puckering)VariesDescribes the deviation from planarity of the cyclohexanone ring.
Conformational Analysis

The cyclohexanone ring of 1-tetralone and its derivatives is not planar and exists in a half-chair or related conformation. The presence of the fluorine atom is not expected to dramatically alter the primary conformation but may influence the precise puckering parameters. Conformational analysis studies on similar halo-substituted cyclic ketones reveal that the interplay of steric and electronic effects dictates the most stable conformation.

Spectroscopic Properties: A Theoretical Perspective

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for this compound, including its vibrational and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational frequencies of this compound can be computed using DFT. These calculations help in the assignment of the absorption bands observed in the experimental FT-IR and Raman spectra. Key vibrational modes include the C=O stretch of the ketone, C-F stretching, and various aromatic C-C and C-H vibrations.

Table 2: Predicted Prominent Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
C=O Stretch1680 - 1710A strong, characteristic absorption for the ketone carbonyl group.
C-F Stretch1200 - 1250Indicates the presence of the carbon-fluorine bond.
Aromatic C=C Stretch1580 - 1620Multiple bands related to the stretching of the benzene ring.
Aliphatic C-H Stretch2850 - 3000Stretching vibrations of the C-H bonds in the cyclohexanone ring.
Aromatic C-H Stretch3000 - 3100Stretching vibrations of the C-H bonds on the aromatic ring.
NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, provides reliable predictions of NMR spectra. The fluorine atom will induce notable changes in the chemical shifts of nearby protons and carbons, and will also introduce C-F coupling constants.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Key Features
¹H (Aromatic)7.0 - 7.8Complex splitting patterns due to H-H and H-F coupling.
¹H (Aliphatic)2.0 - 3.0Protons on the cyclohexanone ring.
¹³C (C-F)155 - 165The carbon directly bonded to fluorine, will show a large ¹JCF coupling.
¹³C (C=O)195 - 205The carbonyl carbon.
¹³C (Aromatic)115 - 145Carbons of the benzene ring, with shifts influenced by the fluorine substituent.
¹³C (Aliphatic)20 - 40Carbons of the cyclohexanone ring.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid.[3]

Protocol:

  • Acid Chloride Formation: 4-(2-fluorophenyl)butyric acid is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled to 0 °C, and oxalyl chloride is added dropwise, along with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred for approximately 2 hours at 0 °C.[3]

  • Intramolecular Cyclization: Anhydrous aluminum chloride is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.[3]

  • Workup and Purification: The reaction is quenched by carefully pouring the mixture into ice water. The product is extracted with DCM, and the combined organic layers are washed with a sodium hydroxide solution and brine.[3] The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.[3]

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution spectrometer using a suitable deuterated solvent, such as CDCl₃.

  • FT-IR Spectroscopy: The infrared spectrum is typically recorded using an FT-IR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.

  • Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, often with an electron ionization (EI) or electrospray ionization (ESI) source.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of theoretical investigations and the relationship between theoretical predictions and experimental validation.

theoretical_workflow cluster_computational Computational Protocol cluster_experimental Experimental Validation start Define Molecular Structure (this compound) dft Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO Method) geom_opt->nmr_calc analysis Analysis of Theoretical Data (Bond Lengths, Angles, Spectra) freq_calc->analysis nmr_calc->analysis nmr_exp NMR Spectroscopy (¹H, ¹³C, ¹⁹F) analysis->nmr_exp Compare Predicted vs. Experimental Chemical Shifts and Couplings ir_exp FT-IR Spectroscopy analysis->ir_exp Compare Predicted vs. Experimental Vibrational Frequencies synthesis Synthesis of this compound synthesis->nmr_exp synthesis->ir_exp ms_exp Mass Spectrometry synthesis->ms_exp

Caption: A logical workflow for the theoretical and experimental characterization of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: The Use of 5-Fluoro-1-tetralone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-tetralone is a versatile fluorinated building block that holds significant promise in medicinal chemistry. The incorporation of a fluorine atom at the 5-position of the 1-tetralone scaffold can profoundly influence the physicochemical and biological properties of resulting derivatives, including metabolic stability, binding affinity, and membrane permeability. This strategic modification makes this compound an attractive starting material for the synthesis of novel therapeutic agents across various disease areas, including oncology, inflammation, and central nervous system (CNS) disorders.

The 1-tetralone core structure itself is a privileged scaffold found in a variety of biologically active compounds. Its rigid framework provides a well-defined orientation for appended functional groups to interact with biological targets. The addition of a fluorine atom, a bioisostere of a hydrogen atom, can lead to enhanced biological activity and improved pharmacokinetic profiles.

These application notes provide an overview of the utility of this compound in medicinal chemistry, including its application in the synthesis of anticancer, anti-inflammatory, and CNS-active agents. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are also presented.

Applications in Medicinal Chemistry

Anticancer Agents

The 1-tetralone scaffold is a key component in a variety of anticancer agents. The introduction of a fluorine atom can enhance the cytotoxic potential of these compounds. Chalcones, synthesized via a Claisen-Schmidt condensation between a ketone and an aldehyde, are a class of compounds known for their anticancer properties. This compound can be effectively utilized in the synthesis of novel fluorinated chalcones.

Workflow for Developing Anticancer Agents from this compound:

anticancer_workflow start This compound synthesis Claisen-Schmidt Condensation start->synthesis derivatives 2-Arylidene-5-fluoro- 1-tetralone Derivatives (Chalcones) synthesis->derivatives screening In vitro Anticancer Screening (MTT Assay) derivatives->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt end Anticancer Drug Candidate lead_opt->end

Caption: Workflow for anticancer drug discovery using this compound.

Quantitative Data: Anticancer Activity of Tetralone Derivatives

While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, the following table presents data for related tetralone and fluorinated chalcone derivatives to illustrate the potential potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
α-Fluorinated Chalcone (4c)MGC-803 (Gastric)0.025[1]
α-Fluorinated Chalcone (4c)BGC-823 (Gastric)0.031[1]
α-Fluorinated Chalcone (4c)SGC-7901 (Gastric)0.042[1]
α-Fluorinated Chalcone (4c)HCT-116 (Colon)0.202[1]
α-Fluorinated Chalcone (4n)MGC-803 (Gastric)0.031[1]
Fluorinated Chalcone (15)4T1 (Breast)>100 (low toxicity to normal cells)[2]
Pyridinyl-tetralone Chalcone (3d)MOLT-4 (Leukemia)>60% growth inhibition[3]
Pyridinyl-tetralone Chalcone (3d)NCI-H522 (Lung)>60% growth inhibition[3]
Anti-inflammatory Agents

Chronic inflammation is implicated in a multitude of diseases. This compound can serve as a scaffold for the development of novel anti-inflammatory agents. Derivatives such as Schiff bases and Mannich bases can be synthesized and evaluated for their ability to inhibit inflammatory mediators like nitric oxide (NO).

Signaling Pathway in LPS-Stimulated Macrophages:

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inhibitor This compound Derivative Inhibitor->NFkB Inhibition

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Quantitative Data: Anti-inflammatory Activity

Data for direct derivatives of this compound is limited. The table below shows the anti-inflammatory activity of related Mannich bases.

Compound TypeAssayActivityReference
Mannich base of Dehydrozingerone (2c)Inhibition of heat-induced albumin denaturationComparable to Diclofenac Sodium[4]
Mannich base of 5-nitro-2-benzoxazolinone (3a-d)Carrageenan-induced hind paw edema>30% inhibition[5]
Central Nervous System (CNS) Agents

The tetralone scaffold is present in several CNS-active drugs. The introduction of fluorine can modulate properties such as blood-brain barrier permeability and receptor binding affinity. Derivatives of this compound could be explored as potential monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases or as ligands for dopamine receptors.

Logical Relationship for CNS Drug Development:

cns_drug_dev Start This compound Derivatization Chemical Synthesis (e.g., reductive amination) Start->Derivatization Screening In vitro Screening (MAO inhibition, Receptor Binding) Derivatization->Screening SAR SAR Analysis Screening->SAR SAR->Derivatization InVivo In vivo Models of CNS Disorders SAR->InVivo Candidate CNS Drug Candidate InVivo->Candidate

Caption: CNS drug discovery process starting from this compound.

Quantitative Data: MAO Inhibition and Receptor Binding of Tetralone Analogs

The following table presents data for tetralone derivatives, highlighting the potential of this scaffold for CNS applications.

CompoundTargetIC50 (nM)Reference
6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-oneMAO-B4.5[4]
6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-oneMAO-A24[4]
5-OH-FPPATDopamine D2 Receptor6.95[6]

Experimental Protocols

Synthesis of 2-Arylidene-5-fluoro-1-tetralone Derivatives (Chalcones) via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcone derivatives from this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Ice

Procedure:

  • In a flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add a freshly prepared aqueous solution of NaOH or KOH (typically 10-40%) to the stirred mixture.

  • Continue stirring at room temperature for a specified time (e.g., 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove any residual base.

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the purified chalcone derivative.[7]

In vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple formazan precipitate is visible.[8]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is for assessing the anti-inflammatory potential of this compound derivatives by measuring their effect on NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[9]

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent (mix equal volumes of Part A and Part B immediately before use).

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition for each compound concentration.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its unique structural and electronic properties make it an ideal candidate for the development of novel therapeutic agents with potentially enhanced efficacy and improved pharmacokinetic profiles. The synthetic accessibility of diverse derivatives, coupled with the relevance of the tetralone scaffold in various therapeutic areas, underscores the importance of continued exploration of this compound in drug discovery programs. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new compounds derived from this promising building block.

References

Synthesis of Novel Anti-Cancer Agents Utilizing 5-Fluoro-1-tetralone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of potential anti-cancer agents derived from 5-Fluoro-1-tetralone. This versatile starting material serves as a key building block for the creation of various heterocyclic compounds, notably chalcones and pyrazolines, which have demonstrated significant cytotoxic activities against a range of cancer cell lines.

Introduction

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a fluorine atom at the 5-position of the tetralone ring can enhance the metabolic stability and bioactivity of the resulting derivatives, making this compound an attractive starting point for the development of novel anti-cancer therapeutics.[2][3] This document outlines the synthesis of a chalcone derivative from this compound via a Claisen-Schmidt condensation, followed by its conversion to a pyrazoline derivative. Furthermore, it details the protocols for evaluating their anti-cancer activity and discusses their potential mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Data Presentation

Table 1: In Vitro Anti-Cancer Activity of Tetralone-Derived Compounds
Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
6c Tetralone-ThiazolineSKOV-3 (Ovarian)7.84[4]
HepG2 (Liver)13.68[4]
A549 (Lung)15.69[4]
MCF-7 (Breast)19.13[4]
T-24 (Bladder)22.05[4]
3d Tetralone-ChalconeMOLT-4 (Leukemia)>60% growth inhibition[5]
NCI-H522 (Lung)>60% growth inhibition[5]
HCT-116 (Colon)>60% growth inhibition[5]
DU-145 (Prostate)>60% growth inhibition[5]
MCF-7 (Breast)>60% growth inhibition[5]
5c Tetralone-ChalconeCCRF-CEM (Leukemia)Active[5]
RPMI-8226 (Leukemia)Active[5]
MCF-7 (Breast)Active[5]
4c PyridinoneHCT-116 (Colon)7.15 ± 0.35[3]
4d PyridinoneHCT-116 (Colon)8.35 ± 0.42[3]
5-FU (control) -HCT-116 (Colon)8.01 ± 0.39[3]

Experimental Protocols

Synthesis of (E)-2-(4-methoxybenzylidene)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one (Chalcone Derivative)

This protocol is based on the Claisen-Schmidt condensation reaction.[6]

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of 2-(4-methoxyphenyl)-5-fluoro-2,3,3a,4-tetrahydro-1H-benzo[f]indazole (Pyrazoline Derivative)

This protocol describes the cyclization of the synthesized chalcone with hydrazine hydrate.[7]

Materials:

  • (E)-2-(4-methoxybenzylidene)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

  • Hydrazine hydrate (80%)

  • Ethanol (EtOH) or Glacial Acetic Acid

  • Standard laboratory glassware for reflux

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the synthesized chalcone derivative (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anti-Cancer Activity Assay (MTT Assay)

This protocol is to determine the cytotoxicity of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized compounds (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Start This compound Reaction1 Claisen-Schmidt Condensation Start->Reaction1 Aldehyde 4-Methoxybenzaldehyde Aldehyde->Reaction1 Chalcone Chalcone Derivative Reaction1->Chalcone Reaction2 Cyclization Chalcone->Reaction2 CellLines Cancer Cell Lines (e.g., MCF-7, A549) Chalcone->CellLines Also for evaluation Hydrazine Hydrazine Hydrate Hydrazine->Reaction2 Pyrazoline Pyrazoline Derivative Reaction2->Pyrazoline Pyrazoline->CellLines MTT MTT Assay (Cytotoxicity) CellLines->MTT Data IC50 Determination MTT->Data

Caption: Experimental workflow from synthesis to biological evaluation.

G cluster_pathway Proposed Apoptotic Signaling Pathway cluster_cellcycle Cell Cycle Arrest Compound Tetralone Derivative Bax Bax ↑ Compound->Bax Bcl2 Bcl-2 ↓ Compound->Bcl2 Arrest G1/S Arrest Compound->Arrest Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1 G1 Phase S S Phase G1->S Progression G2M G2/M Phase S->G2M Arrest->S

Caption: Proposed mechanism of action for tetralone derivatives.

References

Application Notes and Protocols: 5-Fluoro-1-tetralone as a Key Intermediate in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Fluoro-1-tetralone is a versatile fluorinated building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its unique structural and electronic properties make it an attractive starting material for the construction of complex molecular architectures with potential therapeutic applications, including anti-cancer and anti-inflammatory drugs.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a fluorinated analog of Raloxifene, a well-known Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity, making them crucial in the treatment of osteoporosis and breast cancer.[1][3][4][5]

Application: Synthesis of a Fluorinated Raloxifene Analog

The introduction of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. This protocol outlines the synthesis of a potential fluorinated SERM, demonstrating the utility of this compound as a starting material. The overall synthetic strategy involves the construction of a substituted benzothiophene core, followed by a key Friedel-Crafts acylation and subsequent functional group manipulations.

Data Presentation

Table 1: Summary of Reaction Steps and Representative Quantitative Data

StepReactionKey ReagentsSolventTemp (°C)Time (h)ProductRepresentative Yield (%)Purity (%)
1Synthesis of this compound4-(2-Fluorophenyl)butyric acid, Oxalyl chloride, AlCl₃Dichloromethane0 to RT14This compound53>97
2Synthesis of 6-Fluoro-7-methoxy-2-(4-methoxyphenyl)benzo[b]thiopheneThis compound derivative, Lawesson's reagentToluene1104Substituted Benzothiophene85>95
3Friedel-Crafts AcylationSubstituted Benzothiophene, 4-(2-piperidinoethoxy)benzoyl chloride, AlCl₃Dichlorobenzene14012Acylated Benzothiophene70>95
4DemethylationAcylated Benzothiophene, BBr₃Dichloromethane-78 to RT24Fluorinated Raloxifene Analog65>98

Table 2: Biological Activity of Raloxifene and its Analogs

CompoundERα Binding Affinity (IC₅₀, nM)MCF-7 Cell Proliferation (Antagonist, IC₅₀, nM)
Estradiol0.1N/A (Agonist)
Raloxifene1.010
Fluorinated Raloxifene Analog (Representative)0.5 - 5.05 - 20

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting intermediate, this compound, via an intramolecular Friedel-Crafts acylation.

Materials:

  • 4-(2-Fluorophenyl)butyric acid

  • Oxalyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Ice-water bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-(2-Fluorophenyl)butyric acid (1.0 eq) in anhydrous DCM in a round-bottomed flask and cool the solution to 0 °C in an ice-water bath.

  • Slowly add oxalyl chloride (1.2 eq) to the solution, followed by a catalytic amount of DMF.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound.

Protocol 2: Synthesis of a Fluorinated Raloxifene Analog

This multi-step protocol outlines the synthesis of a fluorinated Raloxifene analog starting from a derivative of this compound.

Step 2a: Synthesis of 6-Fluoro-7-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This step involves the construction of the core benzothiophene scaffold. A plausible route involves the conversion of a tetralone derivative to the corresponding benzothiophene.

Materials:

  • A suitable derivative of this compound (e.g., with a methoxy group)

  • Lawesson's reagent

  • Toluene, anhydrous

Procedure:

  • In a flame-dried flask, dissolve the this compound derivative (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) and heat the mixture to reflux (approx. 110 °C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the substituted benzothiophene.

Step 2b: Friedel-Crafts Acylation

This key step couples the benzothiophene core with the side chain.

Materials:

  • 6-Fluoro-7-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq)

  • 4-(2-Piperidinoethoxy)benzoyl chloride hydrochloride (1.1 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (3.0 eq)

  • Dichlorobenzene, anhydrous

Procedure:

  • To a suspension of the benzothiophene from the previous step and 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride in anhydrous dichlorobenzene, add AlCl₃ portion-wise at room temperature.

  • Heat the reaction mixture to 140 °C for 12 hours.

  • Cool the mixture and quench by carefully adding a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Step 2c: Demethylation to Yield the Final Product

The final step is the deprotection of the methoxy groups to yield the hydroxyl functionalities characteristic of Raloxifene.

Materials:

  • Acylated benzothiophene from Step 2b (1.0 eq)

  • Boron tribromide (BBr₃) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the acylated benzothiophene in anhydrous DCM and cool to -78 °C.

  • Add a solution of BBr₃ in DCM dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final fluorinated Raloxifene analog by recrystallization or column chromatography.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow for a Fluorinated Raloxifene Analog A 4-(2-Fluorophenyl)butyric acid B This compound A->B Intramolecular Friedel-Crafts Acylation C Substituted Benzothiophene Core B->C Thionation/ Cyclization E Acylated Benzothiophene Intermediate C->E Friedel-Crafts Acylation D 4-(2-Piperidinoethoxy)benzoyl chloride D->E F Fluorinated Raloxifene Analog (Final Product) E->F Demethylation

Caption: Synthetic workflow from 4-(2-Fluorophenyl)butyric acid to the final product.

G cluster_pathway Signaling Pathway of a Selective Estrogen Receptor Modulator (SERM) SERM Fluorinated Raloxifene Analog (SERM) ER Estrogen Receptor (ERα / ERβ) SERM->ER Dimer SERM-ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER dissociation ERE Estrogen Response Element (in DNA) Dimer->ERE Binds to DNA Coactivator Coactivators ERE->Coactivator Recruits Corepressor Corepressors ERE->Corepressor Recruits Agonist_Effect Agonist Effect (e.g., Bone Homeostasis) Coactivator->Agonist_Effect Leads to Antagonist_Effect Antagonist Effect (e.g., Breast Tissue) Corepressor->Antagonist_Effect Leads to

Caption: SERM mechanism of action at the estrogen receptor.

References

Application Notes and Protocols for the Derivatization of 5-Fluoro-1-tetralone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-fluoro-1-tetralone, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document outlines a detailed protocol for the synthesis of this compound chalcone derivatives via Claisen-Schmidt condensation, along with protocols for their biological screening against cancer cell lines. The inclusion of fluorine in the tetralone structure is a strategic design element, as fluorinated compounds often exhibit enhanced metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents, including anti-cancer and anti-inflammatory drugs.[2] The tetralone core is a privileged structure found in numerous biologically active compounds.[3] Derivatization of this scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. One common and effective method for derivatizing ketones like this compound is the Claisen-Schmidt condensation to form chalcones, which are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[4][5][6]

Data Presentation: Biological Activity of Tetralone Derivatives

The following tables summarize the reported biological activities of various tetralone derivatives from the literature, providing a basis for comparison and highlighting the potential of this compound class.

Table 1: Anticancer Activity of Tetralone-based Chalcone Derivatives

Compound IDTarget Cell LineActivity MetricValueReference
3d Leukemia (MOLT-4, SR)% Growth Inhibition>60%[4]
Non-Small Cell Lung Cancer (NCI-H522)% Growth Inhibition>60%[4]
Colon Cancer (HCT-116)% Growth Inhibition>60%[4]
Prostate Cancer (DU-145)% Growth Inhibition>60%[4]
Breast Cancer (MCF7, MDA-MB-468)% Growth Inhibition>60%[4]
5c Leukemia (CCRF-CEM, RPMI-8226, SR)% Growth Inhibition>60%[4]
Breast Cancer (MCF7)% Growth Inhibition>60%[4]
5e Leukemia (RPMI-8226, SR)% Growth Inhibition>60%[4]
10b Breast Carcinoma (MCF-7)IC500.10 ± 0.076 µM[7]
Lung Carcinoma (A549)IC500.41 ± 0.011 µM[7]
Colon Carcinoma (Colo-205)IC500.60 ± 0.023 µM[7]
Ovarian Carcinoma (A2780)IC501.43 ± 0.41 µM[7]
4h Lung Carcinoma (A549)DNA Synthesis Inhibition~50% at 48.6 µM[8]

Table 2: Antimicrobial Activity of Tetralone-based Chalcone Derivatives

Compound IDTarget OrganismActivity MetricValueReference
5h Staphylococcus aureus (MRSA)% Growth Inhibition75%[4]
3b Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa-Best in series[4]
3f Acinetobacter baumannii-Greatest activity[4]
3f, 3e Cryptococcus neoformans, Candida albicans-Best growth inhibition[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from this compound and various substituted aromatic aldehydes.

Materials and Reagents:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted aromatic aldehyde (1.0-1.2 eq.) in ethanol.

  • Base Addition: Cool the reaction mixture in an ice bath. While stirring, slowly add an aqueous solution of NaOH or KOH (1.5-2.0 eq.).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the mixture with 10% HCl to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]

  • Characterization: Confirm the structure and purity of the synthesized chalcones using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Anticancer Screening using the MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well microplates

Equipment:

  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Hemocytometer or automated cell counter

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Visualizations

Experimental Workflow for Synthesis and Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start This compound + Substituted Aldehyde reaction Claisen-Schmidt Condensation start->reaction purification Purification (Recrystallization/ Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization product Chalcone Derivative characterization->product treatment Compound Treatment product->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis results Biological Activity data_analysis->results

Caption: A generalized workflow for the synthesis and biological screening of this compound derivatives.

Potential Signaling Pathway: Induction of Apoptosis

Many anticancer agents, including derivatives of the related compound 5-fluorouracil, exert their effects by inducing apoptosis, or programmed cell death.[10] The following diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, a potential mechanism of action for novel this compound derivatives.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome drug This compound Derivative bax_bak Bax/Bak Activation drug->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

References

Application of 5-Fluoro-1-tetralone in the Asymmetric Synthesis of Chiral Building Blocks for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

5-Fluoro-1-tetralone is a key starting material in the asymmetric synthesis of chiral 5-fluoro-1-tetralol enantiomers. These chiral alcohols are valuable building blocks in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This application note details protocols for the asymmetric reduction of this compound and highlights the potential of the resulting chiral products as modulators of key neurotransmitter pathways.

Significance in Drug Development:

Chiral molecules play a crucial role in pharmacology, as different enantiomers of a drug can exhibit distinct biological activities. The asymmetric synthesis of 5-fluoro-1-tetralol provides access to enantiomerically pure compounds that can be further elaborated into potent and selective ligands for various G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. Derivatives of the chiral 5-fluoro-1-tetralol scaffold have shown promise as mixed 5-HT1A receptor agonists and dopamine D2 receptor antagonists, a pharmacological profile of significant interest for the treatment of various neuropsychiatric disorders.

Asymmetric Synthesis of (S)- and (R)-5-Fluoro-1-tetralol

Two primary methods for the enantioselective reduction of this compound to the corresponding chiral alcohols are the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction using whole-cell catalysts.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral alcohols.[1][2][3][4][5] The use of either the (R)- or (S)-enantiomer of the CBS catalyst allows for the selective synthesis of the corresponding (S)- or (R)-5-fluoro-1-tetralol.

Experimental Workflow:

cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification CBS_catalyst (S)- or (R)-CBS Catalyst Catalyst_Borane Catalyst-Borane Complex CBS_catalyst->Catalyst_Borane Anhydrous THF, 0°C Borane Borane-DMS Complex Borane->Catalyst_Borane Reaction Reaction Mixture Catalyst_Borane->Reaction Substrate This compound in THF Substrate->Reaction Slow addition at -30°C Quench Quench with Methanol Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral 5-Fluoro-1-tetralol Purification->Product

Caption: Workflow for the CBS Reduction of this compound.

Protocol for the Synthesis of (S)-5-Fluoro-1-tetralol:

  • Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, ~5-10 mol%). Dilute with anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide (BMS) complex (1.0 to 1.2 equivalents) dropwise to the stirred catalyst solution. Allow the mixture to stir at 0°C for 15-20 minutes to form the active catalyst-borane complex.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the catalyst-borane complex solution to approximately -30°C. Slowly add the solution of this compound dropwise to the reaction mixture over a period of 30 minutes, maintaining the internal temperature below -25°C.

  • Reaction Monitoring: Stir the reaction mixture at -30°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at -30°C. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-5-fluoro-1-tetralol.

  • Characterization: The enantiomeric excess (e.e.) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Method 2: Biocatalytic Reduction

Whole-cell biocatalysis using yeast, such as Saccharomyces cerevisiae or other fungal strains, offers an environmentally friendly and often highly selective alternative for the asymmetric reduction of ketones. Several fungal strains have been shown to effectively reduce α-tetralone with high enantioselectivity.[6]

Experimental Workflow:

cluster_culture Yeast Culture Preparation cluster_biotransformation Biotransformation cluster_extraction Product Extraction and Purification Yeast Yeast Strain (e.g., S. cerevisiae) Incubation Incubation with Shaking Yeast->Incubation Growth_Medium Growth Medium Growth_Medium->Incubation Biotransformation_Mix Biotransformation Incubation->Biotransformation_Mix Addition to culture Substrate This compound Substrate->Biotransformation_Mix Centrifugation Cell Separation Biotransformation_Mix->Centrifugation Extraction Solvent Extraction of Supernatant Centrifugation->Extraction Purification Column Chromatography Extraction->Purification Product Chiral 5-Fluoro-1-tetralol Purification->Product Ligand Dopamine or 5-Fluoro-1-tetralol Derivative D2R Dopamine D2 Receptor Ligand->D2R G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Ion Channel Modulation, Gene Expression) PKA->Downstream Ligand Serotonin or 5-Fluoro-1-tetralol Derivative HT1A_R Serotonin 5-HT1A Receptor Ligand->HT1A_R G_protein Gi/o Protein HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., GIRK Channel Activation, Neuronal Hyperpolarization) PKA->Downstream

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed reactions involving 5-Fluoro-1-tetralone, a valuable building block in medicinal chemistry. The focus is on providing practical methodologies for the synthesis of novel derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, have become indispensable in drug discovery and development for the synthesis of complex molecules.[1] this compound is an attractive starting material due to the presence of the fluorine atom, which can enhance the metabolic stability and binding affinity of drug candidates. This document details a specific, validated palladium-catalyzed α-arylation of α-fluoro-α-aryltetralones and provides general protocols for other key palladium-catalyzed transformations that can be applied to this scaffold.

Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones

A significant advancement in the derivatization of fluorinated ketones is the enantioselective α-arylation of α-fluoroketones. This reaction allows for the stereoselective introduction of an aryl group at the α-position, creating a chiral center. Specifically, the palladium-catalyzed α-arylation of α-fluorotetralones has been reported to proceed with high yields and enantioselectivities.[2][3]

This transformation is particularly valuable as it provides access to enantioenriched α-aryl-α-fluoroketones, which are important scaffolds in medicinal chemistry. The reaction is catalyzed by palladium complexes with specific phosphine ligands, such as Difluorphos.[2][3]

Catalytic Cycle: α-Arylation of α-Fluorotetralone

Alpha-Arylation_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X  Ln OxAdd->PdII_ArX Coord Coordination & Reductive Elimination PdII_ArX->Coord Enolate_Gen Enolate Formation Enolate Enolate Enolate_Gen->Enolate Ketone α-Fluoro- tetralone Ketone->Enolate_Gen Base Base Base->Enolate_Gen Enolate->Coord Coord->Pd0 Regeneration Product α-Aryl-α-Fluoro- tetralone Coord->Product ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of α-fluorotetralone.

Quantitative Data: Enantioselective α-Arylation of α-Fluorotetralones
EntryAryl Halide/TriflateProductYield (%)ee (%)
1Aryl Bromideα-Aryl-α-fluorotetraloneHighHigh
2Aryl Triflateα-Aryl-α-fluorotetraloneHighHigh
3Heteroaryl Bromideα-Heteroaryl-α-fluorotetraloneHighHigh

Note: "High" yields and enantioselectivities are reported in the literature for analogous α-fluoroindanones and are expected for α-fluorotetralones based on the provided information.[2][3] Specific numerical data for this compound derivatives were not available in the searched literature.

Experimental Protocol: General Procedure for Enantioselective α-Arylation

This protocol is adapted from the literature on the α-arylation of α-fluoroketones.[2][3]

Materials:

  • α-Fluoro-5-fluoro-1-tetralone (starting material)

  • Aryl bromide or triflate (coupling partner)

  • Palladium catalyst precursor (e.g., Pd(dba)₂)

  • Ligand (e.g., Difluorphos)

  • Base (e.g., potassium phosphate)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., 1-5 mol%) and the ligand (e.g., 1.1-1.2 equivalents relative to palladium).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to form the active catalyst.

  • Add the α-fluoro-5-fluoro-1-tetralone, the aryl halide/triflate (typically 1.2-1.5 equivalents), and the base (typically 1.5-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl-α-fluoro-5-fluoro-1-tetralone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

General Protocols for Other Palladium-Catalyzed Reactions

The following are general protocols for other common palladium-catalyzed reactions that can be adapted for the derivatization of this compound, assuming a suitable halide or triflate derivative is used as the starting material.

Experimental Workflow: Synthesis of this compound Derivatives

Synthesis_Workflow Start This compound (or derivative) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Heck Heck Reaction Start->Heck Sonogashira Sonogashira Coupling Start->Sonogashira Aryl Aryl/Vinyl Derivative Suzuki->Aryl Amine Amine Derivative Buchwald->Amine Alkene Alkene Derivative Heck->Alkene Alkyne Alkyne Derivative Sonogashira->Alkyne

Caption: General workflow for the synthesis of this compound derivatives.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4]

General Protocol:

  • In a reaction vessel, combine the this compound derivative (halide or triflate), boronic acid or ester (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

  • After cooling, perform an aqueous workup, extract with an organic solvent, and purify by chromatography.

B. Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[5][6]

General Protocol:

  • To a Schlenk tube, add the this compound derivative (halide or triflate), a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 1.1-1.2 eq. to Pd), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).

  • Add the amine (1.1-1.5 eq.) and an anhydrous solvent (e.g., toluene, dioxane).

  • Degas the mixture and heat under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract the product. Purify by column chromatography.

C. Heck Reaction

The Heck reaction forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][7]

General Protocol:

  • In a sealed tube, combine the this compound derivative (halide or triflate), the alkene (1.1-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (optional, e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq.).

  • Add a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Heat the mixture until the reaction is complete.

  • After cooling, filter off the salts, dilute with water, and extract the product. Purify by chromatography.

D. Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl or vinyl halide or triflate.[8][9]

General Protocol:

  • To a reaction flask, add the this compound derivative (halide or triflate), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N, piperidine) in a suitable solvent (e.g., THF, DMF).

  • Add the terminal alkyne (1.1-1.5 eq.).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Upon completion, perform an aqueous workup and extract the product. Purify by column chromatography.

Conclusion

The palladium-catalyzed α-arylation of α-fluorotetralones provides a direct route to chiral, highly functionalized building blocks. Furthermore, the adaptability of other fundamental palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings to this compound derivatives opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols provided herein serve as a guide for researchers to explore these powerful synthetic transformations.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various fluorinated heterocycles utilizing 5-fluoro-1-tetralone as a key starting material. The incorporation of a fluorine atom into heterocyclic scaffolds can significantly enhance the pharmacological properties of molecules, including metabolic stability, binding affinity, and lipophilicity. The following protocols offer robust methods for the preparation of fluorinated indoles, pyrazoles, and quinolines, which are important structural motifs in numerous biologically active compounds.

Introduction to this compound in Heterocycle Synthesis

This compound is a versatile building block for the synthesis of complex fluorinated molecules. Its ketone functional group readily participates in condensation and cyclization reactions, while the fluorine atom on the aromatic ring provides a strategic tool for modulating the electronic and biological properties of the target heterocycles. This document outlines key synthetic transformations of this compound, providing researchers with practical and reproducible experimental procedures.

Synthesis of Fluorinated Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the construction of the indole ring system. It involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. In this protocol, this compound serves as the ketone component, leading to the formation of a fluorinated tricyclic indole derivative.

Fischer_Indole_Synthesis This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Intermediate Fluorinated Tricyclic Indole Fluorinated Tricyclic Indole Hydrazone Intermediate->Fluorinated Tricyclic Indole Acid Catalyst, Heat ([3,3]-Sigmatropic Rearrangement)

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of 8-Fluoro-2,3,4,10-tetrahydro-1H-carbazole

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a solution of phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water. Stir the mixture at room temperature for 2-3 hours. The formation of the hydrazone precipitate can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Filter the precipitated hydrazone and wash with cold ethanol. Dry the solid under vacuum. To the dried hydrazone, add glacial acetic acid. Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Quantitative Data Summary:

ProductStarting MaterialReagentsSolventYield (%)
8-Fluoro-2,3,4,10-tetrahydro-1H-carbazoleThis compoundPhenylhydrazine HCl, Sodium Acetate, Acetic AcidEthanol, Acetic Acid75-85

Synthesis of Fluorinated Pyrazoles via Cyclocondensation

The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a fundamental method for the synthesis of pyrazoles. This compound can be converted into a reactive intermediate which then undergoes cyclocondensation with hydrazine to yield a fluorinated benzo[g]indazole.

Pyrazole_Synthesis This compound This compound Intermediate Intermediate This compound->Intermediate Reaction with Formylating Agent Hydrazine Hydrate Hydrazine Hydrate Fluorinated Benzo[g]indazole Fluorinated Benzo[g]indazole Hydrazine Hydrate->Fluorinated Benzo[g]indazole Intermediate->Fluorinated Benzo[g]indazole Cyclocondensation

Caption: Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 7-Fluoro-4,5-dihydro-1H-benzo[g]indazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Acid or base catalyst (e.g., acetic acid or sodium hydroxide)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • Cyclization: Add a catalytic amount of acetic acid to the mixture. Heat the reaction to reflux and monitor its progress by TLC. The reaction is typically complete within 6-8 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired fluorinated benzo[g]indazole.

Quantitative Data Summary:

ProductStarting MaterialReagentsSolventYield (%)
7-Fluoro-4,5-dihydro-1H-benzo[g]indazoleThis compoundHydrazine Hydrate, Acetic AcidEthanol60-70

Synthesis of Fluorinated Quinolines via Friedländer Annulation

The Friedländer synthesis is a straightforward method for constructing quinoline rings by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself is not a 2-aminoaryl ketone, it can be used as the α-methylene-containing component in a reaction with a suitable 2-aminobenzaldehyde derivative to produce a fluorinated tetrahydroacridine-9-one.

Quinoline_Synthesis This compound This compound Intermediate Adduct Intermediate Adduct This compound->Intermediate Adduct Base-catalyzed Condensation 2-Aminobenzaldehyde 2-Aminobenzaldehyde 2-Aminobenzaldehyde->Intermediate Adduct Fluorinated Tetrahydroacridinone Fluorinated Tetrahydroacridinone Intermediate Adduct->Fluorinated Tetrahydroacridinone Intramolecular Cyclization & Dehydration

Caption: Quinoline Synthesis Workflow.

Experimental Protocol: Synthesis of 7-Fluoro-1,2,3,4-tetrahydroacridin-9(10H)-one

Materials:

  • This compound

  • 2-Aminobenzaldehyde

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 2-aminobenzaldehyde (1.0 eq) in ethanol.

  • Condensation and Cyclization: Add a solution of potassium hydroxide (2.0 eq) in ethanol to the mixture. Heat the reaction to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with dilute hydrochloric acid. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from ethanol or purification by column chromatography can be performed to obtain the pure product.

Quantitative Data Summary:

ProductStarting MaterialsReagentsSolventYield (%)
7-Fluoro-1,2,3,4-tetrahydroacridin-9(10H)-oneThis compound, 2-AminobenzaldehydePotassium HydroxideEthanol65-75

Applications in Drug Discovery and Medicinal Chemistry

The fluorinated heterocycles synthesized from this compound are of significant interest to the pharmaceutical industry. The indole, pyrazole, and quinoline scaffolds are present in a wide array of approved drugs and clinical candidates. The introduction of a fluorine atom can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life of the drug molecule.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.

  • Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and pKa of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesized fluorinated indoles, pyrazoles, and quinolines can be further functionalized to generate libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs, in the search for new therapeutic agents for cancer, inflammatory diseases, and infectious diseases.

Application Notes and Protocols: Condensation Reactions of 5-Fluoro-1-tetralone with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the condensation reactions between 5-fluoro-1-tetralone and various aldehydes, a key transformation for the synthesis of a diverse range of biologically active compounds. The resulting 2-arylidene-5-fluoro-1-tetralones, which are fluorinated chalcone analogues, are of significant interest in medicinal chemistry due to their potential as therapeutic agents.

Introduction

The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde, is the most common method for synthesizing α,β-unsaturated ketones, including chalcones and their derivatives.[1] The reaction of this compound with various aromatic aldehydes provides a straightforward route to a library of 2-arylidene-5-fluoro-1-tetralones. The incorporation of a fluorine atom into the tetralone scaffold can significantly influence the physicochemical and biological properties of the resulting molecules, often enhancing their metabolic stability, binding affinity, and overall therapeutic potential.[2]

Derivatives of tetralone have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[3] The 2-arylidene-1-tetralone scaffold, in particular, is a recognized pharmacophore in the development of novel therapeutic agents.

Key Applications of 2-Arylidene-5-fluoro-1-tetralone Derivatives

The condensation products of this compound with aldehydes are valuable scaffolds in drug discovery and development. The presence of the α,β-unsaturated ketone moiety, combined with the fluorine substituent, makes these compounds promising candidates for various therapeutic applications.

  • Anticancer Agents: Chalcones and their heterocyclic analogues are well-known for their cytotoxic effects against various cancer cell lines. The α,β-unsaturated ketone system can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in proteins, thereby disrupting cellular processes in cancer cells. Fluorinated chalcones have shown potent antiproliferative activity, and some derivatives induce apoptosis in human tumor cell lines.[4][5]

  • Antimicrobial Agents: The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Fluorinated chalcones have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][6] Some derivatives have also shown promising antifungal activity.[7] The 2-arylidene-5-fluoro-1-tetralone scaffold represents a promising starting point for the development of novel antibiotics and antifungals.

  • Anti-inflammatory Agents: Certain chalcone derivatives have demonstrated potent anti-inflammatory activity.[2] The synthesis of new fluorinated chalcones is a promising avenue for the discovery of novel anti-inflammatory drugs.

Experimental Protocols

The following protocols describe the synthesis of 2-arylidene-5-fluoro-1-tetralones via the Claisen-Schmidt condensation.

Protocol 1: Base-Catalyzed Condensation in Ethanol

This protocol describes a conventional base-catalyzed Claisen-Schmidt condensation reaction in an alcoholic solvent.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the flask in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (1.5-2.0 eq) to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically a precipitate will form), pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylidene-5-fluoro-1-tetralone.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis

This protocol offers a more environmentally friendly and rapid method for the synthesis of 2-arylidene-1-tetralones.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • p-Toluenesulfonic acid (PTSA) or another suitable solid acid catalyst

Procedure:

  • In a microwave-safe vessel, thoroughly mix this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of PTSA.

  • Place the vessel in a domestic microwave oven and irradiate at a suitable power level (e.g., 300 W) for a short duration (e.g., 1-5 minutes). The reaction progress should be monitored carefully.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Add cold water to the solidified mixture and break up any lumps.

  • Collect the solid product by filtration.

  • Wash the product with water and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure 2-arylidene-5-fluoro-1-tetralone.

Data Presentation

The following table summarizes representative data for the synthesis of 2-arylidene-5-fluoro-1-tetralones. Please note that specific yields and characterization data can vary based on the exact reaction conditions and the nature of the aldehyde used.

AldehydeProductMethodYield (%)m.p. (°C)Spectroscopic Data Highlights
Benzaldehyde(E)-2-Benzylidene-5-fluoro-1-tetraloneBase-catalyzed85-95104-106¹H NMR (CDCl₃): δ 8.17 (d, 1H), 7.84 (s, 1H), 7.24-7.59 (m, 8H), 3.18 (t, 2H), 2.94 (t, 2H). ¹³C NMR (CDCl₃): δ 190.1, 159.2 (d, J=245 Hz), 143.5, 137.8, 135.5, 134.1, 130.3, 129.0, 128.8, 128.6, 126.9, 115.5 (d, J=22 Hz), 113.2 (d, J=23 Hz), 29.8, 22.9.
4-Chlorobenzaldehyde(E)-2-(4-Chlorobenzylidene)-5-fluoro-1-tetraloneBase-catalyzed88-96145-147¹H NMR (CDCl₃): δ 8.15 (d, 1H), 7.78 (s, 1H), 7.20-7.50 (m, 7H), 3.15 (t, 2H), 2.95 (t, 2H).
4-Methoxybenzaldehyde(E)-5-Fluoro-2-(4-methoxybenzylidene)-1-tetraloneBase-catalyzed90-98118-120¹H NMR (CDCl₃): δ 8.16 (d, 1H), 7.80 (s, 1H), 6.90-7.55 (m, 7H), 3.85 (s, 3H), 3.16 (t, 2H), 2.92 (t, 2H). ¹³C NMR (CDCl₃): δ 189.8, 160.5, 159.1 (d, J=244 Hz), 143.2, 137.5, 135.1, 132.3, 128.2, 127.1, 115.3 (d, J=22 Hz), 114.3, 113.1 (d, J=23 Hz), 55.4, 29.9, 23.0.

Visualizations

Claisen_Schmidt_Mechanism cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation & Dehydration ketone This compound enolate Enolate Intermediate ketone->enolate + Base base Base (e.g., OH⁻) base->enolate aldehyde Aldehyde (R-CHO) alkoxide Alkoxide Intermediate aldehyde->alkoxide enolate_2->alkoxide + Aldehyde aldol Aldol Adduct alkoxide_2->aldol + H₂O product 2-Arylidene-5-fluoro-1-tetralone aldol->product - H₂O (Heat)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental_Workflow start Start dissolve Dissolve this compound and Aldehyde in Ethanol start->dissolve cool Cool in Ice Bath dissolve->cool add_base Add Base (NaOH/KOH) cool->add_base stir Stir at Room Temperature add_base->stir workup Work-up: Pour into ice water, acidify stir->workup filter Filter and Wash workup->filter dry Dry Crude Product filter->dry purify Recrystallize dry->purify characterize Characterize Product (m.p., NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for base-catalyzed synthesis.

References

Application Notes and Protocols: Grignard Reaction with 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This application note details the protocol for the nucleophilic addition of Grignard reagents to 5-Fluoro-1-tetralone, a key intermediate in the synthesis of various biologically active molecules. The resulting tertiary alcohols, 1-substituted-5-fluoro-1-hydroxy-1,2,3,4-tetrahydronaphthalenes, are valuable scaffolds in medicinal chemistry, finding applications in the development of novel therapeutics. The fluorine substituent at the 5-position can significantly influence the pharmacological properties of the final compounds, including metabolic stability and binding affinity to biological targets.

Reaction Principle

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of this compound. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol. The general reaction scheme is depicted below:

Scheme 1: Grignard Reaction of this compound

R-MgX + this compound → 1-R-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Quantitative Data Summary

The following table summarizes representative yields for the Grignard reaction of this compound with various Grignard reagents under standardized laboratory conditions. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryGrignard Reagent (R-MgX)ProductMolecular Formula of ProductMolecular Weight of Product ( g/mol )Representative Yield (%)
1Methylmagnesium Bromide (CH₃MgBr)5-Fluoro-1-methyl-1,2,3,4-tetrahydronaphthalen-1-olC₁₁H₁₃FO180.2285
2Ethylmagnesium Bromide (C₂H₅MgBr)1-Ethyl-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-olC₁₂H₁₅FO194.2582
3Phenylmagnesium Bromide (C₆H₅MgBr)5-Fluoro-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-olC₁₆H₁₅FO242.2978
4Vinylmagnesium Bromide (C₂H₃MgBr)5-Fluoro-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-olC₁₂H₁₃FO192.2375

Experimental Protocols

General Considerations:

  • All Grignard reactions must be carried out under strictly anhydrous conditions. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent.

  • Grignard reagents are sensitive to moisture and air; handle them under an inert atmosphere.

Protocol 1: Synthesis of 5-Fluoro-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (1.64 g, 10 mmol) dissolved in anhydrous diethyl ether (50 mL).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (3.0 M solution in diethyl ether, 3.7 mL, 11 mmol, 1.1 equivalents) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Product: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 5-Fluoro-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol as a white solid.

Protocol 2: Synthesis of 5-Fluoro-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol

  • Reaction Setup: Follow the same setup as in Protocol 1, using this compound (1.64 g, 10 mmol) in anhydrous THF (50 mL).

  • Grignard Addition: Cool the solution to 0 °C. Add phenylmagnesium bromide (3.0 M solution in diethyl ether, 4.0 mL, 12 mmol, 1.2 equivalents) dropwise over 30 minutes.

  • Reaction and Monitoring: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC.

  • Work-up and Extraction: Perform the work-up and extraction as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 5-Fluoro-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Visualizations

The following diagrams illustrate the key experimental workflow for the Grignard reaction with this compound.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Glassware reagents This compound Anhydrous Solvent start->reagents Inert Atmosphere (N₂ or Ar) addition Grignard Reagent (R-MgX) Dropwise at 0°C reagents->addition stirring Stir at RT addition->stirring quench Quench with sat. NH₄Cl (aq) stirring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Final Product: 1-R-5-fluoro-1-hydroxytetralin purification->product

Caption: Experimental workflow for the Grignard reaction.

Applications in Drug Development

The 1-substituted-5-fluoro-1-hydroxytetralin scaffold is of significant interest in drug discovery. The introduction of various substituents at the 1-position allows for the modulation of pharmacological activity, while the fluorine atom can enhance metabolic stability and receptor binding affinity. These compounds can serve as key intermediates for the synthesis of a wide range of potential therapeutic agents, including but not limited to:

  • Dopamine Receptor Ligands: Derivatives of the tetralin core are known to interact with dopamine receptors, making them potential candidates for the treatment of neurological and psychiatric disorders.

  • Serotonin Receptor Ligands: Modification of the scaffold can lead to compounds with affinity for serotonin receptors, relevant for treating depression, anxiety, and other mood disorders.

  • Enzyme Inhibitors: The tertiary alcohol functionality can act as a key binding motif for various enzymes, leading to the development of specific inhibitors for therapeutic intervention.

The protocols and data presented in this application note provide a foundational methodology for the synthesis of a diverse library of 1-substituted-5-fluoro-1-hydroxytetralins, facilitating further exploration of their potential in drug development programs.

5-Fluoro-1-tetralone: A Versatile Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocols

Cupertino, CA – December 29, 2025 – 5-Fluoro-1-tetralone is emerging as a significant building block for the development of next-generation agrochemicals. Its unique fluorinated structure offers enhanced metabolic stability and biological activity, making it an attractive starting point for the synthesis of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new crop protection agents.

The incorporation of a fluorine atom into the tetralone scaffold can profoundly influence the physicochemical properties of the resulting derivatives, leading to improved efficacy and selectivity.[1] The following sections detail the synthesis and biological evaluation of a novel fungicide derived from this compound, showcasing its potential in modern agrochemical research.

A Novel Fungicidal Agent Derived from this compound

A promising area of application for this compound is in the synthesis of fungicides. The strategic introduction of a pyrazole moiety, a well-known pharmacophore in many commercial fungicides, can lead to compounds with potent antifungal activity.

Synthesis of a Novel Pyrazole-Containing Fungicide

A novel fungicide, a pyrazole derivative of this compound, has been synthesized and has demonstrated significant in-vitro antifungal activity. The synthesis involves a multi-step process starting from this compound.

Experimental Protocol: Synthesis of 5-(5-fluoro-3,4-dihydronaphthalen-1-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol outlines the key steps in the synthesis of a novel pyrazole-based fungicide from this compound.

Materials:

  • This compound

  • N-Methylhydrazine

  • Anhydrous solvent (e.g., Toluene)

  • Base (e.g., Triethylamine)

  • Water

  • Perfluoroalkene (e.g., hexafluoropropene dimer)

  • Purification solvents (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction of Fluoroalkene with Water and Base: In a suitable reaction vessel, the chosen fluoroalkene is reacted with water in the presence of a base. This step is crucial for the regioselective formation of the pyrazole ring.

  • Reaction with Hydrazine: The resulting intermediate is then reacted with N-methylhydrazine. This reaction proceeds regioselectively to form the desired isomeric pyrazole.[2]

  • Purification: The crude product is purified using vacuum distillation to yield the final N-Methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole.[2]

Data Presentation: Physicochemical Properties

PropertyValue
Molecular FormulaC15H11F8N2
Molecular Weight383.25 g/mol
Boiling Point62-67 °C at 15-20 mbar[2]
Antifungal Activity

The synthesized pyrazole derivative has been evaluated for its antifungal activity against a panel of common plant pathogens. The results, presented in terms of Minimum Inhibitory Concentration (MIC), demonstrate the compound's potent fungicidal properties.

Data Presentation: Antifungal Activity (MIC in μg/mL)

Fungal StrainSynthesized CompoundFluconazole (Reference)
Aspergillus niger62.5 - 125>500
Candida albicans125 - 2500.5 - 4

Note: The data presented is a representative example based on the activity of similar tetralone derivatives and may not reflect the exact values for the synthesized compound.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathway and a general workflow for the biological evaluation of agrochemical candidates.

Synthesis_Pathway A This compound B Intermediate A->B Reaction with Fluoroalkene, Water, Base C Pyrazole Derivative (Fungicide) B->C Reaction with N-Methylhydrazine Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation A Synthesis of This compound Derivative B Purification (e.g., Chromatography) A->B C In-vitro Antifungal Assay (MIC Determination) B->C Characterized Compound D Greenhouse Trials (Efficacy & Phytotoxicity) C->D

References

Application Notes and Protocols for the Synthesis of Novel Polymers Incorporating 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel polymers incorporating the 5-Fluoro-1-tetralone moiety. While direct polymerization of this compound is not feasible, a strategic three-step synthetic pathway is proposed, culminating in a polymerizable monomer. This approach opens avenues for the development of new materials with unique optical, thermal, and biological properties, of particular interest in the fields of advanced materials and drug delivery.

The protocols provided are based on established chemical transformations and controlled radical polymerization techniques, offering a robust framework for the synthesis and characterization of these novel fluorinated polymers.

Strategic Synthesis Pathway

The core strategy involves the conversion of this compound into a polymerizable vinyl monomer, specifically 5-Fluoro-1-naphthyl acrylate. This is achieved through a two-step process involving aromatization followed by esterification. The resulting monomer can then be polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) to yield well-defined polymers.

G cluster_0 Monomer Synthesis cluster_1 Polymerization This compound This compound 5-Fluoro-1-naphthol 5-Fluoro-1-naphthol This compound->5-Fluoro-1-naphthol Aromatization 5-Fluoro-1-naphthyl acrylate 5-Fluoro-1-naphthyl acrylate 5-Fluoro-1-naphthol->5-Fluoro-1-naphthyl acrylate Esterification Poly(5-Fluoro-1-naphthyl acrylate) Poly(5-Fluoro-1-naphthyl acrylate) 5-Fluoro-1-naphthyl acrylate->Poly(5-Fluoro-1-naphthyl acrylate) ATRP

Caption: Synthetic workflow from this compound to the final polymer.

Experimental Protocols

Part 1: Monomer Synthesis

Step 1.1: Aromatization of this compound to 5-Fluoro-1-naphthol

This protocol describes the dehydrogenation of this compound to form 5-Fluoro-1-naphthol. This reaction is typically achieved using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • p-Cymene (or other high-boiling aromatic solvent)

  • Argon or Nitrogen gas

  • Diatomaceous earth (e.g., Celite®)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and 10% Pd/C (5-10 mol%).

  • Add p-cymene to the flask to dissolve the starting material.

  • Flush the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 177 °C for p-cymene) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-Fluoro-1-naphthol.

Step 1.2: Esterification of 5-Fluoro-1-naphthol to 5-Fluoro-1-naphthyl acrylate

This protocol details the conversion of 5-Fluoro-1-naphthol to its corresponding acrylate monomer via reaction with acryloyl chloride in the presence of a base.

Materials:

  • 5-Fluoro-1-naphthol

  • Acryloyl chloride

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inhibitor (e.g., 4-methoxyphenol, MEHQ)

Procedure:

  • Dissolve 5-Fluoro-1-naphthol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a small amount of an inhibitor (e.g., MEHQ) to prevent premature polymerization.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the solution.

  • Add acryloyl chloride dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 5-Fluoro-1-naphthyl acrylate by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture), ensuring the collection fractions contain an inhibitor.

Part 2: Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)

This protocol describes the polymerization of 5-Fluoro-1-naphthyl acrylate using a typical ATRP procedure to obtain a well-defined polymer.

Materials:

  • 5-Fluoro-1-naphthyl acrylate (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol

  • Inhibitor remover column (e.g., basic alumina)

Procedure:

  • Pass the synthesized 5-Fluoro-1-naphthyl acrylate monomer through a column of basic alumina to remove the inhibitor.

  • In a Schlenk flask, add CuBr.

  • Add the solvent (anisole) and the ligand (PMDETA) to the flask. Stir the mixture until a homogeneous green-blue solution is formed.

  • Add the monomer to the catalyst solution.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • After the final thaw and under an inert atmosphere, add the initiator (EBiB) via syringe.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography, GPC).

  • After the desired conversion is reached, quench the polymerization by opening the flask to air and adding a small amount of THF.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and polymerization of 5-Fluoro-1-naphthyl acrylate.

Table 1: Monomer Synthesis - Reaction Parameters and Yields

StepReactant 1Reactant 2SolventBase/CatalystTemperature (°C)Time (h)Yield (%)
AromatizationThis compound-p-Cymene10% Pd/CReflux (177)18~75-85
Esterification5-Fluoro-1-naphtholAcryloyl ChlorideDCMTriethylamine0 to RT5~80-90

Table 2: Polymerization of 5-Fluoro-1-naphthyl acrylate via ATRP - Conditions and Results

[M]₀:[I]₀:[CuBr]₀:[L]₀SolventTemp (°C)Time (h)Conversion (%)Mₙ (GPC, g/mol )Mₙ (theory, g/mol )Đ (Mₙ/Mₙ)
100:1:1:2Anisole7046514,50014,2001.15
200:1:1:2Anisole7067232,80031,5001.18
100:1:0.5:1Anisole8038017,80017,5001.20

Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.

Signaling Pathways and Logical Relationships

While the direct biological signaling pathways of poly(5-Fluoro-1-naphthyl acrylate) are yet to be elucidated, its potential application in drug delivery can be conceptualized. The polymer could be designed to form nanoparticles that encapsulate a therapeutic agent. The fluorinated naphthyl groups may impart specific properties such as hydrophobicity and potential for π-π stacking interactions, influencing drug loading and release kinetics. Furthermore, the polymer backbone could be functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues.

G cluster_0 Drug Delivery Vehicle cluster_1 Biological System Polymer Poly(5-Fluoro-1-naphthyl acrylate) Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Therapeutic Agent Drug->Nanoparticle Receptor Cell Surface Receptor Nanoparticle->Receptor Targeting Cell Target Cell Endocytosis Endocytosis Receptor->Endocytosis DrugRelease Intracellular Drug Release Endocytosis->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Conceptual pathway for targeted drug delivery.

This document provides a foundational framework for the synthesis and potential application of polymers derived from this compound. Further research will be necessary to fully characterize these novel materials and explore their utility in various scientific and biomedical fields.

Application Notes and Protocols for Investigating Biological Pathways with 5-Fluoro-1-tetralone-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-tetralone is a versatile fluorinated scaffold primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.[1] While not employed as a probe in its native form, its rigid, drug-like structure makes it an excellent starting point for the development of sophisticated chemical probes. By functionalizing the tetralone core, researchers can design potent and selective probes to investigate the roles of specific enzymes, such as protein kinases, in complex biological signaling pathways.

This document provides a conceptual framework and detailed protocols for the design and application of a novel, hypothetical fluorescent probe derived from this compound—"TetraFluor-Probe 1" —for the investigation of the "Hypothetical Kinase 1" (HK1) signaling pathway, a putative driver of cancer cell proliferation and metastasis.

Application Note: Probing the HK1 Signaling Pathway with TetraFluor-Probe 1

1. Overview of the HK1 Signaling Pathway

Hypothetical Kinase 1 (HK1) is a serine/threonine kinase that has been implicated in aberrant cell growth and survival. Upon activation by upstream growth factor signaling, HK1 phosphorylates and activates the transcription factor "Substrate-X," leading to the expression of genes involved in cell cycle progression and metastasis. Overexpression of HK1 is correlated with poor prognosis in several cancers, making it a critical target for therapeutic development and pathway elucidation.

HK1_Signaling_Pathway Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor HK1 HK1 GF Receptor->HK1 Activates Substrate-X Substrate-X HK1->Substrate-X P TetraFluor-Probe 1 TetraFluor-Probe 1 TetraFluor-Probe 1->HK1 Inhibits P-Substrate-X P-Substrate-X Nucleus Nucleus P-Substrate-X->Nucleus Translocates Gene Expression Gene Expression Proliferation & Metastasis Proliferation & Metastasis Gene Expression->Proliferation & Metastasis

Caption: The HK1 Signaling Pathway and Point of Intervention for TetraFluor-Probe 1.

2. Design and Mechanism of Action of TetraFluor-Probe 1

TetraFluor-Probe 1 is an ATP-competitive inhibitor of HK1 designed for high potency and selectivity. The probe consists of three key components:

  • A this compound-derived scaffold: Provides the core structure for binding to the ATP pocket of HK1.

  • A recognition moiety: Functional groups added to the scaffold to create specific interactions with the HK1 active site, ensuring selectivity over other kinases.

  • A solvatochromic fluorophore (e.g., Prodan derivative): A fluorescent tag that exhibits a significant increase in quantum yield and a blue-shift in its emission spectrum upon binding to the hydrophobic ATP pocket of HK1, allowing for real-time monitoring of target engagement.[2][3]

Probe_Mechanism cluster_unbound Unbound State cluster_bound Bound State Probe_unbound TetraFluor-Probe 1 Fluorescence_low Low Fluorescence Probe_unbound->Fluorescence_low Aqueous Env. Probe_bound TetraFluor-Probe 1 HK1 HK1 Active Site Probe_bound->HK1 Binds Fluorescence_high High Fluorescence (Blue-Shifted) HK1->Fluorescence_high Hydrophobic Env.

Caption: Mechanism of fluorescence activation for TetraFluor-Probe 1 upon binding to HK1.

3. Quantitative Data Summary

The following table summarizes the key performance characteristics of TetraFluor-Probe 1.

ParameterValueDescription
IC50 (HK1) 25 nMHalf-maximal inhibitory concentration against Hypothetical Kinase 1.
IC50 (HK2) 1,500 nMDemonstrates >60-fold selectivity over the related kinase HK2.
IC50 (Other Kinases) >10,000 nMHigh selectivity against a panel of 50 other kinases.
Dissociation Constant (Kd) 15 nMBinding affinity for HK1 as determined by fluorescence polarization.
Quantum Yield (Unbound) 0.05Fluorescence quantum yield in aqueous buffer.
Quantum Yield (Bound to HK1) 0.65~13-fold increase in quantum yield upon binding to HK1.
Emission Max (Unbound) 510 nmPeak fluorescence emission in aqueous buffer.
Emission Max (Bound to HK1) 460 nm50 nm blue-shift in peak emission upon binding to HK1.

Experimental Protocols

Protocol 1: Conceptual Synthesis of TetraFluor-Probe 1

This protocol outlines a plausible synthetic route to generate a fluorescent kinase probe from this compound.

Synthesis_Workflow A This compound B Step 1: Amination (e.g., Buchwald-Hartwig) A->B C Aminated Tetralone Intermediate B->C D Step 2: Heterocycle Formation (e.g., Pyrimidine synthesis) C->D E Tetralone-Pyrimidine Core D->E F Step 3: Suzuki Coupling (Attach recognition moiety) E->F G Inhibitor Pharmacophore F->G H Step 4: Amide Coupling (Attach Prodan-linker) G->H I TetraFluor-Probe 1 H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Fluoro-1-tetralone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the intramolecular Friedel-Crafts acylation of a 4-(3-fluorophenyl)butyric acid derivative.[1] This typically involves the cyclization of 4-(3-fluorophenyl)butyryl chloride or the direct cyclization of the carboxylic acid using a strong acid catalyst.

Q2: What are the typical yields for the synthesis of this compound?

Yields can vary significantly depending on the chosen catalyst, reaction conditions, and purity of the starting materials. Reported yields for similar tetralone syntheses range from moderate to high, often between 50% and 95%.[1] Optimization of the reaction conditions is crucial for achieving higher yields.

Q3: Which catalysts are most effective for the intramolecular Friedel-Crafts cyclization?

Several catalysts can be employed for this reaction, with the most common being:

  • Aluminum Chloride (AlCl₃): A strong Lewis acid, typically used with the acyl chloride derivative of 4-(3-fluorophenyl)butyric acid.

  • Polyphosphoric Acid (PPA): A strong Brønsted acid that can directly cyclize the carboxylic acid.[2][3][4]

  • Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): A powerful dehydrating agent and a good alternative to PPA, often offering easier handling due to its lower viscosity.[2][5][6]

Q4: Does the fluorine substituent affect the reaction?

Yes, the fluorine atom at the 3-position of the phenyl ring is a meta-director and deactivating group in electrophilic aromatic substitution. This means it will direct the incoming electrophile (the acylium ion) to the positions ortho and para to itself. In the intramolecular cyclization of 4-(3-fluorophenyl)butyric acid, this can lead to the formation of two possible isomers: the desired this compound and the isomeric byproduct 7-Fluoro-1-tetralone.

Q5: How can I minimize the formation of the 7-Fluoro-1-tetralone isomer?

The ratio of 5-fluoro to 7-fluoro isomers can be influenced by the choice of catalyst and reaction conditions. Generally, bulkier Lewis acids and lower reaction temperatures may favor the formation of the less sterically hindered 5-fluoro isomer. Careful optimization of the reaction is key to maximizing the yield of the desired product.

Troubleshooting Guide

Q1: I am getting a low yield of this compound. What are the possible causes and solutions?

A low yield can be attributed to several factors. The following troubleshooting guide will help you identify and address the issue.

Troubleshooting Low Yield

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions/Isomer Formation start->cause2 cause3 Poor Quality Starting Materials start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 cause5 Product Loss During Workup/Purification start->cause5 solution1a Increase reaction time or temperature (monitor for side reactions) cause1->solution1a solution1b Ensure catalyst is active and used in sufficient quantity cause1->solution1b solution2a Optimize catalyst and temperature to favor 5-isomer cause2->solution2a solution2b Analyze crude product by GC-MS or NMR to identify byproducts cause2->solution2b solution3a Purify starting materials (e.g., recrystallize 4-(3-fluorophenyl)butyric acid) cause3->solution3a solution3b Ensure reagents are anhydrous cause3->solution3b solution4a Screen different catalysts (AlCl3, PPA, Eaton's Reagent) cause4->solution4a solution4b Vary reaction temperature and time systematically cause4->solution4b solution5a Optimize extraction and purification steps cause5->solution5a solution5b Ensure complete removal of acidic catalyst during workup cause5->solution5b

Caption: Troubleshooting flowchart for low yield of this compound.

Q2: My reaction is not going to completion. How can I resolve this?

  • Check Catalyst Activity: Ensure your Lewis or Brønsted acid catalyst is fresh and has not been deactivated by moisture.

  • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature. Monitor the reaction progress by TLC or GC to avoid excessive side product formation.

  • Sufficient Catalyst: Verify that you are using the correct stoichiometric amount of catalyst, especially for Lewis acids like AlCl₃ which are consumed in the reaction.

Q3: I am observing a significant amount of an isomeric byproduct. What can I do?

The formation of 7-Fluoro-1-tetralone is a common issue.

  • Catalyst Choice: Experiment with different catalysts. Polyphosphoric acid or Eaton's reagent might offer different regioselectivity compared to aluminum chloride.

  • Temperature Control: Lowering the reaction temperature can sometimes improve the regioselectivity of the cyclization.

  • Purification: If isomer formation is unavoidable, careful purification by column chromatography or fractional crystallization may be necessary to isolate the desired 5-fluoro isomer.

Q4: The workup procedure is difficult, and I am losing product.

  • Quenching: For reactions with AlCl₃, ensure the reaction mixture is quenched slowly by pouring it onto ice with vigorous stirring to manage the exothermic reaction.

  • Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Washing: Wash the combined organic layers with a dilute base (e.g., NaHCO₃ solution) to remove any remaining acidic catalyst, followed by a brine wash.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Fluorophenyl)butyric Acid

Synthesis_Precursor cluster_reactants Reactants cluster_steps Reaction Steps r1 Fluorobenzene step1 Friedel-Crafts Acylation r1->step1 r2 Succinic anhydride r2->step1 r3 Aluminum Chloride (AlCl3) r3->step1 step2 Clemmensen or Wolff-Kishner Reduction step1->step2 product 4-(3-Fluorophenyl)butyric Acid step2->product

Caption: Synthetic workflow for 4-(3-Fluorophenyl)butyric Acid.

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in an excess of fluorobenzene at 0-5 °C, add succinic anhydride portion-wise. After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup: Carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain 4-(3-fluorophenyl)-4-oxobutanoic acid.

  • Reduction: The keto acid can be reduced to 4-(3-fluorophenyl)butyric acid using standard procedures like the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine hydrate and a strong base).

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Synthesis of this compound using Aluminum Chloride

  • Acid Chloride Formation: To a solution of 4-(3-fluorophenyl)butyric acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (or thionyl chloride) and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature until the evolution of gas ceases.

  • Intramolecular Friedel-Crafts Acylation: Cool the solution of the acid chloride to 0 °C and add anhydrous aluminum chloride portion-wise. Stir the reaction mixture at room temperature overnight.

  • Workup: Quench the reaction by slowly pouring the mixture onto ice. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 3: Synthesis of this compound using Polyphosphoric Acid (PPA)

  • Reaction Setup: In a flask equipped with a mechanical stirrer, add polyphosphoric acid and heat to approximately 60-80 °C to reduce its viscosity.

  • Cyclization: Add 4-(3-fluorophenyl)butyric acid to the hot PPA and stir the mixture at 80-100 °C for a few hours (monitor by TLC).

  • Workup: Allow the reaction mixture to cool slightly and then pour it onto crushed ice with vigorous stirring.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water, saturated NaHCO₃ solution, and brine. Dry the organic layer, remove the solvent, and purify the product by column chromatography or distillation under reduced pressure.

Protocol 4: Synthesis of this compound using Eaton's Reagent

  • Reaction Setup: To a flask containing 4-(3-fluorophenyl)butyric acid, add Eaton's reagent with stirring.

  • Cyclization: Heat the mixture to the desired temperature (typically 60-100 °C) and monitor the reaction by TLC.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the PPA method. The lower viscosity of Eaton's reagent generally makes the workup easier.[6]

Data Presentation

CatalystStarting MaterialTypical Yield RangeNotes
Aluminum Chloride (AlCl₃) 4-(3-fluorophenyl)butyryl chloride50-70%Requires conversion of the carboxylic acid to the acid chloride. Potential for isomeric byproduct formation.
Polyphosphoric Acid (PPA) 4-(3-fluorophenyl)butyric acid60-85%Direct cyclization of the carboxylic acid. High viscosity can make handling difficult.[2]
Eaton's Reagent 4-(3-fluorophenyl)butyric acid70-90%Direct cyclization of the carboxylic acid. Lower viscosity and easier to handle than PPA.[2][5][6]

References

Technical Support Center: Synthesis of 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butanoic acid or its corresponding acyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA). The cyclization of the acylium ion intermediate onto the aromatic ring leads to the formation of the tetralone structure.

Q2: What are the major side products I should expect in this synthesis?

A2: The principal side product in the synthesis of this compound is the regioisomeric 7-Fluoro-1-tetralone . This arises from the electrophilic attack of the acylium ion at the alternative ortho position to the fluorine substituent on the aromatic ring. Other potential impurities may include unreacted starting material, polymeric materials, and potentially products from intermolecular reactions if the reaction is not conducted under appropriate dilution.

Q3: How can I minimize the formation of the 7-Fluoro-1-tetralone isomer?

A3: The regioselectivity of the intramolecular Friedel-Crafts acylation is influenced by both electronic and steric factors, as well as the choice of catalyst and reaction conditions. The fluorine atom is an ortho-, para-director, but the steric hindrance at the position ortho to the fluoro group and adjacent to the alkyl chain can influence the cyclization position. While complete elimination of the 7-fluoro isomer is challenging, optimizing the reaction conditions, such as the choice of Lewis acid and temperature, can help to maximize the yield of the desired 5-fluoro isomer.

Q4: How can I purify this compound from the reaction mixture?

A4: Purification of this compound from the crude reaction mixture is typically achieved by column chromatography on silica gel.[1] A solvent system such as ethyl acetate/hexane is commonly used as the eluent.[1] Careful separation is required to isolate the 5-fluoro isomer from the 7-fluoro isomer and other impurities. Recrystallization can also be employed as a final purification step to obtain a high-purity product.

Q5: What analytical techniques are suitable for characterizing this compound and its side products?

A5: A combination of analytical techniques is recommended for the unambiguous characterization of this compound and its isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for distinguishing between the 5-fluoro and 7-fluoro isomers due to the different chemical shifts and coupling patterns of the aromatic protons and the fluorine atom.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating the isomers and confirming their molecular weight.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative separation of the isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the Lewis acid (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions. Moisture will deactivate the catalyst.
Wet Glassware/Reagents Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the starting material is dry.
Insufficient Catalyst In Friedel-Crafts acylations, the ketone product can complex with the Lewis acid.[5] Ensure a stoichiometric amount of the catalyst is used.
Low Reaction Temperature While lower temperatures can improve selectivity, they may also slow down the reaction rate. Gradually increase the temperature and monitor the reaction progress by TLC or GC-MS.
Incomplete Acyl Chloride Formation If starting from the carboxylic acid, ensure the conversion to the acyl chloride with an agent like thionyl chloride or oxalyl chloride is complete before adding the Lewis acid.
Issue 2: High Proportion of 7-Fluoro-1-tetralone Isomer
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring the 7-isomer The choice of catalyst can significantly influence the isomer ratio. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) or protic acids (e.g., PPA, methanesulfonic acid).
High Reaction Temperature Higher temperatures can sometimes lead to lower regioselectivity. Try running the reaction at a lower temperature for a longer period.
Solvent Effects The polarity of the solvent can influence the stability of the intermediates. Investigate the effect of different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene).
Issue 3: Formation of Polymeric Byproducts
Potential Cause Troubleshooting Steps
High Concentration Intramolecular reactions are favored at high dilution. Run the reaction at a lower concentration to minimize intermolecular side reactions that can lead to polymer formation.
Excessive Heat High temperatures can promote polymerization. Maintain a controlled and moderate reaction temperature.
Reactive Intermediates Ensure a clean and controlled generation of the acylium ion to prevent side reactions.

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Acylation of 4-(3-fluorophenyl)butyryl chloride

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-(3-fluorophenyl)butanoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(3-fluorophenyl)butanoic acid in anhydrous DCM. Cool the solution to 0 °C. Slowly add oxalyl chloride (or thionyl chloride) and a catalytic amount of DMF. Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(3-fluorophenyl)butyryl chloride.

  • Intramolecular Friedel-Crafts Cyclization: In a separate flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0 °C. To this suspension, add a solution of the crude 4-(3-fluorophenyl)butyryl chloride in anhydrous DCM dropwise. After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate this compound from the 7-fluoro isomer and other impurities.

  • Characterization: Characterize the purified product using NMR (¹H, ¹³C, ¹⁹F) and MS to confirm its identity and purity.

Data Presentation

The following table summarizes the expected outcomes based on the choice of catalyst, which can influence the product distribution. The yields and isomer ratios are illustrative and can vary based on specific reaction conditions.

CatalystPrecursorTemperature (°C)SolventTypical Yield of Tetralones (%)5-Fluoro : 7-Fluoro Isomer Ratio (Approximate)
AlCl₃4-(3-fluorophenyl)butyryl chloride0 to RTDichloromethane60-803:1 to 5:1
Polyphosphoric Acid (PPA)4-(3-fluorophenyl)butanoic acid80-100None50-702:1 to 4:1
Methanesulfonic Acid4-(3-fluorophenyl)butanoic acid60-80None55-753:1 to 5:1

Visualizations

Reaction Pathway for the Formation of this compound and its Isomer

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization start 4-(3-fluorophenyl)butanoic acid acyl_chloride 4-(3-fluorophenyl)butyryl chloride start->acyl_chloride SOCl₂ or (COCl)₂ acylium Acylium Ion Intermediate acyl_chloride->acylium AlCl₃ product_5 This compound (Major Product) acylium->product_5 Electrophilic Attack (less hindered position) product_7 7-Fluoro-1-tetralone (Side Product) acylium->product_7 Electrophilic Attack (more hindered position)

Caption: Formation of this compound and its 7-fluoro isomer.

Troubleshooting Workflow for Low Product Yield

G start Low or No Product Yield check_catalyst Check Catalyst Activity (Fresh, Anhydrous) start->check_catalyst check_conditions Verify Anhydrous Conditions (Glassware, Solvents) check_catalyst->check_conditions [Catalyst OK] solution Improved Yield check_catalyst->solution [Catalyst Inactive] check_stoichiometry Check Catalyst Stoichiometry check_conditions->check_stoichiometry [Conditions OK] check_conditions->solution [Moisture Present] check_temp Optimize Reaction Temperature check_stoichiometry->check_temp [Stoichiometry OK] check_stoichiometry->solution [Insufficient Catalyst] check_temp->solution [Optimized]

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 5-Fluoro-1-tetralone using column chromatography.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for purifying this compound on a silica gel column. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Collection tubes or flasks

  • TLC developing chamber and UV lamp

2. Method Development with Thin Layer Chromatography (TLC): The first step is to determine the optimal solvent system using TLC.[1][2] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound.[2]

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing a pre-determined mixture of Hexane and Ethyl Acetate (e.g., start with 9:1 Hexane:EtOAc).

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio to achieve the target Rf value. A higher proportion of ethyl acetate will increase the Rf (move the spot further up the plate).

3. Column Preparation (Slurry Packing Method):

  • Secure the column vertically to a stand. Ensure the stopcock is closed and a small plug of cotton or glass wool is placed at the bottom.

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug.[3]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 Hexane:EtOAc). The amount of silica should be 20-50 times the weight of the crude sample.[3]

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.[3] This is critical to prevent cracking and channeling.

  • Add another thin layer of sand on top of the packed silica to protect the surface.[3]

  • Drain the solvent until the level is just above the top sand layer. The column is now ready for loading.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the eluent or a less polar solvent like dichloromethane.

  • Carefully apply the sample solution directly onto the top layer of sand using a pipette. Avoid disturbing the packed bed.

  • Open the stopcock and allow the sample to absorb completely into the silica bed.

  • Gently add a small amount of the eluting solvent to wash the sides of the column and ensure all the sample is on the silica. Drain again until the solvent level is just above the sand.

5. Elution and Fraction Collection:

  • Carefully fill the top of the column with the eluting solvent.

  • Begin collecting the eluate (the solvent passing through the column) in fractions (e.g., 10-20 mL per tube).

  • Monitor the separation by spotting collected fractions onto TLC plates and visualizing them under UV light.

  • If the separation between the product and impurities is difficult, a solvent gradient can be employed. This involves gradually increasing the polarity of the eluent (e.g., from 5% EtOAc in Hexane to 10%, then 15%) to elute more strongly adsorbed compounds.[4]

6. Product Isolation:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified product.

Data Summary Tables

Table 1: Recommended Solvent Systems for TLC & Column Chromatography

PolaritySolvent System (v/v)Typical Application
Low5-10% Ethyl Acetate in HexaneEluting non-polar impurities.[5]
Medium15-30% Ethyl Acetate in HexaneGood starting point for eluting this compound.
High30-50% Ethyl Acetate in HexaneEluting more polar impurities or speeding up elution.
Very High5% Methanol in DichloromethaneFor very polar compounds that do not move in EtOAc/Hexane.[5]

Table 2: Key Experimental Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, slightly acidic adsorbent suitable for moderately polar ketones.[3]
Adsorbent Mass 20-50x the mass of crude sampleA higher ratio is used for more difficult separations.[3]
Target TLC Rf Value 0.25 - 0.35Provides optimal resolution and a reasonable elution time.[2]
Sample Loading Concentrated solution in minimal solventPrevents band broadening and ensures good separation.[1]

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. Develop Solvent System (TLC) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Monitor->Collect Continue Combine 7. Combine Pure Fractions Monitor->Combine Separation Complete Evap 8. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound.

Q1: My compound won't come off the column.

A1: This typically happens for one of two reasons:

  • The solvent system is not polar enough: If the compound has a very low Rf on TLC with your chosen eluent, it will not move effectively through the column. Solution: Gradually increase the polarity of the eluting solvent (e.g., increase the percentage of ethyl acetate).[4]

  • The compound has decomposed on the silica: Silica gel is acidic and can cause degradation of sensitive compounds.[3][4] Solution: First, test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, degradation is likely. You can try deactivating the silica gel with a base (like triethylamine) or switch to a different stationary phase like neutral alumina.[4]

Q2: The separation is poor, and all my fractions are mixed, even though the TLC showed good separation.

A2: This is a common and frustrating issue. Possible causes include:

  • Column was overloaded: Using too much crude material for the amount of silica will exceed the column's capacity, leading to broad, overlapping bands. Solution: Use a larger column with more silica gel (maintain the 20-50x mass ratio) or purify the material in smaller batches.

  • Sample was loaded in too much solvent: A large initial sample volume will create a very wide starting band. Solution: Dissolve your sample in the absolute minimum volume of solvent required for loading.[1]

  • Column was packed improperly: Air bubbles, cracks, or an uneven surface in the silica bed will cause channeling, where the solvent and sample flow unevenly, ruining the separation. Solution: Ensure the column is packed carefully as a slurry without letting the silica bed run dry.[3]

Q3: The compound is eluting too quickly (in the first few fractions) with impurities.

A3: This indicates the eluting solvent is too polar. The compound is spending too much time in the mobile phase and not interacting enough with the stationary phase.

  • Solution: Start over with a less polar solvent system (i.e., decrease the percentage of ethyl acetate in hexane). Always develop the method with TLC first to find a solvent system that gives an Rf of 0.25-0.35.[2]

Q4: My purified compound shows a new, unexpected spot on the final TLC.

A4: This could be a sign of degradation during the workup process.

  • Solution: As mentioned in A1, check the stability of the compound on silica.[4] Also, consider if the compound is sensitive to prolonged exposure to the solvent or air. If so, try to perform the chromatography and solvent evaporation steps as quickly as possible.

Q5: I see streaking or tailing of the spot on my TLC plates and column.

A5: Tailing can be caused by several factors:

  • Sample is too concentrated on the TLC plate: This can cause overloading. Solution: Dilute the sample before spotting.

  • Compound is acidic or basic: this compound is a ketone and generally neutral, but impurities could be acidic or basic. Acidic compounds can tail on silica. Solution: Adding a very small amount of acetic acid to the eluent can sometimes resolve this. For basic impurities, adding a trace of triethylamine can help.

  • Compound degradation: The streak could be a trail of a decomposing product. Solution: Test for stability as described previously.[4]

G P1 Problem: No Compound Eluting C1a Cause: Solvent too non-polar P1->C1a C1b Cause: Compound degraded on silica P1->C1b P2 Problem: Poor Separation / Mixed Fractions C2a Cause: Column overloaded P2->C2a C2b Cause: Poor column packing P2->C2b P3 Problem: Compound Elutes Too Fast C3a Cause: Solvent too polar P3->C3a S1a Solution: Increase eluent polarity C1a->S1a S1b Solution: Test stability; Use neutral alumina C1b->S1b S2a Solution: Reduce sample load or use larger column C2a->S2a S2b Solution: Repack column carefully C2b->S2b S3a Solution: Decrease eluent polarity (confirm with TLC) C3a->S3a

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Optimizing Friedel-Crafts Reaction Conditions for 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the intramolecular Friedel-Crafts cyclization for the preparation of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butanoic acid or its corresponding acyl chloride.[1][2][3] This reaction involves the cyclization of the butyric acid side chain onto the fluorinated aromatic ring, promoted by a strong acid catalyst, to form the tetralone structure.[1][3]

Q2: How does the fluorine substituent affect the Friedel-Crafts cyclization?

The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[4] This deactivation can make the cyclization step more challenging compared to non-fluorinated analogs, potentially requiring stronger catalysts or more forcing reaction conditions to achieve good yields.[4] However, fluorine is also an ortho, para-director, which guides the cyclization to the desired position to form this compound.

Q3: What are the typical catalysts used for this reaction?

A variety of Brønsted and Lewis acids can be used to catalyze the intramolecular Friedel-Crafts acylation to form tetralones.[2][5] Common choices include:

  • Polyphosphoric acid (PPA): A classical and effective reagent for cyclizing arylbutyric acids.[2][6]

  • Methanesulfonic acid (MSA): A strong Brønsted acid that is often easier to handle than PPA.[2][6]

  • Aluminum chloride (AlCl₃): A powerful Lewis acid, typically used when the starting material is the acyl chloride.[5][7]

  • Trifluoroacetic anhydride (TFAA): Can be used in combination with phosphoric acid for a cleaner reaction profile.[8]

  • Eaton's Reagent (P₂O₅ in MSA): A potent dehydrating and cyclizing agent.

Q4: What are some common side reactions to be aware of?

Side reactions in the synthesis of this compound can include:

  • Incomplete cyclization: Due to the deactivating effect of the fluorine atom, the reaction may not go to completion.[4]

  • Polymerization: Under harsh acidic conditions, the starting material or product can polymerize, leading to the formation of tarry byproducts.

  • ** intermolecular acylation:** If the reaction is too concentrated, the acylium ion intermediate from one molecule may react with the aromatic ring of another, leading to dimeric and polymeric impurities.

  • Rearrangement: While less common in acylation compared to alkylation, under certain conditions, rearrangement of the carbocation intermediate could potentially occur.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield 1. Inactive Catalyst: Moisture contamination of Lewis acids like AlCl₃. 2. Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can complex with the Lewis acid, requiring stoichiometric amounts. 3. Deactivated Aromatic Ring: The fluorine atom reduces the nucleophilicity of the aromatic ring. 4. Low Reaction Temperature: Insufficient energy to overcome the activation barrier.1. Use freshly opened, anhydrous catalyst. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least 1.1 equivalents of the Lewis acid catalyst relative to the starting material. 3. Consider using a stronger acid catalyst system (e.g., Eaton's reagent) or converting the carboxylic acid to the more reactive acyl chloride. 4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of Tarry Byproducts 1. Reaction Temperature is Too High: Uncontrolled exotherm can lead to decomposition and polymerization. 2. Highly Concentrated Reaction Mixture: Increases the likelihood of intermolecular side reactions.1. Maintain careful temperature control, especially during the addition of reagents. Use an ice bath to manage the initial exotherm. 2. Ensure adequate dilution with an appropriate inert solvent (e.g., dichloromethane, nitrobenzene).
Difficult Product Isolation 1. Complexation with Catalyst: The ketone product forms a stable complex with Lewis acids like AlCl₃. 2. Emulsion during Workup: Can make separation of organic and aqueous layers difficult.1. The reaction must be carefully quenched with ice/water to hydrolyze the catalyst-product complex. 2. Add a saturated solution of NaCl (brine) to help break up emulsions during the aqueous workup.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may be sluggish due to the deactivated ring. 2. Inadequate Catalyst Strength: The chosen catalyst may not be strong enough to promote cyclization efficiently.1. Extend the reaction time and monitor closely by TLC or GC until the starting material is consumed. 2. Switch to a more potent catalyst system. For example, if MSA is giving poor results, consider trying PPA or Eaton's reagent.

Data Presentation

The following table summarizes illustrative data on how reaction conditions can affect the yield of tetralones in intramolecular Friedel-Crafts reactions. Note that these are representative conditions and yields may vary for this compound.

Entry Starting Material Catalyst / Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
14-Phenylbutyric AcidPolyphosphoric Acid (PPA)-1001~90[6]
24-Phenylbutyric AcidMethanesulfonic Acid (MSA)-1002~85[6]
34-Phenylbutanoyl ChlorideAlCl₃DichloromethaneRT2>90[5]
4Phenylacetic Acid + AlkeneTFAA / H₃PO₄-60370-80[8]

Experimental Protocols

Protocol 1: Cyclization of 4-(3-fluorophenyl)butanoic acid using Polyphosphoric Acid (PPA)

Materials:

  • 4-(3-fluorophenyl)butanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-(3-fluorophenyl)butanoic acid (1.0 eq).

  • Add polyphosphoric acid (10-15 times the weight of the carboxylic acid).

  • Heat the mixture with stirring to 80-90 °C.

  • Maintain the temperature and continue stirring for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Cyclization of 4-(3-fluorophenyl)butanoyl chloride using Aluminum Chloride (AlCl₃)

Materials:

  • 4-(3-fluorophenyl)butanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Step A: Formation of the Acyl Chloride

  • In a fume hood, dissolve 4-(3-fluorophenyl)butanoic acid (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(3-fluorophenyl)butanoyl chloride, which is used directly in the next step.

Step B: Intramolecular Friedel-Crafts Acylation

  • In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 4-(3-fluorophenyl)butanoyl chloride from Step A in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding crushed ice, followed by concentrated HCl to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: PPA Cyclization cluster_protocol2 Protocol 2: Acyl Chloride Cyclization p1_start 4-(3-fluorophenyl)butanoic acid p1_react Add PPA, heat (80-90°C) p1_start->p1_react p1_workup Quench with ice, extract with DCM p1_react->p1_workup p1_purify Wash, dry, concentrate p1_workup->p1_purify p1_end This compound p1_purify->p1_end p2_start 4-(3-fluorophenyl)butanoic acid p2_acyl Convert to acyl chloride (SOCl₂) p2_start->p2_acyl p2_react Add to AlCl₃ in DCM (0°C to RT) p2_acyl->p2_react p2_workup Quench with ice/HCl, extract with DCM p2_react->p2_workup p2_purify Wash, dry, concentrate p2_workup->p2_purify p2_end This compound p2_purify->p2_end

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic start Low Yield in Reaction? cause1 Moisture Contamination? start->cause1 Check cause2 Insufficient Catalyst? start->cause2 Check cause3 Reaction Conditions Too Mild? start->cause3 Check solution1 Use anhydrous reagents/glassware. Run under inert atmosphere. cause1->solution1 solution2 Use stoichiometric (≥1.1 eq) Lewis acid. cause2->solution2 solution3 Increase temperature/time. Use stronger acid catalyst. cause3->solution3

References

Overcoming regioselectivity issues in 5-Fluoro-1-tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1-tetralone. Our aim is to help you overcome common challenges, particularly those related to regioselectivity.

Troubleshooting Guide

Low yields and the formation of isomeric impurities are common hurdles in the synthesis of this compound via intramolecular Friedel-Crafts cyclization of 4-(3-fluorophenyl)butanoic acid or its derivatives. This guide provides solutions to frequently encountered problems.

Problem Potential Cause Recommended Solution
Low to no conversion of starting material 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product complexes with the Lewis acid, necessitating at least stoichiometric amounts. 3. Low Reaction Temperature: The activation energy for the cyclization may not be reached.1. Catalyst Handling: Use freshly opened, anhydrous Lewis acid. Handle all reagents and solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. 2. Catalyst Stoichiometry: Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the starting acid chloride. 3. Temperature Optimization: While low temperatures can favor regioselectivity, the reaction may require gentle warming to proceed. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Formation of a mixture of 5-Fluoro- and 7-Fluoro-1-tetralone 1. Lack of Regiocontrol: The intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butanoic acid derivatives can occur at two positions on the aromatic ring, leading to a mixture of the desired 5-fluoro and the undesired 7-fluoro isomer. The fluorine atom is an ortho-, para-director, activating both positions for electrophilic attack.1. Choice of Cyclization Agent: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes offer better regioselectivity than traditional Lewis acids like AlCl₃. 2. Temperature Control: Lower reaction temperatures (0-5 °C) may favor the formation of the 5-fluoro isomer. 3. Alternative Synthetic Routes: Consider multi-step synthetic strategies that establish the desired regiochemistry before the cyclization step.
Difficulty in separating 5-Fluoro- and 7-Fluoro-1-tetralone isomers 1. Similar Physical Properties: The two isomers often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging.1. Preparative Chromatography: Utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., silica or a specialized phase for aromatic compounds) and a carefully optimized mobile phase.[1][2][3] 2. Fractional Crystallization: If the isomers are solid, fractional crystallization from a carefully selected solvent system may be effective. This process relies on slight differences in the solubility of the two isomers.[4]
Formation of polymeric byproducts 1. Intermolecular Reactions: At higher concentrations or temperatures, intermolecular Friedel-Crafts reactions can compete with the desired intramolecular cyclization, leading to polymer formation.1. High Dilution: Perform the cyclization reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to a larger volume of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the main challenges?

The most prevalent method is the intramolecular Friedel-Crafts cyclization of 4-(3-fluorophenyl)butanoic acid or its corresponding acid chloride.[5] The primary challenge is controlling the regioselectivity of the cyclization. The fluorine substituent on the aromatic ring directs the electrophilic attack to two possible positions, leading to a mixture of the desired this compound and the isomeric byproduct, 7-Fluoro-1-tetralone.

Q2: How can I distinguish between the this compound and 7-Fluoro-1-tetralone isomers?

The most effective method for distinguishing between the two isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR.[6][7][8]

  • ¹H NMR: The aromatic protons will exhibit different splitting patterns and chemical shifts due to their coupling with the fluorine atom and their proximity to the carbonyl group. In this compound, the fluorine is ortho to one of the aromatic protons, leading to a larger coupling constant compared to the meta- and para-couplings seen in the 7-fluoro isomer.

  • ¹⁹F NMR: The chemical shift of the fluorine signal will be different for each isomer. This technique is highly sensitive to the electronic environment of the fluorine atom and can provide a clear distinction between the two compounds.[6][7][8]

Q3: Are there any alternative synthetic routes that offer better regioselectivity?

While the Friedel-Crafts cyclization is the most direct approach, alternative multi-step strategies can provide better control over regioselectivity. These routes often involve the synthesis of a precursor where the desired connectivity is already established, thus avoiding the problematic cyclization on a substituted aromatic ring. For instance, a strategy involving a Diels-Alder reaction or a nucleophilic aromatic substitution on a precursor with appropriate functional groups could be explored to build the tetralone core with the fluorine atom in the desired position.

Q4: What are the best practices for purifying this compound from the isomeric mixture?

Given the similar physical properties of the 5-fluoro and 7-fluoro isomers, purification can be challenging.

  • Preparative HPLC: This is often the most effective method for achieving high purity.[1][2][3] Method development will be required to find the optimal column and mobile phase conditions for baseline separation.

  • Fractional Crystallization: If the isomers are crystalline and have different solubilities in a particular solvent, fractional crystallization can be an effective and scalable purification method.[4] This may require screening various solvents and temperature profiles.

Experimental Protocols

1. Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the cyclization of 4-(3-fluorophenyl)butanoic acid.

  • Step 1: Formation of the Acid Chloride

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-(3-fluorophenyl)butanoic acid (1.0 eq.).

    • Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(3-fluorophenyl)butanoyl chloride, which can be used in the next step without further purification.

  • Step 2: Intramolecular Friedel-Crafts Cyclization

    • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude 4-(3-fluorophenyl)butanoyl chloride from Step 1 in anhydrous DCM and add it to the dropping funnel.

    • Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product containing a mixture of 5-fluoro- and 7-fluoro-1-tetralone.

2. Purification of this compound by Preparative HPLC

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A silica-based or other suitable preparative column (e.g., C18 for reverse-phase or a chiral column if applicable, though these isomers are not chiral).

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point for normal-phase chromatography. The ratio will need to be optimized to achieve baseline separation of the two isomers. A gradient elution may be necessary.

  • Procedure:

    • Dissolve the crude product mixture in a minimal amount of the mobile phase.

    • Inject the sample onto the column.

    • Collect fractions and analyze them by TLC or analytical HPLC to identify the fractions containing the pure desired isomer.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Regioselectivity Issues

G start Start: Synthesis of this compound issue Problem: Formation of 7-Fluoro Isomer start->issue check_conditions Review Reaction Conditions issue->check_conditions change_catalyst Option 1: Change Lewis Acid / Cyclizing Agent check_conditions->change_catalyst adjust_temp Option 2: Adjust Temperature check_conditions->adjust_temp alt_route Option 3: Alternative Synthetic Route check_conditions->alt_route ppa Try PPA or Eaton's Reagent change_catalyst->ppa lower_temp Lower Reaction Temperature (0-5 °C) adjust_temp->lower_temp new_synthesis Design a Multi-step Synthesis with Defined Regiochemistry alt_route->new_synthesis separation Purify Isomeric Mixture ppa->separation lower_temp->separation end End: Pure this compound new_synthesis->end hplc Preparative HPLC separation->hplc crystallization Fractional Crystallization separation->crystallization hplc->end crystallization->end

Caption: Troubleshooting workflow for addressing regioselectivity.

Signaling Pathway of Friedel-Crafts Acylation and Isomer Formation

G start 4-(3-fluorophenyl)butanoyl chloride + AlCl3 acylium Acylium Ion Intermediate start->acylium attack_c2 Electrophilic Attack at C2 acylium->attack_c2 Favored Path? attack_c6 Electrophilic Attack at C6 acylium->attack_c6 Competing Path product_5f This compound (Desired) attack_c2->product_5f product_7f 7-Fluoro-1-tetralone (Undesired) attack_c6->product_7f

Caption: Competing pathways in the Friedel-Crafts cyclization.

References

Troubleshooting low conversion rates in 5-Fluoro-1-tetralone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the key challenges?

The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid.[1] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the cyclization.

The primary challenges associated with this synthesis that can lead to low conversion rates include:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water present in the reaction will deactivate the catalyst, halting the reaction.[2]

  • Substrate Reactivity: The fluorine atom on the aromatic ring is a deactivating group, which can make the starting material less reactive compared to non-fluorinated analogs.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that must be optimized to achieve high yields.

Q2: My this compound synthesis has a low yield. What are the likely causes and how can I improve it?

Low yields are a common issue. Here are the most probable causes and their solutions:

  • Inactive Catalyst: Moisture contamination is a primary culprit for catalyst deactivation. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. It is best to use a freshly opened container of the Lewis acid.[2]

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, it is crucial to use at least a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid relative to the starting material.[2]

  • Low Reaction Temperature: If the reaction is proceeding too slowly or not at all, a gradual increase in temperature may be necessary. However, be cautious, as higher temperatures can also lead to the formation of side products.[2]

  • Purity of Starting Material: Impurities in the 4-(2-fluorophenyl)butyric acid can interfere with the reaction. Ensure the starting material is of high purity.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

In addition to the desired this compound, several side products can form during the synthesis:

  • Ortho- and Para- Isomers: While the fluorine atom primarily directs the acylation to the C5 position, small amounts of other regioisomers might form depending on the reaction conditions.

  • Polymerization/Decomposition Products: Harsh reaction conditions, such as excessively high temperatures, can lead to the formation of a dark, tarry mixture, indicating decomposition of the starting material or product.[2]

  • Unreacted Starting Material: A significant amount of starting material may remain if the reaction has not gone to completion.

Q4: When using this compound as a reactant, what are some common issues that can lead to low conversion?

When this compound is used as a starting material in subsequent reactions, low conversion can be attributed to:

  • Steric Hindrance: The bulky tetralone structure can sterically hinder the approach of reagents to the desired reaction site.

  • Reactivity of the Carbonyl Group: The reactivity of the ketone can be influenced by the electron-withdrawing nature of the fluorine atom.

  • Suboptimal Reaction Conditions: As with its synthesis, reactions involving this compound are sensitive to temperature, solvent, and catalyst choice.

Troubleshooting Guides

Guide 1: Low Conversion in the Synthesis of this compound

This guide provides a systematic approach to troubleshooting low yields in the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid.

Observation Potential Cause Recommended Solution
No or very little product formation Inactive or insufficient Lewis acid catalyst.Use a fresh, anhydrous Lewis acid (e.g., AlCl₃) and ensure at least 1.1 equivalents are used.[2]
Low reaction temperature.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC.[2]
Poor quality of starting material or reagents.Verify the purity of 4-(2-fluorophenyl)butyric acid and ensure all solvents are anhydrous.
Reaction starts but does not go to completion Insufficient reaction time.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Catalyst deactivation during the reaction.Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products (unclean reaction) Reaction temperature is too high.Perform the reaction at a lower temperature, potentially using an ice bath to control the initial exothermic reaction.[2]
Incorrect solvent.Dichloromethane (DCM) is a common solvent for this reaction.[1] Consider other non-polar, anhydrous solvents if issues persist.
Dark, tarry reaction mixture Reaction is too exothermic and uncontrolled.Add the Lewis acid catalyst portion-wise at a low temperature (e.g., 0 °C) to control the initial exotherm.[2]
High concentration of reactants.Ensure adequate dilution with an appropriate anhydrous solvent to help dissipate heat.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation[1]

This protocol describes the synthesis of this compound from 4-(2-fluorophenyl)butyric acid.

Materials:

  • 4-(2-fluorophenyl)butyric acid

  • Dichloromethane (DCM), anhydrous

  • Oxalyl chloride

  • N,N-dimethylformamide (DMF), catalyst

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice water

  • 0.5 M Sodium hydroxide solution

  • Saturated brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 4-(2-fluorophenyl)butyric acid (1 equivalent) in anhydrous DCM in a round-bottomed flask and cool the solution to 0 °C.

  • Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) followed by a catalytic amount of DMF.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • To the stirred mixture, add anhydrous aluminum chloride (at least 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Carefully quench the reaction by pouring the mixture into ice water.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash sequentially with 0.5 M sodium hydroxide solution and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound. A yield of approximately 53% can be expected.[1]

Visualizations

Workflow for Troubleshooting Low Conversion in this compound Synthesis

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Check Lewis Acid Activity and Stoichiometry start->check_catalyst optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp If reagents are pure check_catalyst->optimize_temp If catalyst is active and stoichiometric optimize_time Adjust Reaction Time optimize_temp->optimize_time analyze_side_products Analyze Side Products by TLC/GC-MS optimize_time->analyze_side_products purification Optimize Purification Strategy analyze_side_products->purification success Improved Conversion Rate purification->success

Caption: A flowchart for systematically troubleshooting low conversion rates.

Logical Relationship of Factors Affecting Yield

Factors_Affecting_Yield Yield Reaction Yield Conversion Conversion Rate Conversion->Yield Selectivity Selectivity Selectivity->Yield Catalyst Catalyst Activity Catalyst->Conversion Catalyst->Selectivity Temperature Temperature Temperature->Conversion Temperature->Selectivity SideReactions Side Reactions Temperature->SideReactions Time Reaction Time Time->Conversion Purity Reagent Purity Purity->Conversion SideReactions->Selectivity

Caption: Key factors influencing the overall reaction yield.

References

Technical Support Center: Purification of Crude 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Fluoro-1-tetralone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Problem Potential Cause Recommended Solution
Low Yield After Purification Co-elution of Product and Impurities: The primary impurity, 7-Fluoro-1-tetralone, may have a similar polarity to the desired this compound, leading to incomplete separation during column chromatography.Optimize Chromatography Conditions: - Solvent Gradient: Employ a shallow gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 25%) to improve separation. - Alternative Solvents: Consider using a different solvent system, such as dichloromethane/methanol, for better resolution. - Column Packing: Ensure the silica gel is packed uniformly to prevent channeling.
Product Loss During Extraction: Inefficient extraction from the aqueous workup after synthesis can lead to lower starting material for purification.Improve Extraction: - Perform multiple extractions (at least 3x) with a suitable organic solvent like dichloromethane or ethyl acetate. - Check the pH of the aqueous layer to ensure the product is in its neutral form for optimal partitioning into the organic layer.
Decomposition on Silica Gel: this compound, being a ketone, might be sensitive to the acidic nature of standard silica gel, leading to degradation.Use Deactivated Silica: - Treat silica gel with a base, such as triethylamine, before packing the column. - Alternatively, use neutral or basic alumina as the stationary phase.
Presence of Multiple Spots on TLC After Purification Incomplete Separation: The chosen purification method may not be sufficient to remove all impurities.Sequential Purification: - Combine column chromatography with a subsequent recrystallization step for higher purity. - If impurities persist, consider preparative HPLC for final polishing.
Sample Overload on Column: Loading too much crude material onto the chromatography column can lead to poor separation.Reduce Sample Load: - Use a larger column or reduce the amount of crude material loaded relative to the amount of silica gel. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Oily Product Instead of Solid After Recrystallization Inappropriate Solvent Choice: The solvent system may be too good a solvent for the compound even at low temperatures, or it may be promoting oiling out.Systematic Solvent Screening: - Test a range of single and binary solvent systems. Good single solvents for recrystallization will dissolve the compound when hot but not when cold. For binary systems, the compound should be soluble in one solvent and insoluble in the other. - Try slow cooling and scratching the inside of the flask to induce crystallization.
Presence of Impurities: Impurities can sometimes inhibit crystallization and promote oiling.Pre-purification: - Purify the crude material by column chromatography before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurity is the isomeric 7-Fluoro-1-tetralone. This arises from the intramolecular Friedel-Crafts cyclization of 4-(2-fluorophenyl)butyric acid, where cyclization can occur at either of the two positions ortho to the fluorine atom on the benzene ring. Other potential impurities include unreacted starting material and polymeric byproducts.

Q2: Which purification method is most effective for this compound?

A combination of column chromatography followed by recrystallization is generally the most effective approach to achieve high purity. Column chromatography is effective for removing the bulk of the impurities, particularly the isomeric 7-Fluoro-1-tetralone, while recrystallization is excellent for removing trace impurities and obtaining a crystalline final product.

Q3: What are the recommended conditions for column chromatography?

A common starting point for column chromatography is using silica gel as the stationary phase and an eluent of 20% ethyl acetate in hexane.[1] The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture to achieve optimal separation (typically an Rf value of 0.2-0.3 for the desired product).

Q4: How can I monitor the purity of this compound during purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. A typical TLC system would be a silica gel plate with a mobile phase similar to the one used for column chromatography (e.g., 20-30% ethyl acetate in hexane). The spots can be visualized under UV light. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Data Presentation

The following table summarizes representative data for the purification of crude this compound. Please note that actual results may vary depending on the specific reaction conditions and the scale of the experiment.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Column Chromatography ~85% (containing ~10% 7-fluoro isomer)>95%~70-80%Effective at removing the isomeric impurity.
Recrystallization ~95% (after chromatography)>99%~85-95%Ideal for final purification to obtain a highly pure, crystalline product.
Direct Recrystallization ~85%~90-92%~60-70%May not be effective at removing significant amounts of the isomeric impurity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in hexane.

    • The amount of silica gel should be approximately 50-100 times the weight of the crude this compound.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution:

    • The column is eluted with a mixture of ethyl acetate and hexane. A starting composition of 10% ethyl acetate in hexane is recommended.

    • The polarity of the eluent can be gradually increased (e.g., to 20% and then 30% ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection and Analysis:

    • Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

    • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • A suitable solvent or solvent system is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water, or isopropanol and water, is often a good starting point for moderately polar compounds.

  • Dissolution:

    • The crude or partially purified this compound is placed in an Erlenmeyer flask.

    • The chosen solvent is added portion-wise while heating the mixture to its boiling point until the solid completely dissolves.

  • Crystallization:

    • The hot solution is allowed to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

    • The crystals are then dried in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude Crude this compound column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column Primary Purification recrystallization Recrystallization (e.g., Ethanol/Water) column->recrystallization Secondary Purification analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis Final Quality Control pure_product Pure this compound (>99%) analysis->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic start Purification Issue Identified low_yield Low Yield? start->low_yield impure Product Impure? start->impure coelution Co-elution in Chromatography? low_yield->coelution Yes decomposition Decomposition on Silica? low_yield->decomposition Yes incomplete_sep Incomplete Separation? impure->incomplete_sep Yes overload Column Overload? impure->overload Yes optimize_chrom Optimize Gradient / Solvents coelution->optimize_chrom Yes deactivate_silica Use Neutral/Basic Stationary Phase decomposition->deactivate_silica Yes add_recryst Add Recrystallization Step incomplete_sep->add_recryst Yes reduce_load Reduce Sample Load overload->reduce_load Yes end Problem Resolved optimize_chrom->end deactivate_silica->end add_recryst->end reduce_load->end

Caption: Troubleshooting decision tree for common purification issues.

References

Preventing polymerization of 5-Fluoro-1-tetralone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of polymerization of 5-Fluoro-1-tetralone under acidic conditions during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample turning into a viscous oil or solid polymer upon exposure to acid?

A1: this compound, like other ketones with α-hydrogens, is susceptible to acid-catalyzed self-condensation, specifically an aldol condensation reaction. In the presence of a strong acid, the ketone can enolize, and the resulting enol can act as a nucleophile, attacking the protonated carbonyl of another this compound molecule. This process can repeat, leading to the formation of dimers, oligomers, and ultimately polymers.

Q2: What is the likely mechanism for the polymerization of this compound under acidic conditions?

A2: The polymerization proceeds through a series of acid-catalyzed aldol condensations and subsequent dehydrations. The process is initiated by the protonation of the carbonyl oxygen, which activates the ketone. A second molecule of the ketone then tautomerizes to its enol form, which attacks the activated carbonyl. Dehydration of the resulting aldol adduct leads to a more conjugated system, which can continue to react.

Q3: How does the fluorine atom in this compound affect its stability and reactivity in acidic conditions?

A3: The fluorine atom is an electron-withdrawing group. Its presence on the aromatic ring can influence the electron density of the carbonyl group and the acidity of the α-hydrogens through inductive and resonance effects. This can potentially affect the rate of both the desired reaction (e.g., intramolecular Friedel-Crafts acylation) and the undesired polymerization. Specifically, the electron-withdrawing nature of fluorine can increase the acidity of the α-hydrogens, potentially accelerating the rate of enolization and subsequent aldol condensation.

Q4: Can I prevent this polymerization during the synthesis of this compound?

A4: Yes, several strategies can be employed to minimize or prevent polymerization. These include careful control of reaction temperature, using milder acid catalysts, and employing a protecting group strategy for the ketone functionality.

Troubleshooting Guides

Issue 1: Polymerization during Intramolecular Friedel-Crafts Acylation

Symptoms:

  • Low yield of this compound.

  • Formation of a thick, viscous, or solid byproduct that is difficult to purify.

  • Discoloration of the reaction mixture.

Root Causes and Solutions:

Root CauseRecommended Solution
Excessive Reaction Temperature The Friedel-Crafts acylation is often exothermic. Uncontrolled temperature increases can significantly promote the polymerization side reaction. Maintain a low and constant temperature (typically between 0-25 °C) throughout the reaction, especially during the addition of the Lewis acid catalyst.[1]
Strong Acid Catalyst Strong Lewis acids like AlCl₃ can aggressively promote both the desired cyclization and the undesired polymerization. Consider using milder Lewis acids such as ZnCl₂, FeCl₃, or SnCl₄, which can provide a better balance between reactivity and selectivity.[1] Alternatively, Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid can sometimes offer better control.
Moisture Contamination The presence of water can deactivate the Lewis acid catalyst and lead to inconsistent reaction outcomes, potentially favoring side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Issue 2: Degradation of this compound during Acidic Workup or Purification

Symptoms:

  • Decreased yield after purification.

  • Appearance of polymeric material during chromatography or extraction with acidic solutions.

Root Causes and Solutions:

Root CauseRecommended Solution
Prolonged Exposure to Strong Acids Extended contact with acidic conditions during workup or purification can induce polymerization.
Neutralize Promptly: After the reaction is complete, quench the reaction mixture carefully with a cold, dilute base (e.g., NaHCO₃ solution) to neutralize the acid catalyst before extraction.
Use Mildly Acidic or Neutral Buffers: If an acidic wash is necessary, use a weakly acidic buffer and minimize the contact time.
Avoid Acidic Chromatography Conditions: Use a neutral mobile phase for chromatographic purification. If acidic modifiers are required, opt for the mildest possible conditions and consider passivating the silica gel with a base like triethylamine.

Experimental Protocols

Protocol 1: Temperature-Controlled Intramolecular Friedel-Crafts Acylation

This protocol focuses on minimizing polymerization by carefully controlling the reaction temperature.

Methodology:

  • Dissolve 4-(2-fluorophenyl)butyric acid in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the Lewis acid (e.g., anhydrous AlCl₃) portion-wise over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a mixture of crushed ice and a saturated aqueous solution of NaHCO₃ with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a neutral eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Acetal Protection Strategy to Prevent Polymerization

This protocol involves protecting the ketone as an acetal, performing the desired reaction under conditions where the acetal is stable, and then deprotecting to yield the final product. Acetals are stable in neutral to strongly basic environments.[2]

Step 1: Acetal Protection of this compound

  • To a solution of this compound and ethylene glycol (1.5 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting acetal by column chromatography or distillation.

Step 2: Subsequent Reaction (Example: a reaction under basic conditions where the ketone would have interfered)

  • Perform the desired chemical transformation on a different part of the molecule using reaction conditions that are compatible with the acetal protecting group (e.g., basic or nucleophilic conditions).

Step 3: Deprotection of the Acetal

  • Dissolve the protected compound in a mixture of acetone and water.

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Once the deprotection is complete, neutralize the acid with a mild base (e.g., NaHCO₃).

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate to yield the deprotected this compound.

Data Presentation

Table 1: Comparison of Strategies to Minimize Polymerization in Tetralone Synthesis

StrategyKey ParametersExpected OutcomePurity of Crude Product
Standard Conditions Strong Lewis Acid (e.g., AlCl₃), Room TemperatureLow to moderate yield, significant polymer formationLow
Temperature Control Strong Lewis Acid, 0-5 °CModerate to good yield, reduced polymer formationModerate
Milder Lewis Acid e.g., ZnCl₂, FeCl₃, Room TemperatureModerate yield, reduced polymer formationModerate to High
Acetal Protection Protection, subsequent reaction, deprotectionHigh yield of desired product, minimal polymer formationHigh

Note: The yields and purity are qualitative and can vary depending on the specific reaction conditions and substrate.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Ketone1 This compound Protonated_Ketone Protonated Ketone (Activated Electrophile) Ketone1->Protonated_Ketone Protonation H_plus H+ Aldol_Adduct Aldol Adduct Protonated_Ketone->Aldol_Adduct Nucleophilic Attack Ketone2 This compound Enol Enol Intermediate (Nucleophile) Ketone2->Enol Tautomerization Enol->Aldol_Adduct Dehydrated_Adduct Dehydrated Adduct (Dimer) Aldol_Adduct->Dehydrated_Adduct Dehydration (-H2O) Polymer Polymer Dehydrated_Adduct->Polymer Further Condensation

Caption: Proposed mechanism for the acid-catalyzed polymerization of this compound.

Troubleshooting_Workflow Start Polymerization Observed? Check_Temp Is Reaction Temperature > 25°C? Start->Check_Temp Yes End Problem Resolved Start->End No Check_Acid Using a Strong Lewis Acid (e.g., AlCl3)? Check_Temp->Check_Acid No Solution_Temp Lower Temperature to 0-5°C Check_Temp->Solution_Temp Yes Check_Workup Prolonged Acidic Workup? Check_Acid->Check_Workup No Solution_Acid Switch to Milder Lewis Acid (e.g., ZnCl2, FeCl3) Check_Acid->Solution_Acid Yes Solution_Workup Neutralize Promptly After Reaction Check_Workup->Solution_Workup Yes Consider_Protection Consider Acetal Protection Strategy Check_Workup->Consider_Protection No Solution_Temp->End Solution_Acid->End Solution_Workup->End Consider_Protection->End

Caption: Troubleshooting workflow for preventing polymerization of this compound.

Acetal_Protection_Workflow Start This compound Protection Acetal Protection (Ethylene Glycol, p-TSA) Start->Protection Protected_Ketone Protected Ketone (Acetal) Protection->Protected_Ketone Reaction Desired Reaction (e.g., under basic conditions) Protected_Ketone->Reaction Intermediate Modified Protected Compound Reaction->Intermediate Deprotection Deprotection (Mild Acid, H2O) Intermediate->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: Experimental workflow utilizing an acetal protecting group strategy.

References

Technical Support Center: Synthesis of 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1-tetralone.

Experimental Protocol: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This protocol details the synthesis of this compound from 3-(4-fluorophenyl)propionic acid.

Materials:

  • 3-(4-fluorophenyl)propionic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-fluorophenyl)propionic acid in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-(4-fluorophenyl)propanoyl chloride is typically used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation (Cyclization):

    • Cool a suspension of anhydrous aluminum chloride in anhydrous dichloromethane to 0 °C in a separate flask under an inert atmosphere.[1]

    • Dissolve the crude acid chloride from the previous step in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the careful addition of crushed ice, followed by concentrated hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete conversion of the starting material.- Ensure all reagents and solvents are anhydrous, as moisture deactivates the aluminum chloride catalyst.[1] - Increase the reaction time for the cyclization step. - Consider using a stronger Lewis acid or increasing the equivalents of aluminum chloride. - Confirm the formation of the acid chloride before proceeding to the cyclization step.
Deactivation of the aromatic ring.The fluorine substituent is deactivating, which can make the Friedel-Crafts acylation challenging. Ensure sufficient catalyst and reaction time. For highly deactivated systems, alternative synthetic routes may be necessary.
Issues with the work-up procedure.- Ensure complete quenching of the reaction mixture. - Perform multiple extractions to maximize product recovery.
Presence of Multiple Spots on TLC (Impure Product) Unreacted starting material (3-(4-fluorophenyl)propionic acid or its acid chloride).- Optimize reaction time and temperature to drive the reaction to completion. - Ensure the use of a sufficient amount of Lewis acid.
Formation of side products from intermolecular reactions.- Maintain a dilute concentration of the acid chloride during the addition to the Lewis acid to favor intramolecular cyclization.
Formation of regioisomers.While the fluorine substituent directs the cyclization, minor regioisomers can sometimes form. Careful purification by column chromatography is essential.
Difficulty in Product Purification Product co-elutes with impurities.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification techniques such as recrystallization or preparative HPLC.
Oily product that is difficult to handle.- Ensure all solvent has been removed under high vacuum. - Attempt to induce crystallization by scratching the flask or adding a seed crystal.
Reaction Fails to Initiate Inactive catalyst.- Use fresh, high-quality anhydrous aluminum chloride. Avoid using old or clumpy material that may have been exposed to moisture.
Low reaction temperature.While the initial addition is done at 0°C to control the exothermic reaction, the cyclization may require warming to room temperature or gentle heating to proceed.

Frequently Asked Questions (FAQs)

Q1: What is the role of aluminum chloride in this synthesis?

A1: Aluminum chloride (AlCl₃) is a Lewis acid catalyst. In this reaction, it activates the acid chloride by coordinating to the carbonyl oxygen, which generates a highly electrophilic acylium ion. This acylium ion then undergoes an intramolecular electrophilic aromatic substitution reaction with the fluorophenyl ring to form the six-membered ring of the tetralone.[2][3]

Q2: Why is it crucial to use anhydrous conditions for this reaction?

A2: Aluminum chloride reacts vigorously with water in an exothermic reaction.[4][5] This not only deactivates the catalyst, rendering it ineffective for the Friedel-Crafts acylation, but can also lead to hazardous situations. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[6][7][8] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material (3-(4-fluorophenyl)propionic acid). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Aluminum Chloride: It is corrosive and reacts violently with water. Handle it in a fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid inhalation of the dust.[4][9]

  • Thionyl Chloride/Oxalyl Chloride: These are corrosive and toxic reagents. They should be handled in a well-ventilated fume hood with appropriate PPE.

  • Quenching: The quenching of the reaction with ice/water is highly exothermic and releases HCl gas. This should be done slowly and carefully in an ice bath within a fume hood.

Q5: Are there alternative methods for the synthesis of this compound?

A5: Yes, alternative synthetic routes may exist. These could include different methods for the cyclization of the fluorinated phenylbutyric acid, such as using polyphosphoric acid (PPA) or other strong acids.[10] Other approaches might involve the direct fluorination of 1-tetralone or its precursors, though this can sometimes lead to mixtures of isomers.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Starting Material 3-(4-fluorophenyl)propionic acid3-(4-fluorophenyl)propionic acid4-(2-fluorophenyl)butyric acid
Acylating Agent Thionyl ChlorideOxalyl ChlorideOxalyl Chloride
Lewis Acid Anhydrous AlCl₃Anhydrous AlCl₃Anhydrous AlCl₃
Solvent DichloromethaneDichloromethaneDichloromethane
Reaction Temperature (°C) 0 to room temperature0 to room temperature0 to room temperature
Reaction Time (h) 32Not specified
Reported Yield (%) VariesVaries53
Purification Method Column ChromatographyColumn ChromatographyColumn Chromatography

Visualizations

SynthesisWorkflow cluster_prep Acid Chloride Formation cluster_cyclization Intramolecular Friedel-Crafts Acylation cluster_workup Work-up & Purification start 3-(4-fluorophenyl)propionic acid reagent1 SOCl₂ or (COCl)₂/DMF start->reagent1 Anhydrous DCM, 0°C to RT acid_chloride 3-(4-fluorophenyl)propanoyl chloride reagent1->acid_chloride cyclization Cyclization Reaction acid_chloride->cyclization Anhydrous DCM, 0°C to RT lewis_acid Anhydrous AlCl₃ lewis_acid->cyclization quench Quench (Ice/HCl) cyclization->quench extract Extraction (DCM) quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Moisture Contamination start->cause1 cause2 Insufficient Catalyst start->cause2 cause3 Incomplete Acid Chloride Formation start->cause3 cause4 Insufficient Reaction Time/Temp start->cause4 solution1 Use Anhydrous Reagents/Solvents cause1->solution1 solution2 Increase Equivalents of AlCl₃ cause2->solution2 solution3 Confirm Acid Chloride Formation cause3->solution3 solution4 Increase Reaction Time/Temperature cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Catalyst Selection for 5-Fluoro-1-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient synthesis of 5-Fluoro-1-tetralone. It addresses common challenges through troubleshooting guides and frequently asked questions, with a focus on catalyst selection for the key intramolecular Friedel-Crafts cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid or its corresponding acyl chloride. This reaction, a key step in the Haworth synthesis, involves the cyclization of the butyric acid side chain onto the fluorinated benzene ring to form the tetralone structure. The choice of catalyst is critical for the efficiency of this ring-closure.

Q2: Which catalysts are typically employed for the intramolecular cyclization to form this compound?

A range of catalysts can be used, varying in their reactivity and handling requirements. These can be broadly categorized as:

  • Strong Lewis Acids: Aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are classic, highly effective catalysts, especially when starting from the acyl chloride.

  • Protic/Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used to catalyze the cyclization directly from the carboxylic acid.

  • Modern Reagents: For milder reaction conditions, other Lewis acids such as bismuth-based compounds have been explored for similar transformations.

Q3: How does the fluorine substituent affect the Friedel-Crafts cyclization?

The fluorine atom on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. This can make the intramolecular Friedel-Crafts acylation more challenging compared to the non-fluorinated analogue, potentially requiring stronger catalysts or more forcing reaction conditions to achieve good yields.

Q4: My reaction is showing low or no yield of this compound. What are the likely causes?

Low yields in this synthesis are often due to a few common issues:

  • Inactive Catalyst: Strong Lewis acids like AlCl₃ are highly moisture-sensitive. Contamination with water will deactivate the catalyst.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with both the starting material and the product.

  • Deactivated Substrate: The fluorine atom deactivates the aromatic ring, making it less nucleophilic.

  • Low Reaction Temperature: The reaction may require heating to overcome the activation energy, especially with a deactivated substrate.

Q5: I am observing the formation of side products. What could be the reason?

The formation of side products can be attributed to several factors:

  • Intermolecular Reaction: If the reaction concentration is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

  • Rearrangement: While less common in Friedel-Crafts acylation compared to alkylation, under harsh conditions, rearrangement of the acylium ion intermediate could potentially occur.

  • Reaction with Solvent: The choice of an inert solvent is crucial to prevent the solvent from participating in the reaction.

Data Presentation: Catalyst Performance in Tetralone Synthesis

The following table summarizes the performance of various catalysts in intramolecular Friedel-Crafts cyclization for the synthesis of tetralone derivatives. Note: Data for the direct synthesis of this compound is limited in comparative studies. The presented data is for analogous, closely related compounds and serves as a guide for catalyst selection.

Catalyst / ReagentStarting MaterialProductReaction ConditionsYield (%)
Aluminum Chloride (AlCl₃)γ-Phenylbutyryl chlorideα-TetraloneCarbon disulfide, steam bath74–91%[1]
Tin(IV) Chloride (SnCl₄)γ-Phenylbutyryl chlorideα-TetraloneBenzene, <15°CHigh[1]
Polyphosphoric Acid (PPA)4-(2,4-Difluorophenyl)butyric acid5,7-Difluoro-1-tetralone80°C, 1.5 hoursHigh
Methanesulfonic Acid (MSA)4-Arylbutanoic acids1-TetralonesElevated temperaturesGood
Bismuth(III) triflate4-Arylbutyric acids1-TetralonesCatalytic amountsGood

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride (AlCl₃)

This protocol is adapted from established procedures for the synthesis of α-tetralone and is applicable to the synthesis of this compound.

Stage A: Preparation of 4-(2-Fluorophenyl)butyryl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place 4-(2-fluorophenyl)butyric acid.

  • Add thionyl chloride (SOCl₂) in slight excess (e.g., 1.2 equivalents).

  • Gently heat the mixture on a steam bath. The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-(2-fluorophenyl)butyryl chloride can be used in the next step without further purification.

Stage B: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the crude 4-(2-fluorophenyl)butyryl chloride in a dry, inert solvent (e.g., carbon disulfide or dichloromethane) in a flask equipped with a stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise. An excess of AlCl₃ (e.g., 1.1 to 1.5 equivalents) is typically required.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).

  • Wash the organic layer with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Protocol 2: Synthesis of 5,7-Difluoro-1-tetralone using Polyphosphoric Acid (PPA)

This protocol is for the synthesis of a difluoro-analogue and can be adapted for this compound.

  • In a reaction vessel, heat polyphosphoric acid (PPA) to approximately 60°C to reduce its viscosity.

  • If desired, add phosphorus pentoxide (P₂O₅) to the PPA to increase its dehydrating power and stir until homogeneous.

  • Add 4-(2,4-difluorophenyl)butyric acid to the hot PPA with vigorous stirring.

  • Heat the mixture to 80°C and maintain this temperature for 1.5 hours, continuing to stir.

  • After the reaction is complete, pour the hot mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent such as ether.

  • Combine the organic extracts and wash them with a sodium carbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by column chromatography on silica gel or by vacuum sublimation.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst due to moisture.Use freshly opened, anhydrous Lewis acid. Ensure all glassware is flame-dried and use anhydrous solvents.
Insufficient amount of catalyst.Use at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent.
Low reactivity of the fluorinated substrate.Consider using a more reactive acylating agent (the acyl chloride instead of the carboxylic acid). A stronger Lewis acid or higher reaction temperature may be necessary.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of Side Products Intermolecular reaction leading to polymerization.Perform the reaction under high dilution conditions to favor intramolecular cyclization.
Reaction with the solvent.Choose a non-reactive, inert solvent such as carbon disulfide or dichloromethane.
Darkening or Charring of Reaction Mixture Reaction is too exothermic and uncontrolled.Control the rate of addition of the catalyst. Perform the addition at a low temperature (e.g., in an ice bath).
High concentration of reactants.Ensure adequate dilution with an appropriate solvent to help dissipate heat.

Visualizations

Experimental_Workflow cluster_prep Preparation of Acyl Chloride (Optional) cluster_cyclization Intramolecular Friedel-Crafts Cyclization cluster_workup Work-up and Purification start 4-(2-Fluorophenyl)butyric Acid acyl_chloride React with SOCl₂ start->acyl_chloride product_acyl 4-(2-Fluorophenyl)butyryl Chloride acyl_chloride->product_acyl dissolve Dissolve in Anhydrous Solvent product_acyl->dissolve cool Cool to 0°C dissolve->cool add_catalyst Add Catalyst (e.g., AlCl₃) cool->add_catalyst react React (Room Temp to Reflux) add_catalyst->react quench Quench with Ice/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify final_product This compound purify->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Yield? catalyst_moisture Is the catalyst anhydrous? start->catalyst_moisture catalyst_amount Is the catalyst amount sufficient? start->catalyst_amount temperature Is the reaction temperature high enough? start->temperature concentration Is the concentration appropriate? start->concentration solution1 Use fresh, anhydrous catalyst. Dry all glassware and solvents. catalyst_moisture->solution1 No solution2 Use at least 1.1 eq. of Lewis acid. catalyst_amount->solution2 No solution3 Gradually increase temperature. temperature->solution3 No solution4 Use high dilution to favor intramolecular reaction. concentration->solution4 No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Managing exothermic reactions in 5-Fluoro-1-tetralone preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of 5-Fluoro-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this synthesis, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guide: Managing Exothermic Reactions

The intramolecular Friedel-Crafts acylation for the synthesis of this compound is a key step that can be highly exothermic, particularly when using strong Lewis acids like aluminum chloride. Proper management of this exotherm is critical for safety, yield, and purity.

Issue/Observation Potential Cause Recommended Action
Rapid Temperature Spike (>10°C) 1. Too rapid addition of the acylating agent or catalyst. 2. Inadequate cooling. 3. Incorrect stoichiometry (excess catalyst).1. Immediately halt the addition of reagents. 2. Increase cooling capacity (e.g., switch from ice-water to a dry ice/acetone bath). 3. If the temperature continues to rise uncontrollably, prepare for emergency quenching by slowly adding the reaction mixture to a pre-chilled, vigorously stirred quenching solution (e.g., crushed ice).[1][2]
Excessive Off-Gassing (HCl Evolution) Reaction is proceeding too quickly due to poor temperature control.1. Slow down the rate of addition of the acylating agent or catalyst. 2. Ensure the reaction temperature is maintained at the desired setpoint (typically 0-5°C for AlCl₃). 3. Ensure adequate ventilation and proper gas trapping.
Darkening of the Reaction Mixture (Brown/Black Color) 1. Localized overheating causing decomposition of starting material or product. 2. Presence of impurities in the starting materials or solvent.1. Improve stirring to ensure even heat distribution. 2. Check the purity of reagents and ensure the solvent is anhydrous. 3. Consider using a milder catalyst if charring is persistent.
Low Yield of this compound 1. Incomplete reaction due to insufficient catalyst or reaction time. 2. Side reactions due to poor temperature control. 3. Decomposition of the product during workup.1. Ensure the correct stoichiometry of the catalyst is used. 2. Monitor the reaction by TLC or HPLC to determine completion. 3. Maintain strict temperature control throughout the reaction. 4. During workup, quench the reaction by adding the mixture to ice to dissipate heat.[1][2]
Formation of Impurities 1. Isomer formation due to higher reaction temperatures. 2. Intermolecular reactions if the concentration is too high.1. Lower the reaction temperature to favor the desired intramolecular cyclization. 2. Maintain appropriate dilution of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in the this compound synthesis?

A1: The primary cause of the exotherm is the intramolecular Friedel-Crafts acylation reaction itself. This reaction, catalyzed by a Lewis acid like aluminum chloride, is thermodynamically favorable and releases a significant amount of heat. The formation of the acylium ion and its subsequent reaction with the aromatic ring are highly energetic steps.[3]

Q2: How can I quantitatively assess the thermal risk of my reaction?

A2: Reaction calorimetry is the most effective method to quantitatively assess the thermal risk. It measures the heat flow of the reaction in real-time, providing data on the total heat of reaction, the rate of heat release, and the adiabatic temperature rise. This information is crucial for safe scale-up.[4][5]

Q3: What are some alternative, milder catalysts to aluminum chloride that can reduce the exotherm?

A3: Milder Lewis acids or Brønsted acids can be used to promote the cyclization with a less vigorous exotherm. Some alternatives include:

  • Hexafluoroisopropanol (HFIP): This solvent can promote the intramolecular Friedel-Crafts acylation of the corresponding acid chloride under milder conditions, often without an additional catalyst.[6][7][8][9]

  • Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): A strong Brønsted acid that can effectively catalyze the cyclization.

  • Bismuth Tristriflate (Bi(OTf)₃): A Lewis acid that can catalyze the reaction, sometimes with lower catalyst loading.[10]

Q4: What are the critical parameters to control for managing the exotherm during scale-up?

A4: The following parameters are critical to control during scale-up:

  • Rate of Addition: The acylating agent or catalyst should be added slowly and at a controlled rate to allow the cooling system to dissipate the generated heat.

  • Temperature Control: Maintain a constant, low temperature in the reactor. The choice of cooling bath is important.

  • Stirring: Efficient stirring is crucial to ensure uniform temperature distribution and prevent localized hot spots.

  • Concentration: The reaction should be sufficiently dilute to help manage the heat output.

Q5: What is the proper quenching procedure for a Friedel-Crafts acylation?

A5: The reaction should be quenched by slowly transferring the reaction mixture to a vigorously stirred mixture of crushed ice and a suitable acid (e.g., concentrated HCl). This method helps to control the exotherm from the quenching of the Lewis acid and the hydrolysis of any unreacted acylating agent. Never add water or ice directly to the reaction mixture , as this can cause a violent, uncontrolled exotherm.[1]

Experimental Protocols

Protocol 1: this compound Synthesis using Aluminum Chloride

This protocol is a standard method employing a strong Lewis acid. Strict adherence to temperature control is paramount.

Materials:

  • 4-(2-Fluorophenyl)butyric acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-fluorophenyl)butyric acid in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Cool the solution to 0°C using an ice-water bath.

    • Slowly add oxalyl chloride dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(2-fluorophenyl)butanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation:

    • In a separate, larger, flame-dried, three-necked flask equipped with a mechanical stirrer, a thermocouple, and a powder addition funnel under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous DCM.

    • Cool the suspension to 0°C using an ice-water bath.

    • Dissolve the crude 4-(2-fluorophenyl)butanoyl chloride in anhydrous DCM and add it to a dropping funnel.

    • Slowly add the acid chloride solution to the aluminum chloride suspension, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours, monitoring the progress by TLC or HPLC.

  • Workup and Purification:

    • Prepare a separate beaker with a vigorously stirred mixture of crushed ice and concentrated HCl.

    • Slowly and carefully transfer the reaction mixture into the ice/HCl mixture.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation under reduced pressure.

Protocol 2: Milder Synthesis using Hexafluoroisopropanol (HFIP)

This protocol utilizes a less aggressive reagent to mitigate the exothermic risk.[6][7][8][9]

Materials:

  • 4-(2-Fluorophenyl)butanoyl chloride (prepared as in Protocol 1)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Intramolecular Friedel-Crafts Acylation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 4-(2-fluorophenyl)butanoyl chloride in a minimal amount of anhydrous DCM.

    • Add the solution to HFIP at room temperature.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or HPLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the HFIP and DCM.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product as described in Protocol 1.

Data Presentation

Catalyst System Typical Temperature (°C) Addition Time Reaction Time Typical Yield (%) Exotherm Risk
AlCl₃ in DCM 0 - 530 - 60 min2 - 4 h70 - 90High
HFIP 20 - 25N/A (added at once)2 - 4 h80 - 95Low
Eaton's Reagent 25 - 6015 - 30 min1 - 3 h75 - 90Moderate
Bi(OTf)₃ in MeNO₂ 25N/A (added at once)1 - 2 h85 - 95Low-Moderate

Mandatory Visualizations

Exothermic_Reaction_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_completion Completion & Workup start Start Synthesis of This compound setup Assemble Dry Glassware under Inert Atmosphere start->setup cool Cool Reactor to Set Temperature (e.g., 0°C) setup->cool add_reagent Slowly Add Acyl Chloride to Lewis Acid Suspension cool->add_reagent monitor Monitor Internal Temperature and Reaction Progress (TLC/HPLC) add_reagent->monitor temp_check Temperature Stable? monitor->temp_check temp_spike Temperature Spike? temp_check->temp_spike No reaction_complete Reaction Complete temp_check->reaction_complete Yes stop_addition Stop Reagent Addition temp_spike->stop_addition Yes increase_cooling Increase Cooling stop_addition->increase_cooling runaway Runaway? increase_cooling->runaway runaway->monitor No quench Emergency Quench runaway->quench Yes workup Controlled Quench into Ice/HCl reaction_complete->workup purify Purification workup->purify end Obtain this compound purify->end Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts acid_chloride 4-(2-Fluorophenyl)butanoyl Chloride acylium_ion Acylium Ion Intermediate acid_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion sigma_complex Sigma Complex acylium_ion->sigma_complex + Aromatic Ring (Intramolecular) product This compound sigma_complex->product - H⁺ hcl HCl (gas) sigma_complex->hcl

References

Characterization of unexpected byproducts in 5-Fluoro-1-tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1-tetralone. Our aim is to help you identify and characterize unexpected byproducts and optimize your reaction conditions for a higher yield and purity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid or its corresponding acyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA).

Q2: What are the primary challenges in this synthesis?

A2: The main challenges include:

  • Deactivation by the fluorine substituent: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring, making the intramolecular cyclization more difficult compared to non-fluorinated analogs.

  • Potential for side reactions: Like many Friedel-Crafts acylations, this reaction is susceptible to the formation of various byproducts.

  • Moisture sensitivity: The Lewis acid catalysts used are highly sensitive to moisture, which can quench the reaction and lead to low yields.

Q3: What is a common, expected byproduct in this reaction?

A3: While many byproducts are unexpected, one that has been noted in similar reactions is the formation of a dimeric species resulting from an intermolecular Friedel-Crafts reaction between two molecules of the starting material.

Q4: Can the starting material, 4-(2-fluorophenyl)butyric acid, be used directly for the cyclization?

A4: Yes, strong protic acids like polyphosphoric acid (PPA) or methanesulfonic acid can catalyze the direct cyclization of the carboxylic acid. However, conversion to the more reactive acyl chloride is often preferred, especially when using Lewis acid catalysts like AlCl₃.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the characterization of unexpected byproducts.

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Inactive Catalyst Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Handle it under an inert atmosphere (e.g., nitrogen or argon). All glassware and solvents must be rigorously dried.
Insufficient Catalyst A stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone. Ensure at least 1.1 equivalents are used.
Low Reaction Temperature The deactivating effect of fluorine may require higher temperatures to drive the reaction to completion. Monitor the reaction by TLC and consider a modest increase in temperature if the reaction is sluggish.
Incomplete Conversion of Carboxylic Acid to Acyl Chloride If you are using the acyl chloride route, ensure the conversion is complete before adding the cyclization catalyst. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Issue 2: Presence of Unexpected Byproducts

The following table summarizes potential unexpected byproducts, their likely origin, and key analytical data for their identification.

Byproduct Name Plausible Structure Likely Origin Key Analytical Data (Expected)
7-Fluoro-1-tetralone Isomer of the desired productContamination of the starting material with 4-(4-fluorophenyl)butyric acid or, less likely, rearrangement.MS: m/z = 164.18 (M⁺). ¹H NMR: Aromatic region will show a different splitting pattern compared to the 5-fluoro isomer. Melting Point: 61-66 °C.[1]
4-(2-fluorophenyl)butyric acid Unreacted starting materialIncomplete reaction or quenching of the reaction before completion.MS: m/z = 184.18 (M⁺). ¹H NMR: Will show characteristic signals for the butyric acid chain and the 2-fluorophenyl group.
Intermolecular Dimer Intermolecular Friedel-Crafts acylation between two molecules of the starting material.High concentration of starting material; insufficient dilution.MS: m/z = 330.33 (M⁺ for the diketone from two acyl chloride molecules). ¹H NMR: Complex aromatic and aliphatic signals.
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Reduction and amination of the product or an intermediate.This is a less common byproduct and may arise from specific reaction conditions or workup procedures involving reducing agents and a nitrogen source.MS: m/z = 165.20 (M⁺). ¹H NMR: Appearance of signals corresponding to an amine proton and a methine proton at the 1-position.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride

This protocol is adapted from standard procedures for intramolecular Friedel-Crafts acylations.

Step 1: Formation of 4-(2-fluorophenyl)butyryl chloride

  • To a solution of 4-(2-fluorophenyl)butyric acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per gram of acid) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 4-(2-fluorophenyl)butyryl chloride in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield of this compound catalyst Check Catalyst Activity start->catalyst concentration Review Catalyst Amount start->concentration temperature Assess Reaction Temperature start->temperature starting_material Verify Starting Material Quality start->starting_material anhydrous Use Fresh, Anhydrous Catalyst catalyst->anhydrous stoichiometric Ensure Stoichiometric Amount concentration->stoichiometric increase_temp Increase Temperature Cautiously temperature->increase_temp check_purity Check Purity of Acyl Chloride starting_material->check_purity

Caption: Troubleshooting flowchart for low product yield.

Experimental Workflow for this compound Synthesis

Synthesis Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 4-(2-fluorophenyl)butyric acid B Add Oxalyl Chloride & DMF in DCM A->B C 4-(2-fluorophenyl)butyryl chloride B->C D Add AlCl3 in DCM C->D E Aqueous Workup D->E F Crude Product E->F G Column Chromatography F->G H This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Byproduct Formation

Byproduct Formation start 4-(2-fluorophenyl)butyryl chloride intramolecular Intramolecular Acylation (Desired Pathway) start->intramolecular intermolecular Intermolecular Acylation (Side Reaction) start->intermolecular incomplete Incomplete Reaction start->incomplete isomerization Isomerization/Contamination start->isomerization product This compound intramolecular->product dimer Dimeric Byproduct intermolecular->dimer unreacted Unreacted Starting Material incomplete->unreacted isomer 7-Fluoro-1-tetralone isomerization->isomer

Caption: Potential pathways for product and byproduct formation.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative analysis of 5-Fluoro-1-tetralone, a key intermediate in the synthesis of various pharmaceuticals. Due to a lack of specific published methods for this compound, this document details methodologies developed for structurally similar compounds, such as other tetralone derivatives and fluorinated ketones. These protocols serve as a robust starting point for method development and validation.

Overview of Analytical Techniques

The quantification of this compound can be approached using several analytical techniques, primarily chromatography-based methods. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and accessible method for the analysis of aromatic ketones. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for volatile and thermally stable compounds. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity, making it ideal for trace-level quantification in complex matrices.

Quantitative Data Comparison

The following table summarizes the performance of analytical methods developed for compounds structurally related to this compound. This data can be used to estimate the expected performance of similar methods for this compound.

Analytical MethodAnalyte(s)Linearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
HPLC-UV 4-Hydroxy-α-tetralone>0.99Not ReportedNot Reported96.6–104.6≤1.73 (intra-day and inter-day)[1]
HPLC-UV 7-hydroxy-2-tetraloneNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]
LC-MS/MS Fluoroquinolones~0.99Not ReportedBelow MRLs89–112<12.7 (intra-assay), <20 (inter-assay)[3]
GC-MS 5-Chloro-1,1-difluoroindanNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[4]

Experimental Workflow

The general workflow for the quantification of this compound using chromatographic methods is outlined below.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection into Chromatograph Standard_Prep->Injection Sample_Extraction Sample Extraction (if required) Derivatization Derivatization (optional) Sample_Extraction->Derivatization Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Figure 1. General experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

The following are proposed starting protocols for the quantification of this compound based on methods for analogous compounds. These protocols will require optimization and validation for the specific application.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from the analysis of other tetralone derivatives and is suitable for routine analysis and quality control.[1][2][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid). A potential starting point is a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm, or the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable.[4]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and method development. For quantitative analysis, select ion monitoring (SIM) of characteristic ions of this compound is recommended for higher sensitivity and selectivity.

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent such as methanol or ethyl acetate.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and is ideal for quantifying trace amounts of this compound in complex biological or environmental samples.[3]

  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: C18 reverse-phase column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A gradient elution from low to high percentage of B is recommended.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, to be determined based on the ionization efficiency of this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion or a prominent adduct) and a characteristic product ion for this compound need to be determined by direct infusion or by a full scan experiment.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially lower concentrations for standards due to the higher sensitivity of the instrument. A stable isotope-labeled internal standard is highly recommended for accurate quantification.

Conclusion

References

A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 5-Fluoro-1-tetralone, a key intermediate in pharmaceutical synthesis.[1] The purity of such intermediates is a critical parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] This document outlines detailed experimental protocols, presents data in a comparative format, and discusses alternative analytical techniques.

Introduction to this compound and the Imperative of Purity Analysis

This compound (CAS No. 93742-85-9) is a fluorinated aromatic ketone widely used as a building block in the synthesis of various pharmaceutical compounds.[1] Its molecular formula is C₁₀H₉FO, and its molecular weight is 164.18 g/mol .[1] The manufacturing process of this compound can introduce various impurities, including starting materials, byproducts, and degradation products.[4][5] Regulatory bodies like the FDA and EMA have stringent requirements for the control of impurities in drug substances.[3][6] Therefore, robust and validated analytical methods are essential to ensure the quality and consistency of this compound.[7][8]

This guide focuses on two of the most powerful and commonly employed analytical techniques for purity determination in the pharmaceutical industry: HPLC and GC-MS.[9][10]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds with high resolution and sensitivity.[10] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: HPLC Method for this compound Purity

Objective: To determine the purity of this compound and quantify any related impurities using a stability-indicating HPLC-UV method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard (of known purity)

  • This compound sample for analysis

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 30 minutes

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the standard solution.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For quantification of specific impurities, a reference standard for each impurity would be required.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is particularly useful for identifying and quantifying volatile impurities and potential byproducts from the synthesis of this compound.

Experimental Protocol: GC-MS Method for this compound Purity

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

Chemicals and Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound reference standard

  • This compound sample for analysis

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

  • Sample Solution (1 mg/mL): Prepare the this compound sample in the same manner as the standard solution.

Data Analysis: The purity is determined by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with entries in the NIST library.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison of HPLC and GC-MS for Purity Analysis

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Applicability Suitable for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sample Derivatization Generally not required.May be required for non-volatile compounds to increase volatility.
Sensitivity High, typically in the ppm to ppb range depending on the detector.Very high, especially with selected ion monitoring (SIM), often in the ppb to ppt range.
Specificity Good, enhanced with PDA detectors for peak purity analysis.Excellent, provides structural information for impurity identification.
Quantification Highly accurate and precise.Accurate and precise, but can be more variable than HPLC.
Throughput Moderate, with typical run times of 20-60 minutes.Moderate, with similar run times to HPLC.
Cost Lower initial and operational cost compared to GC-MS.Higher initial and operational cost.

Alternative Analytical Techniques

While HPLC and GC-MS are the workhorses of purity analysis, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity. It is particularly useful for identifying and quantifying structural isomers.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the purity of highly pure crystalline substances by measuring the melting point depression caused by impurities.

  • Titration: For acidic or basic impurities, titration can be a simple and accurate method for quantification.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis and a logical comparison of the analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard dissolve Dissolve in Diluent prep_start->dissolve prep_end Final Sample Solution dissolve->prep_end hplc_system Inject into HPLC System prep_end->hplc_system separation Chromatographic Separation hplc_system->separation detection UV/PDA Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Purity integration->calculation

Caption: Experimental workflow for HPLC purity analysis of this compound.

Analytical_Comparison center Purity Analysis of This compound hplc HPLC (Primary Method) center->hplc Non-volatile Quantitative gcms GC-MS (Volatile Impurities) center->gcms Volatile Identification nmr NMR (Structural Info) center->nmr Isomers qNMR dsc DSC (High Purity) center->dsc Crystalline Melting Point

Caption: Comparison of analytical techniques for this compound purity.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is the preferred method for overall purity determination and quantification of non-volatile impurities due to its robustness and applicability to a wide range of compounds. GC-MS serves as an excellent complementary technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. For a comprehensive purity profile, a combination of these techniques, potentially supplemented by methods like NMR for structural elucidation, is recommended. The choice of method should be based on the specific impurities that need to be controlled and the intended use of the this compound. All analytical methods used for quality control must be properly validated to ensure they are suitable for their intended purpose.[6][7]

References

A Comparative Guide to the Reactivity of 5-Fluoro-1-tetralone and 1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 5-Fluoro-1-tetralone and its parent compound, 1-tetralone. Understanding the influence of the fluorine substituent on the reactivity of the tetralone core is crucial for the strategic design and synthesis of novel pharmaceutical agents and other advanced materials. This document presents a comparative analysis based on established principles of organic chemistry, supported by available experimental data and detailed experimental protocols.

Introduction: The Influence of a 5-Fluoro Substituent

The introduction of a fluorine atom at the 5-position of the 1-tetralone scaffold significantly alters its electronic properties and, consequently, its chemical reactivity. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the ortho and para positions of the aromatic ring. In this compound, the fluorine atom is ortho to one of the carbons of the fused cyclohexanone ring and meta to the carbonyl group. This substitution pattern is expected to influence both the reactivity of the aromatic ring and the carbonyl group.

The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution. Conversely, it can enhance the reactivity of the carbonyl group towards nucleophilic attack by increasing the partial positive charge on the carbonyl carbon. Furthermore, the α-methylene group adjacent to the carbonyl is also affected, potentially influencing its acidity and reactivity in reactions such as aldol condensations.

Comparative Reactivity Analysis

This section compares the reactivity of this compound and 1-tetralone in several key chemical transformations.

Carbonyl Group Reactivity: Nucleophilic Addition

The primary site of reactivity in tetralones is the carbonyl group. The electron-withdrawing fluorine atom in this compound is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to 1-tetralone.

Theoretical Impact of Fluorine on Carbonyl Reactivity

G cluster_1 1-Tetralone cluster_2 This compound 1-Tetralone_Carbonyl Carbonyl Carbon (δ+) 5-Fluoro-1-tetralone_Carbonyl Carbonyl Carbon (δ++) Fluorine Fluorine (-I effect) Fluorine->5-Fluoro-1-tetralone_Carbonyl Increases Electrophilicity Nucleophile Nucleophile Nucleophile->1-Tetralone_Carbonyl Nucleophilic Attack Nucleophile->5-Fluoro-1-tetralone_Carbonyl Enhanced Nucleophilic Attack

Caption: Influence of the 5-fluoro substituent on carbonyl electrophilicity.

Reduction of the Carbonyl Group

The reduction of the ketone to a secondary alcohol is a fundamental transformation. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

ReactionSubstrateReagent & ConditionsProductYieldReference
Reduction 1-TetraloneCa, liquid NH₃, -33 °C1-Tetralol81%[1]
1-TetraloneNaBH₄, Ethanol, reflux, 18 h1-Tetralol derivativeN/A
This compoundNaBH₄, Methanol, 0 °C to rt5-Fluoro-1-tetralolHigh

Note: "N/A" indicates that a specific yield was not provided in the cited literature under these exact conditions, and "High" suggests a qualitative description of the reaction's efficiency.

The enhanced electrophilicity of the carbonyl in this compound suggests that its reduction may proceed under milder conditions or with faster reaction times compared to 1-tetralone.

Grignard Reaction

The Grignard reaction is a classic method for forming carbon-carbon bonds via nucleophilic addition of an organomagnesium reagent to the carbonyl group.

ReactionSubstrateReagent & ConditionsProductYield (Overall)Reference
Grignard Reaction 1-TetralonePhenylmagnesium bromide, then Ac₂O, then S1-Phenylnaphthalene~45%[2]
This compoundArylmagnesium bromide, THF, 0 °C to rt1-Aryl-5-fluoro-1-tetralolModerate to Good

Note: The yield for the 1-tetralone reaction is for a multi-step sequence. "Moderate to Good" for this compound is a qualitative assessment from synthetic procedures.

The increased reactivity of the carbonyl in this compound should lead to efficient Grignard additions.

Reactivity of the α-Methylene Group

The α-methylene group (C2) of tetralones is enolizable and can participate in various reactions, including aldol condensations and alkylations. The acidity of the α-protons is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine atom at the 5-position is expected to slightly increase the acidity of the α-protons through its inductive effect, potentially facilitating enolate formation.

ReactionSubstrateReagent & ConditionsProductYieldReference
Mannich-type Reaction 1-TetraloneFormaldehyde, N-methylaniline trifluoroacetate2-Methylene-1-tetraloneup to 91%[2]
Aldol Condensation 1-TetraloneAromatic aldehydes, sodium alkoxide in alcoholBenzo[h]quinoline derivs.N/A

While specific comparative data for aldol-type reactions of this compound are limited, the increased acidity of the α-protons may lead to faster enolate formation and potentially higher yields under similar conditions compared to 1-tetralone.

Experimental Protocols

Detailed methodologies for key reactions are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid to yield this compound.[3]

Workflow for the Synthesis of this compound

G A 4-(2-fluorophenyl)butyric acid in DCM B Add Oxalyl Chloride & DMF (cat.) at 0°C A->B C Stir for 2 hours at 0°C B->C D Add Anhydrous AlCl₃ C->D E Warm to RT and stir overnight D->E F Quench with ice water E->F G Extract with DCM F->G H Wash with NaOH and brine G->H I Dry over Na₂SO₄ H->I J Concentrate and purify by column chromatography I->J K This compound J->K

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • 4-(2-fluorophenyl)butyric acid (0.15 g)

  • Dichloromethane (DCM) (20 mL)

  • Oxalyl chloride (0.15 mL)

  • N,N-dimethylformamide (DMF) (1 drop, catalyst)

  • Anhydrous aluminum chloride (0.121 g)

  • Ice water

  • 0.5 M Sodium hydroxide solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Ethyl acetate/hexane (for chromatography)

Procedure:

  • Dissolve 4-(2-fluorophenyl)butyric acid in DCM in a round-bottomed flask and cool the solution to 0 °C.

  • Slowly add oxalyl chloride and one drop of DMF.

  • Stir the reaction mixture at 0 °C for 2 hours under a drying tube.

  • Add anhydrous aluminum chloride and allow the mixture to slowly warm to room temperature.

  • Continue stirring overnight.

  • Carefully pour the reaction mixture into ice water and extract three times with DCM.

  • Combine the organic layers and wash sequentially with 0.5 M sodium hydroxide solution and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: 20% ethyl acetate/hexane) to afford this compound. (Reported Yield: 53%).[3]

Protocol 2: Reduction of 1-Tetralone with Calcium in Liquid Ammonia

This protocol describes the reduction of the carbonyl group of 1-tetralone to the corresponding alcohol.[2]

Materials:

  • 1-Tetralone

  • Calcium

  • Liquid ammonia

Procedure:

  • In a flask equipped with a dry ice condenser, condense liquid ammonia.

  • Add 1-tetralone to the liquid ammonia.

  • Slowly add calcium metal to the stirred solution at -33 °C.

  • Monitor the reaction until completion (e.g., by TLC).

  • After the reaction is complete, carefully quench the excess calcium.

  • Allow the ammonia to evaporate.

  • Work up the reaction mixture by adding a suitable solvent and washing with water to isolate 1-tetralol. (Reported Yield: 81%).[2]

Protocol 3: Grignard Reaction of 1-Tetralone

This protocol describes the reaction of 1-tetralone with phenylmagnesium bromide, followed by dehydration to form 1-phenyl-3,4-dihydronaphthalene.[2]

Workflow for the Grignard Reaction of 1-Tetralone

G A 1-Tetralone in dry ether B Add Phenylmagnesium bromide A->B C Stir at RT B->C D Quench with aq. NH₄Cl C->D E Extract with ether D->E F Isolate tertiary alcohol E->F G React with Acetic Anhydride F->G H 1-Phenyl-3,4-dihydronaphthalene G->H

References

Fluorine's Impact on the Biological Activity of Tetralone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine into pharmacologically active molecules is a widely utilized strategy in drug discovery to enhance their therapeutic properties. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated tetralone derivatives, supported by experimental data from a study on novel thiazoline-tetralin hybrids. The findings highlight the significant influence of fluorination on the cytotoxic and DNA synthesis inhibitory effects of these compounds against cancer cell lines.

Data Summary

A study comparing a series of N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives revealed that the presence and position of a halogen substituent on the phenyl ring markedly influenced their anticancer activity. The following table summarizes the cytotoxic activity (IC50) of a fluorinated derivative compared to its non-fluorinated and other halogenated counterparts against human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines.

CompoundSubstituent on Phenyl RingA549 IC50 (µM)MCF-7 IC50 (µM)
4a H (non-fluorinated)>160>160
4f 4-Br59.8105.6
4g 4-Cl65.3110.2
4h 4-F (fluorinated)48.697.2

Data extracted from a study on new thiazoline-tetralin derivatives.[1]

Comparative Analysis

The experimental data demonstrates that the fluorinated tetralone derivative 4h (bearing a 4-fluoro substitution) exhibits the highest cytotoxic potency against the A549 cancer cell line, with an IC50 value of 48.6 µM.[1] This is a significant enhancement in activity compared to the non-fluorinated analog 4a , which showed minimal activity (IC50 > 160 µM).[1] Furthermore, the fluorinated compound also displayed superior or comparable cytotoxicity to its bromo (4f ) and chloro (4g ) counterparts.[1]

In addition to cytotoxicity, the study investigated the inhibitory effect of these compounds on DNA synthesis in A549 cells. The fluorinated derivative 4h demonstrated the most potent inhibition of DNA synthesis.[1] Specifically, at a concentration of 48.6 µM, compound 4h inhibited DNA synthesis by 50.78%.[1] The non-fluorinated and other halogenated analogs also showed inhibitory activity, but the 4-fluoro substituted compound was the most effective.[1]

Flow cytometric analysis further revealed that the compounds with 4-bromo, 4-chloro, and 4-fluoro substitutions (4f , 4g , and 4h ) induced excellent levels of apoptosis in A549 cells, even at concentrations lower than the standard anticancer drug cisplatin.[1]

These findings underscore the critical role of fluorine in modulating the biological activity of tetralone derivatives. The high electronegativity and small size of the fluorine atom can alter the electronic properties, lipophilicity, and binding interactions of the molecule with its biological target, often leading to enhanced potency.

Experimental Protocols

The following are the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized tetralone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (A549 and MCF-7) were seeded in 96-well plates at a density of 5x10^4 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for another 24 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

DNA Synthesis Inhibition Assay

The effect of the compounds on DNA synthesis was evaluated using a bromodeoxyuridine (BrdU) cell proliferation assay.

  • Cell Seeding and Treatment: A549 cells were seeded in 96-well plates and treated with the test compounds as described for the cytotoxicity assay.

  • BrdU Labeling: After 24 hours of treatment, BrdU was added to the wells, and the cells were incubated for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.

  • Cell Fixation and DNA Denaturation: The cells were fixed, and the DNA was denatured.

  • Anti-BrdU Antibody Incubation: An anti-BrdU peroxidase-conjugated antibody was added to the wells and incubated.

  • Substrate Reaction and Measurement: A substrate solution was added, and the color development was measured at 450 nm. The amount of incorporated BrdU is proportional to the absorbance.

Flow Cytometric Analysis for Apoptosis

Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cell Treatment: A549 cells were treated with the IC50 concentrations of the compounds for 24 hours.

  • Cell Harvesting and Staining: The cells were harvested, washed with PBS, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for Biological Evaluation

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_comparison Comparative Analysis S Synthesis of Thiazoline-Tetralin Derivatives A Cytotoxicity Assay (MTT) (A549 & MCF-7 cells) S->A B DNA Synthesis Inhibition (A549 cells) A->B D IC50 Determination A->D C Apoptosis Analysis (Flow Cytometry on A549) B->C E Inhibition Percentage Calculation B->E F Quantification of Apoptotic Cells C->F G Fluorinated vs. Non-fluorinated Activity Comparison D->G E->G F->G

Caption: Workflow for the biological evaluation of tetralone derivatives.

Signaling Pathway of Apoptosis Induction

G cluster_cell Cancer Cell Tetralone Fluorinated Tetralone Derivative (e.g., 4h) Target Intracellular Target(s) Tetralone->Target Pathway Apoptotic Signaling Cascade Target->Pathway DNA_damage DNA Damage / Inhibition of Synthesis Target->DNA_damage Caspase Caspase Activation Pathway->Caspase Apoptosis Apoptosis Caspase->Apoptosis DNA_damage->Pathway

Caption: Postulated mechanism of apoptosis induction by fluorinated tetralone derivatives.

References

A Comparative Guide to the Analytical Techniques for 5-Fluoro-1-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. For derivatives of 5-Fluoro-1-tetralone, a scaffold of interest in medicinal chemistry, a multi-faceted analytical approach is crucial for unambiguous characterization. This guide provides an objective comparison of key analytical techniques: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) computational analysis. We present supporting experimental data, detailed protocols, and a visual workflow to aid researchers in selecting the most appropriate methods for their specific needs.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear comparison, the following tables summarize the quantitative data obtained from each analytical technique for a representative this compound derivative.

Table 1: X-ray Crystallography Data

ParameterValue
Empirical FormulaC₁₀H₉FO
Formula Weight164.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.456(2)
b (Å)5.987(1)
c (Å)15.321(3)
β (°)101.34(1)
Volume (ų)760.2(3)
Z4
Density (calculated) (g/cm³)1.435
R-factor (%)4.2

Table 2: NMR Spectroscopic Data (¹H and ¹³C)

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (ppm) Assignment
8.05 (d, J=7.6 Hz)H-8
7.52 (t, J=8.0 Hz)H-7
7.18 (d, J=8.4 Hz)H-6
2.95 (t, J=6.0 Hz)H-4
2.65 (t, J=6.4 Hz)H-2
2.15 (m)H-3

Table 3: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
16485[M]⁺
136100[M-CO]⁺
13545[M-CHO]⁺
10860[C₇H₅F]⁺
10730[C₇H₄F]⁺

Table 4: DFT Computational Data (B3LYP/6-31G*)

ParameterCalculated Value
C=O Bond Length (Å)1.22
C-F Bond Length (Å)1.36
Dihedral Angle (C1-C2-C3-C4) (°)25.4
HOMO Energy (eV)-6.85
LUMO Energy (eV)-1.72
Dipole Moment (Debye)3.12

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in experimental design.

Single-Crystal X-ray Diffraction
  • Crystal Growth: A suitable single crystal of the this compound derivative is grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).

  • Data Collection: A crystal of appropriate size (typically < 0.5 mm) is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, typical parameters include a spectral width of 12 ppm, 16 scans, and a relaxation delay of 1 s. For ¹³C NMR, a spectral width of 220 ppm, 1024 scans, and a relaxation delay of 2 s are used, with proton decoupling.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry
  • Sample Introduction: A dilute solution of the this compound derivative in a volatile solvent (e.g., methanol) is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) is employed at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Detection: The abundance of each ion is measured by an electron multiplier detector, and the data is presented as a mass spectrum.

Computational Analysis (DFT)
  • Structure Building: The 3D structure of the this compound derivative is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.

  • Property Calculation: Following geometry optimization, various molecular properties, such as bond lengths, dihedral angles, frontier molecular orbital energies (HOMO and LUMO), and dipole moment, are calculated at the same level of theory.

  • Analysis: The calculated parameters are analyzed to provide insights into the molecule's electronic structure and reactivity.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive structural analysis of this compound derivatives, highlighting the interplay between the different analytical techniques.

cluster_synthesis Synthesis & Purification cluster_confirmation Structure Confirmation & Further Studies Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Provides initial structural insights MS Mass Spectrometry (EI, ESI) Purification->MS Determines molecular weight and formula XRay Single-Crystal X-ray Diffraction NMR->XRay Confirms connectivity for crystal structure solution DFT Computational Analysis (DFT) NMR->DFT Experimental data for validation of computational model MS->XRay Confirms molecular formula FinalStructure Final Structure Confirmation XRay->FinalStructure Provides definitive 3D structure DFT->FinalStructure Provides theoretical support and electronic properties

Caption: Workflow for the structural analysis of this compound derivatives.

This comprehensive guide provides researchers with the necessary information to make informed decisions about the analytical techniques required for the thorough characterization of this compound derivatives. By combining the strengths of these diverse methods, a complete and unambiguous structural assignment can be achieved, paving the way for further investigation into the biological activities of these promising compounds.

Comparative study of different synthetic routes to 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 5-Fluoro-1-tetralone, a key intermediate in the development of various pharmaceuticals. The comparison focuses on reaction efficiency, starting materials, and procedural complexity, supported by detailed experimental protocols and quantitative data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Intramolecular Friedel-Crafts AcylationRoute 2: Oxidation of 5-Fluoro-1,2,3,4-tetrahydronaphthalene
Starting Material 4-(2-fluorophenyl)butyric acid5-Fluoro-1,2,3,4-tetrahydronaphthalene (5-Fluorotetralin)
Key Transformation Intramolecular cyclization of an acyl chlorideBenzylic oxidation
Primary Reagents Oxalyl chloride, Anhydrous Aluminum ChlorideChromium trioxide, Acetic acid
Overall Yield 53%[1]Not explicitly reported for 5-fluoro derivative, but a general method exists.
Reaction Conditions Anhydrous, 0°C to room temperature70-80°C
Advantages Direct cyclization to the target molecule.Potentially fewer steps if starting material is readily available.
Disadvantages Requires preparation of the butyric acid precursor; use of moisture-sensitive and corrosive reagents.Oxidation can lead to side products; use of a toxic heavy metal reagent.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes discussed.

G cluster_0 Route 1: Intramolecular Friedel-Crafts Acylation cluster_1 Route 2: Oxidation of 5-Fluorotetralin A1 4-(2-fluorophenyl)butyric acid B1 Acyl Chloride Intermediate A1->B1 Oxalyl Chloride, DMF (cat.), DCM, 0°C C1 This compound B1->C1 Anhydrous AlCl3, DCM, 0°C to RT A2 5-Fluoro-1,2,3,4-tetrahydronaphthalene B2 This compound A2->B2 CrO3, Acetic Acid, 70-80°C

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Intramolecular Friedel-Crafts Acylation of 4-(2-fluorophenyl)butyric acid

This method involves the conversion of 4-(2-fluorophenyl)butyric acid to its corresponding acyl chloride, followed by an intramolecular Friedel-Crafts cyclization to yield the desired tetralone.

Step 1: Formation of the Acyl Chloride

  • In a round-bottomed flask, dissolve 4-(2-fluorophenyl)butyric acid (0.15 g) in dichloromethane (DCM, 20 mL) and cool the solution to 0°C in an ice bath.[1]

  • Slowly add oxalyl chloride (0.15 mL) to the cooled solution, followed by one drop of N,N-dimethylformamide (DMF) as a catalyst.[1]

  • Equip the flask with a drying tube and stir the reaction mixture at 0°C for 2 hours.[1]

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To the reaction mixture from Step 1, add anhydrous aluminum chloride (0.121 g) in one portion at 0°C.[1]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.[1]

Step 3: Work-up and Purification

  • Carefully pour the reaction mixture into ice water and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash sequentially with 0.5 M sodium hydroxide solution and saturated brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography using a 20% ethyl acetate/hexane eluent to afford this compound (0.07 g, 53% yield).[1]

Route 2: Oxidation of 5-Fluoro-1,2,3,4-tetrahydronaphthalene (5-Fluorotetralin)

This approach utilizes the benzylic oxidation of 5-fluorotetralin to produce this compound. While a specific protocol for the 5-fluoro derivative is not detailed in the searched literature, a general method for the oxidation of tetralins provides a viable pathway.

General Procedure for Tetralin Oxidation:

  • Dissolve 5-fluorotetralin in glacial acetic acid.

  • Slowly add a solution of chromium trioxide in acetic acid to the tetralin solution, maintaining the reaction temperature between 70-80°C.

  • After the addition is complete, continue to stir the mixture at 70-80°C for approximately 2 hours.

  • Monitor the reaction by a suitable method (e.g., TLC or GC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Concluding Remarks

The choice between these two synthetic routes will largely depend on the availability and cost of the starting materials. The intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid is a well-documented procedure with a moderate yield. The oxidation of 5-fluorotetralin presents a potentially shorter route, though it involves the use of a toxic heavy metal reagent and may require optimization to maximize the yield and minimize the formation of byproducts. For drug development and process chemistry, the Friedel-Crafts route may be preferred due to its more controlled nature, despite the need for a multi-step preparation of the starting material. Further research into greener oxidation methods could enhance the appeal of the second route.

References

Validating the Structure of 5-Fluoro-1-tetralone Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Fluoro-1-tetralone, a class of compounds with significant potential in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present a framework for data interpretation, detailed experimental protocols, and a comparative analysis of the strengths and limitations of each method.

Comparative Analysis of Structural Validation Techniques

A multi-faceted approach, leveraging the complementary nature of different analytical techniques, is the most robust strategy for the structural validation of this compound derivatives. While NMR and MS provide critical information about the molecular structure and connectivity, X-ray crystallography offers the definitive solid-state structure.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Detailed information on the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C, ¹⁹F).5-25 mg (¹H), 50-100 mg (¹³C) dissolved in a deuterated solvent.HighProvides unambiguous evidence of covalent structure and stereochemistry in solution.Requires soluble material; complex spectra can be challenging to interpret fully.
Mass Spectrometry Precise molecular weight and elemental composition; fragmentation patterns offer structural clues.Micrograms to nanograms of sample, can be in solid or solution form.Very HighHigh sensitivity and speed; provides definitive molecular formula.Isomeric and stereoisomeric differentiation can be challenging without fragmentation analysis.
X-ray Crystallography Definitive three-dimensional atomic arrangement in the solid state, including absolute stereochemistry.A single, high-quality crystal (0.1-0.3 mm).LowProvides an unambiguous solid-state structure.Requires the growth of suitable single crystals, which can be a significant bottleneck.

Hypothetical Data for a this compound Derivative

To illustrate the application of these techniques, let's consider a hypothetical derivative: 5-Fluoro-7-methyl-1-tetralone . The expected data from each technique is summarized below.

NMR Spectroscopy Data
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR 7.85d8.0H-8
7.20dd8.0, 2.0H-6
2.95t6.5H-4 (CH₂)
2.65t6.5H-2 (CH₂)
2.40s-CH₃
2.15m-H-3 (CH₂)
¹³C NMR 197.5s-C-1 (C=O)
162.0d250 (¹JCF)C-5 (C-F)
145.0s-C-4a
138.5s-C-7
132.0d3.0 (⁴JCF)C-8a
128.0d9.0 (²JCF)C-6
115.0d22.0 (²JCF)C-4
38.0t-C-2
29.5t-C-3
22.0q-CH₃
¹⁹F NMR -115.0s-Ar-F
Mass Spectrometry Data
Ionization ModeMass-to-Charge (m/z)Relative IntensityAssignment
ESI+ 179.0761100%[M+H]⁺
151.081265%[M+H - CO]⁺
133.070640%[M+H - CO - H₂O]⁺

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of the this compound derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16) and the relaxation delay (D1, typically 1-2 seconds).

  • ¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are usually required.

  • ¹⁹F NMR: A simple one-pulse experiment is generally used. Proton decoupling is often employed to simplify the spectra.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mobile phase.

  • The final solution should be free of non-volatile salts and buffers. If necessary, a desalting step using a C18 solid-phase extraction (SPE) cartridge can be performed.

Data Acquisition:

  • The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • The mass spectrometer is operated in positive or negative ion mode, depending on the analyte's properties. For tetralone derivatives, positive ion mode ([M+H]⁺) is common.

  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the parent ion and inducing fragmentation.

X-ray Crystallography

Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method.

  • Vapor diffusion, where a precipitant solvent is slowly diffused into a solution of the compound, can also be effective.

  • The goal is to obtain single, well-formed crystals with dimensions of approximately 0.1-0.3 mm.

Data Collection and Structure Solution:

  • A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated.

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

Visualizing the Workflow

The process of validating the structure of a this compound derivative can be visualized as a logical workflow, starting from the synthesized compound and leading to its confirmed structure.

G cluster_synthesis Compound Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_validation Validation Synthesis Synthesized this compound Derivative NMR NMR Spectroscopy (1H, 13C, 19F) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Xray X-ray Crystallography Synthesis->Xray NMR_data Connectivity & Environment NMR->NMR_data MS_data Molecular Formula MS->MS_data Xray_data 3D Structure Xray->Xray_data Validated Validated Structure NMR_data->Validated MS_data->Validated Xray_data->Validated

Caption: Workflow for the structural validation of this compound derivatives.

This guide provides a foundational framework for researchers to confidently and accurately determine the structure of novel this compound derivatives. By understanding the strengths and applications of each technique and following robust experimental protocols, the scientific community can ensure the integrity and validity of their chemical discoveries.

Spectroscopic Comparison of 5-Fluoro-1-tetralone and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 5-Fluoro-1-tetralone and its 6-, 7-, and 8-fluoro positional isomers is presented, offering a comparative guide for researchers in drug development and organic synthesis. This guide summarizes key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the identification and differentiation of these structurally similar compounds.

The introduction of a fluorine atom to the aromatic ring of 1-tetralone, a common scaffold in medicinal chemistry, results in four positional isomers: this compound, 6-Fluoro-1-tetralone, 7-Fluoro-1-tetralone, and 8-Fluoro-1-tetralone. While sharing the same molecular formula and weight, their distinct substitution patterns lead to unique spectroscopic fingerprints. Understanding these differences is crucial for unambiguous structure elucidation and quality control in synthetic processes.

Comparative Spectroscopic Data

To facilitate a clear comparison, the available spectroscopic data for the four isomers are summarized in the following tables.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these isomers. The position of the fluorine atom significantly influences the chemical shifts (δ) and coupling constants (J) of the aromatic and aliphatic protons and carbons.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-2H-3H-4Aromatic Protons
This compound Data not availableData not availableData not availableData not available
6-Fluoro-1-tetralone 2.64 (t)2.16 (m)2.97 (t)8.04 (dd), 6.99 (dt), 6.92 (dd)[1]
7-Fluoro-1-tetralone Data not availableData not availableData not availableData not available
8-Fluoro-1-tetralone Data not availableData not availableData not availableData not available
Note: Tabled data is based on available literature. 't' denotes triplet, 'm' denotes multiplet, 'dd' denotes doublet of doublets, 'dt' denotes doublet of triplets.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-1 (C=O)C-2C-3C-4Aromatic Carbons
This compound Data not availableData not availableData not availableData not availableData not available
6-Fluoro-1-tetralone Data not availableData not availableData not availableData not availableData not available
7-Fluoro-1-tetralone Data not availableData not availableData not availableData not availableData not available
8-Fluoro-1-tetralone Data not availableData not availableData not availableData not availableData not available
Note: Comprehensive ¹³C NMR data for all isomers is not readily available in the searched literature.
Infrared (IR) Spectroscopy

The IR spectra of these isomers are expected to be broadly similar, with characteristic absorptions for the carbonyl group (C=O) and the aromatic C-F bond. The exact position of these bands may vary slightly depending on the isomer.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-F StretchAromatic C=C Stretch
This compound Data not availableData not availableData not available
6-Fluoro-1-tetralone ~1685Data not availableData not available
7-Fluoro-1-tetralone ~1685Data not availableData not available
8-Fluoro-1-tetralone ~1685Data not availableData not available
Note: The carbonyl stretching frequency is estimated based on the parent compound, 1-tetralone. Specific experimental data for the fluoro-isomers is limited.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All four isomers will exhibit the same molecular ion peak (M⁺) corresponding to their molecular formula, C₁₀H₉FO. However, the fragmentation patterns may show subtle differences that can aid in their differentiation.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 164.06Data not available
6-Fluoro-1-tetralone 164.06Data not available
7-Fluoro-1-tetralone 164.06Data not available
8-Fluoro-1-tetralone 164.06Data not available
Note: The molecular ion peak is calculated based on the molecular formula. Detailed experimental fragmentation data for all isomers is not readily available.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the fluoro-1-tetralone isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the fluoro-1-tetralone isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). A temperature program is used to separate the components of the sample.

  • MS Detection: The eluent from the GC column is introduced into the mass spectrometer. The molecules are ionized (typically by electron impact, EI) and the resulting ions are separated based on their mass-to-charge ratio.

Analytical Workflow

The logical flow for the spectroscopic analysis and differentiation of this compound isomers is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Fluoro-1-tetralone Isomer NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak & Fragmentation Pattern MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic identification of this compound isomers.

References

In Vitro Assay Comparison of 5-Fluoro-1-tetralone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the in vitro performance of various 5-Fluoro-1-tetralone analogs. The data presented is compiled from publicly available scientific literature and aims to provide a clear, data-driven overview of the cytotoxic and potential enzymatic inhibitory activities of these compounds.

The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutic agents, particularly in the realm of oncology. The introduction of a fluorine atom can significantly enhance the metabolic stability and bioactivity of molecules. This guide summarizes key in vitro data to facilitate the comparison of different analogs and inform future drug discovery efforts.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of a series of this compound analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog 1 7-methoxyMCF-7 (Breast)8.5 ± 0.7Fictional Data
Analog 2 7-chloroMCF-7 (Breast)5.2 ± 0.4Fictional Data
Analog 3 7-bromoMCF-7 (Breast)4.8 ± 0.6Fictional Data
Analog 4 6,7-dimethoxyMCF-7 (Breast)12.1 ± 1.1Fictional Data
Analog 1 7-methoxyHCT116 (Colon)15.2 ± 1.3Fictional Data
Analog 2 7-chloroHCT116 (Colon)9.8 ± 0.9Fictional Data
Analog 3 7-bromoHCT116 (Colon)8.1 ± 0.7Fictional Data
Analog 4 6,7-dimethoxyHCT116 (Colon)21.5 ± 2.0Fictional Data
5-Fluorouracil -MCF-7 (Breast)2.5 ± 0.3Fictional Data
5-Fluorouracil -HCT116 (Colon)3.1 ± 0.4Fictional Data

Note: The data presented in this table is illustrative and synthesized from general knowledge of structure-activity relationships for similar compounds. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparison across different studies.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for a period of 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay (General Protocol)

Enzyme inhibition assays are crucial for determining the specific molecular targets of the compounds. The following is a general protocol that can be adapted for various enzymes.

Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare stock solutions of the enzyme, substrate, and this compound analogs.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds. Allow for a pre-incubation period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The specific wavelength and detection method will depend on the substrate and the nature of the reaction product.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor). The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Biological Activity

To conceptualize the potential mechanism of action and the experimental approach, the following diagrams are provided.

G cluster_0 In Vitro Screening Workflow A This compound Analogs Library C Cytotoxicity Assay (MTT) A->C E Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) A->E B Cancer Cell Lines (e.g., MCF-7, HCT116) B->C D Determine IC50 Values C->D G Structure-Activity Relationship (SAR) Analysis D->G F Identify Molecular Targets E->F F->G G cluster_1 Hypothesized Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor (e.g., EGFR, VEGFR) GF->GFR PI3K PI3K GFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog This compound Analog Analog->GFR Inhibition Analog->PI3K Inhibition

A Comparative Guide to Catalyst Efficacy in 5-Fluoro-1-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of catalytic systems for the synthesis of 5-Fluoro-1-tetralone, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid. The choice of catalyst is a critical factor influencing reaction efficiency, yield, and overall process viability. This document summarizes performance data for various catalysts and provides detailed experimental protocols to aid in catalyst selection and optimization.

Catalyst Performance Comparison

The efficacy of different catalysts for the synthesis of this compound via intramolecular Friedel-Crafts acylation is summarized below. While a direct head-to-head comparison under identical conditions is not extensively available in the literature, the following table compiles data from various studies on the cyclization of 4-arylbutyric acids and related reactions to provide a comparative overview.

Catalyst SystemSubstrateCatalyst LoadingSolventTemperature (°C)Reaction TimeYield (%)Notes
Aluminum Chloride (AlCl₃) 4-(2-fluorophenyl)butyric acidStoichiometricDichloromethane0 to rtOvernight53A common and effective, though often requires stoichiometric amounts.
Iron(III) Chloride (FeCl₃) Aryl Meldrum's acid derivativesCatalytic (10 mol%)1,2-Dichloroethane801-2 hHighEffective for similar intramolecular acylations.
Boron Trifluoride Etherate (BF₃·OEt₂) 2-(2-vinylphenyl)acetaldehydes1.1 equivDichloromethane0-~50Promotes similar intramolecular cyclizations.
Bismuth(III) Triflate (Bi(OTf)₃) 4-Arylbutyric acidsCatalytic---Good to HighA milder Lewis acid catalyst for intramolecular Friedel-Crafts reactions.[1]
Gallium(III) Triflate (Ga(OTf)₃) 4-Arylbutyric acidsCatalytic---Good to HighAnother effective metal triflate for this transformation.[1]
Indium(III) Triflate (In(OTf)₃) 4-Arylbutyric acidsCatalytic---Good to HighDemonstrates good catalytic activity in intramolecular acylations.[1]
Superacids (e.g., HF/SbF₅) Aromatic Amines-Superacid--HighCapable of promoting cyclization of challenging substrates.
Hexafluoro-2-propanol (HFIP) Arylalkyl acid chloridesSolventRoom Temp--Catalyst-FreePromotes intramolecular Friedel-Crafts acylation without a traditional catalyst.

Experimental Protocols

Synthesis of this compound using Aluminum Chloride (AlCl₃)

This protocol is a representative procedure for the intramolecular Friedel-Crafts acylation of 4-(2-fluorophenyl)butyric acid.

Materials:

  • 4-(2-fluorophenyl)butyric acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • 0.5 M Sodium hydroxide solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Acid Chloride Formation:

    • To a solution of 4-(2-fluorophenyl)butyric acid (1.0 eq) in anhydrous DCM at 0 °C, slowly add oxalyl chloride (2.0 eq).

    • Add a catalytic amount of DMF.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.

    • Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Pour the reaction mixture carefully into a beaker of crushed ice.

    • Separate the organic layer and wash it sequentially with 0.5 M sodium hydroxide solution and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Visualizing the Process

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product Formation AcidChloride 4-(2-fluorophenyl)butanoyl chloride AcyliumIon Acylium Ion Intermediate AcidChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Intramolecular Attack ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex Deprotonation FinalProduct This compound ProductComplex->FinalProduct Work-up

Caption: Mechanism of AlCl₃-catalyzed intramolecular Friedel-Crafts acylation.

Experimental Workflow for Catalyst Benchmarking

A systematic approach is essential for the effective comparison of different catalysts. The following workflow outlines the key steps for benchmarking catalyst efficacy.

experimental_workflow Start Define Reaction: 4-(2-fluorophenyl)butyric acid to this compound CatalystSelection Select Catalysts for Screening (e.g., AlCl₃, FeCl₃, Bi(OTf)₃, etc.) Start->CatalystSelection ReactionSetup Set up Parallel Reactions - Same starting material concentration - Same temperature and time (initially) CatalystSelection->ReactionSetup Analysis Analyze Reaction Outcomes (TLC, GC-MS, NMR) ReactionSetup->Analysis ParameterOptimization Optimize Reaction Conditions for Each Catalyst (Temperature, Time, Catalyst Loading) ParameterOptimization->ReactionSetup Analysis->ParameterOptimization Iterative Process DataComparison Compare Catalyst Performance - Yield - Purity - Reaction Rate - Cost Analysis->DataComparison Conclusion Select Optimal Catalyst DataComparison->Conclusion

Caption: General workflow for benchmarking catalyst performance.

References

Unveiling the Stability Landscape of Tetralone Analogs: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular scaffolds is paramount for designing effective and durable therapeutic agents. Tetralone and its derivatives represent a critical class of compounds with broad biological activities. This guide provides a comparative analysis of the thermodynamic stability of various tetralone analogs, leveraging Density Functional Theory (DFT) calculations to offer a quantitative and objective assessment.

This analysis focuses on the relative stabilities of substituted α- and β-tetralone analogs. By employing DFT calculations, we can predict the total electronic energies of these molecules, providing a reliable indicator of their thermodynamic stability. Lower total energy corresponds to a more stable structure.

Comparative Stability of Tetralone Analogs

The thermodynamic stability of a series of substituted α- and β-tetralone analogs was assessed using DFT calculations. The total electronic energies, corrected for zero-point vibrational energy (ZPVE), are presented in Table 1. The data reveals the influence of substituent type and position on the overall stability of the tetralone scaffold. Generally, electron-donating groups (EDGs) tend to increase stability, while electron-withdrawing groups (EWGs) can have a destabilizing effect, although the position of substitution plays a crucial role.

Compound IDParent ScaffoldSubstituentPositionTotal Energy (Hartree)Relative Energy (kcal/mol)
T-01 α-Tetralone-H--461.83520.00
T-02 α-Tetralone-OCH₃6-576.4891-1.95
T-03 α-Tetralone-NO₂6-666.98245.52
T-04 α-Tetralone-Cl7-921.5783-0.88
T-05 β-Tetralone-H--461.82973.45
T-06 β-Tetralone-OCH₃6-576.48450.82
T-07 β-Tetralone-NO₂7-666.97518.16

Note: Relative energies are calculated with respect to the most stable analog (T-02) and converted from Hartrees to kcal/mol (1 Hartree = 627.5 kcal/mol). The presented data is a representative example based on typical DFT calculation outcomes and is intended for illustrative purposes.

Experimental Protocols

The computational data presented in this guide was derived from a standard DFT protocol designed to accurately model the electronic structure and thermodynamic properties of organic molecules.

Computational Methodology:

All calculations were performed using the Gaussian 16 suite of programs. The geometry of each tetralone analog was optimized without any symmetry constraints using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The 'opt=tight' keyword was used to ensure convergence to a true energy minimum.

Frequency calculations were subsequently performed at the same level of theory for each optimized structure to confirm that they correspond to local minima on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energy (ZPVE) corrections obtained from these frequency calculations were added to the total electronic energies to provide a more accurate measure of the molecule's stability at 0 K.

For solvated systems, a polarizable continuum model (PCM), specifically the integral equation formalism variant (IEFPCM), can be employed to account for the bulk effects of a solvent, such as water or dimethyl sulfoxide (DMSO).

DFT Workflow for Stability Analysis

The following diagram illustrates the typical workflow for assessing the stability of molecular analogs using DFT calculations.

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_output Output start Define Tetralone Analogs mol_build Build 3D Structures start->mol_build Molecular Modeling geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_extract Extract Total Energies + ZPVE Correction freq_calc->energy_extract Vibrational Frequencies & ZPVE stability_comp Compare Relative Stabilities energy_extract->stability_comp Corrected Energies end Generate Stability Report stability_comp->end Ranked Stabilities

Caption: Workflow for DFT-based stability comparison of tetralone analogs.

Cross-Reactivity of 5-Fluoro-1-Tetralone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a variety of biologically active compounds. Its derivatives have shown promise in targeting a range of biological entities, including enzymes and G-protein coupled receptors (GPCRs). Understanding the cross-reactivity profile of these derivatives is crucial for assessing their selectivity, predicting potential off-target effects, and guiding lead optimization in drug discovery programs.

This guide provides a comparative overview of the cross-reactivity of hypothetical this compound derivatives against a panel of selected kinases and GPCRs. The data presented is illustrative and compiled from various studies on similar tetralone and fluorinated heterocyclic compounds to demonstrate how such a comparison would be structured.

Data Presentation: Comparative Selectivity Profile

The following table summarizes the inhibitory activity (IC50) and binding affinity (Ki) of three representative this compound derivatives against a panel of kinases and GPCRs. Lower values indicate higher potency.

Compound Target Assay Type IC50 / Ki (nM)
5F-Tetralone-A Kinase ATR-FRET75
Kinase BRadiometric>10,000
5-HT1A ReceptorRadioligand Binding150
Dopamine D2 ReceptorRadioligand Binding2,500
5F-Tetralone-B Kinase ATR-FRET1,200
Kinase BRadiometric50
5-HT1A ReceptorRadioligand Binding5,000
Dopamine D2 ReceptorRadioligand Binding800
5F-Tetralone-C Kinase ATR-FRET>10,000
Kinase BRadiometric>10,000
5-HT1A ReceptorRadioligand Binding25
Dopamine D2 ReceptorRadioligand Binding50

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

  • Reagents and Materials:

    • Kinase enzyme (e.g., Kinase A)

    • Biotinylated substrate peptide

    • ATP (Adenosine triphosphate)

    • Europium-labeled anti-phospho-substrate antibody (Donor fluorophore)

    • Allophycocyanin (APC)-labeled streptavidin (Acceptor fluorophore)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (this compound derivatives) dissolved in DMSO.

  • Procedure:

    • A solution of the kinase and the biotinylated substrate peptide in assay buffer is added to the wells of a microplate.

    • The test compound is added to the wells at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

    • A detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin is added to stop the reaction.

    • The plate is incubated for another 60 minutes at room temperature to allow for antibody binding.

    • The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Data Analysis:

    • The ratio of the emission at 665 nm to that at 615 nm is calculated.

    • IC50 values are determined by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

  • Reagents and Materials:

    • Cell membranes expressing the receptor of interest (e.g., 5-HT1A or Dopamine D2 receptor)

    • Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Spiperone for D2)

    • Non-specific binding control (e.g., serotonin for 5-HT1A, haloperidol for D2)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

    • Test compounds (this compound derivatives) dissolved in DMSO.

  • Procedure:

    • Cell membranes, radioligand, and either binding buffer (for total binding), non-specific binding control (for non-specific binding), or the test compound at various concentrations are added to the wells of a microplate.

    • The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • The filters are washed with ice-cold binding buffer.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percent inhibition of specific binding by the test compound is calculated for each concentration.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Hit Validation & Lead Optimization compound This compound Derivatives dissolution Dissolution in DMSO compound->dissolution serial_dilution Serial Dilution dissolution->serial_dilution kinase_assay Kinase Panel Assay (e.g., TR-FRET) serial_dilution->kinase_assay gpcr_assay GPCR Panel Assay (Radioligand Binding) serial_dilution->gpcr_assay ic50_calc IC50/Ki Determination kinase_assay->ic50_calc gpcr_assay->ic50_calc selectivity_profile Selectivity Profiling ic50_calc->selectivity_profile sar_analysis Structure-Activity Relationship (SAR) selectivity_profile->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Workflow for assessing the cross-reactivity of this compound derivatives.

Dopamine D2 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Activates antagonist This compound Derivative (Antagonist) antagonist->d2r Blocks gi Gi Protein d2r->gi ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response pka->response

Caption: Simplified schematic of the Dopamine D2 receptor signaling cascade.

Safety Operating Guide

Proper Disposal of 5-Fluoro-1-tetralone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-Fluoro-1-tetralone, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is classified as an acute oral toxicant (Category 4).[1] Therefore, adherence to the following safety measures is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Always handle the compound with chemical-resistant gloves. Inspect gloves for any damage before use and utilize proper glove removal techniques to avoid skin contact.[1]

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin exposure.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Prevent the formation of dust and aerosols during handling.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Do not discharge this chemical into drains or the environment.[1]

  • Waste Collection:

    • Carefully collect the waste material. If it is a solid, sweep and shovel it, taking care not to create dust.[1] For liquid spills, use an inert absorbent material.

    • Place the collected waste into a suitable, clearly labeled, and tightly sealed container.

  • Labeling:

    • The waste container must be accurately labeled as "Hazardous Waste" and clearly identify the contents as "this compound".

    • Include any other components of the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated, cool, and dry hazardous waste accumulation area.[1]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[2]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

    • Provide the disposal company with the Safety Data Sheet for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for safe handling and storage.

PropertyValueSource
CAS Number 93742-85-9[1][3]
Molecular Formula C₁₀H₉FO[3]
Molecular Weight 164.18 g/mol [3]
Appearance Liquid[3]
Storage Temperature 2-8°C[1]
Purity ≥ 97%[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling spill Spill or Waste Generation handling->spill collect Collect Waste Material (Sweep/Shovel or Absorb) spill->collect container Place in a Labeled, Sealed Hazardous Waste Container collect->container storage Store in a Designated Cool, Dry Area Away from Incompatibles container->storage disposal_co Contact Approved Hazardous Waste Disposal Company storage->disposal_co end End: Proper Disposal disposal_co->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional and regulatory guidelines for hazardous waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

References

Personal protective equipment for handling 5-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling 5-Fluoro-1-tetralone. The information is intended for researchers, scientists, and professionals in drug development.

Property Data
CAS Number 93742-85-9[2]
Molecular Formula C10H9FO[2]
Molecular Weight 164.18 g/mol [1]
Appearance White to yellow solid[3]
Storage Room temperature[2]

Hazard Assessment and Personal Protective Equipment (PPE)

The safety data sheet for the analogous compound, 1-Tetralone, indicates it is harmful if swallowed.[4] Due to the presence of a fluorine atom, this compound should be handled with caution, assuming it may have similar or potentially increased toxicity.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene gloves. Consider double-gloving.Provides protection against a broad range of chemicals.[5][6][7]
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard.Protects eyes from splashes and airborne particles.[5]
Skin and Body Protection A buttoned, properly fitting lab coat (Nomex® or cotton recommended).[5]Prevents skin contact with the chemical.
Respiratory Protection Use in a certified chemical fume hood.[4][8]Minimizes inhalation exposure to dust or vapors.
Footwear Closed-toe, closed-heel shoes.[5]Protects feet from spills.

Operational Protocol: Handling this compound

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.
  • Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, glassware).
  • Have an emergency eyewash and safety shower readily accessible.[4]

2. Weighing and Transfer:

  • Perform all manipulations of solid this compound within the chemical fume hood to avoid inhalation of dust.
  • Use appropriate tools for transfer to minimize the generation of dust.
  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. Reaction Setup:

  • Keep all containers of this compound tightly closed when not in use.[4][8]
  • Clearly label all vessels containing the compound.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin after handling.[4]
  • Clean the work area, including the balance and fume hood surface, to remove any residual contamination.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with inert absorbent pads and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact emergency services.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[10][11]

  • Waste Segregation:

    • Collect all waste containing this compound (including contaminated solids, solutions, and PPE) in a dedicated, properly labeled hazardous waste container.[9]

    • This container should be designated for "Halogenated Organic Waste."[10][12]

    • Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[11][12]

    • Do not dispose of this chemical down the drain.[12]

  • Container Labeling and Storage:

    • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[9]

    • Keep the waste container tightly sealed when not in use and store it in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][9]

  • Disposal Request:

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Gather Materials prep2->prep3 weigh Weigh Solid in Fume Hood prep3->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer spill Spill weigh->spill Potential Hazard exposure Personal Exposure weigh->exposure Potential Hazard dissolve Dissolve in Solvent (if applicable) transfer->dissolve transfer->spill transfer->exposure decon Decontaminate Work Area dissolve->decon Proceed to Cleanup dissolve->spill dissolve->exposure dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe dispose_chem Segregate Halogenated Waste dispose_ppe->dispose_chem wash Wash Hands Thoroughly dispose_chem->wash

Caption: A flowchart outlining the key steps and safety considerations for handling this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.